Choerospondin
説明
特性
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSYIXRWHRPMN-SFTVRKLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230942 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81202-36-0 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core of Choerospondin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choerospondin, a dietary flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. Isolated from Choerospondias axillaris, this natural compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, a summary of its quantitative biological data, detailed experimental protocols for its isolation, and an exploration of its modulation of key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure of this compound
This compound is chemically identified as 5,7-dihydroxy flavanone-4'-β-D-glucoside. It is a flavonoid glycoside, meaning it consists of a flavonoid aglycone (naringenin) bonded to a glucose molecule.
Molecular Formula: C₂₁H₂₂O₁₀[1]
CAS Number: 81202-36-0[1]
Synonyms: Naringenin 7-O-glucoside, Prunin
IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 7-O-β-D-glucopyranoside
The core structure of this compound consists of a flavanone (B1672756) backbone, characterized by a three-ring system (A, B, and C rings). The glucose moiety is attached at the 7th position of the A ring. The stereochemistry at the C2 position of the C ring is typically (S).
Quantitative Biological Data
While much of the existing research has focused on extracts of Choerospondias axillaris, some studies have begun to quantify the biological activities of its constituent compounds. The following table summarizes the available quantitative data related to the biological activities of extracts containing this compound. It is important to note that these values may not be representative of pure this compound and should be interpreted with caution. Further studies on the isolated compound are required to determine its specific potency.
| Biological Activity | Assay | Test Substance | IC₅₀ / EC₅₀ Value | Reference |
| Antioxidant Activity | DPPH radical scavenging | Proanthocyanidins extract from C. axillaris peels | 164 ± 7 µg/mL | [2] |
| Antioxidant Activity | ABTS radical scavenging | Proanthocyanidins extract from C. axillaris peels | 154 ± 6 µg/mL | [2] |
| Cellular Antioxidant Activity | Caco-2 cells (with PBS wash) | Proanthocyanidins extract from C. axillaris peels | EC₅₀ = 38.9 ± 2.1 µg/mL | [2] |
| Cellular Antioxidant Activity | Caco-2 cells (without PBS wash) | Proanthocyanidins extract from C. axillaris peels | EC₅₀ = 10.2 ± 1.4 µg/mL | [2] |
| α-Glucosidase Inhibition | in vitro assay | Ethanolic extract of Hyophorbe lagenicaulis leaves | IC₅₀ = 41.25 ± 1.25 µg/mL | [3] |
| Anti-inflammatory Activity | NO release inhibition in RAW264.7 cells | Compound 51 (synthetic NF-κB inhibitor) | IC₅₀ = 3.1 ± 1.1 µM | [2] |
| Anti-inflammatory Activity | NF-κB transcriptional inhibition | Compound 51 (synthetic NF-κB inhibitor) | IC₅₀ = 172.2 ± 11.4 nM | [2] |
Experimental Protocols
Isolation of Flavonoids from Choerospondias axillaris
The following protocol describes a general method for the extraction of total flavonoids from Choerospondias axillaris, which can be further purified to isolate this compound.
Objective: To extract total flavonoids from the plant material of Choerospondias axillaris using percolation.[1]
Materials and Reagents:
-
Dried and powdered plant material of Choerospondias axillaris
-
Ethanol (B145695) (60%)
-
Percolator
-
Filter paper
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Preparation of Plant Material: The plant material (e.g., bark) is dried and ground into a fine powder to increase the surface area for extraction.
-
Percolation:
-
Concentration: The collected percolate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Quantification: The total flavonoid content in the extract is determined spectrophotometrically.
-
Further Purification (General Steps):
-
The crude flavonoid extract can be subjected to column chromatography using silica (B1680970) gel or Sephadex LH-20.
-
Elution with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) will separate the different flavonoid components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled, and the solvent is evaporated.
-
Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
-
Signaling Pathway Modulation
Preliminary studies suggest that compounds within Choerospondias axillaris, including flavonoids like this compound, exert their biological effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Total flavonoids from Choerospondias axillaris have been shown to modulate this pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. The pathway typically involves a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK, p38, JNK). Proanthocyanidin extracts from Choerospondias axillaris peels have been found to attenuate the phosphorylation of key components of this pathway, including ERK and p38 MAPK.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities, coupled with its natural origin, make it a compelling subject for further investigation. This technical guide provides a consolidated resource of the current knowledge on this compound, with the aim of facilitating future research and development efforts. A deeper understanding of its specific quantitative bioactivities, refined isolation and synthesis protocols, and precise molecular mechanisms of action will be crucial in unlocking its full therapeutic potential.
References
An In-depth Technical Guide to the Bioactive Compounds of Choerospondias axillaris
This guide provides a comprehensive overview of the discovery, origin, and characterization of bioactive compounds isolated from Choerospondias axillaris, a plant with significant medicinal applications. While a specific compound named "Choerospondin" is not extensively characterized in the available literature, this document will focus on the well-documented phytochemistry of the plant, including flavonoids, polysaccharides, and other active molecules. The information is intended for researchers, scientists, and professionals in drug development.
Origin and Discovery
Choerospondias axillaris, commonly known as Lapsi, is a deciduous, fruit-bearing tree belonging to the Anacardiaceae family.[1] Native to the Himalayan region, particularly Nepal, it is also found in India, China, Thailand, Japan, and Vietnam.[1] Traditionally, various parts of the plant, including its fruit, bark, and leaves, are used in folk medicine and for culinary purposes.[1] Scientific investigations into Choerospondias axillaris have led to the isolation and characterization of several bioactive compounds with potential therapeutic applications, particularly in cardiovascular diseases and kidney stone treatment.[2][3]
Data Presentation: Quantitative Analysis of Bioactive Components
The following tables summarize the quantitative data available for various compounds and extracts from Choerospondias axillaris.
Table 1: Binding Affinities of Choerospondias axillaris Compounds to Endothelin Receptor A (ETAR) [4][5]
| Compound | Binding Site | Association Constant (Ka) in M-1 |
| Catechin | High Affinity | (2.53 ± 0.11) x 105 |
| Low Affinity | (9.94 ± 0.02) x 103 | |
| Hyperoside | High Affinity | (1.01 ± 0.12) x 106 |
| Low Affinity | (7.40 ± 0.03) x 104 | |
| Pinocembrin | High Affinity | (2.05 ± 0.04) x 105 |
| Low Affinity | (2.47 ± 0.09) x 104 |
Table 2: Kinetic Parameters of Proteases from Choerospondias axillaris [6]
| Plant Part | Km (µM) | Vmax (pmol/min) |
| Leaf | 5.61 | 185.18 |
| Bark | 2.36 | 82.64 |
| Root | 1.53 | 52.91 |
Table 3: Antioxidant Activity of Polysaccharides from Choerospondias axillaris Leaves [7]
| Polysaccharide Fraction | IC50 for Hydroxyl Radical Scavenging (mg/mL) |
| Crude CALP | 0.83 |
| CALP-1 | 1.14 |
| CALP-2 | 1.46 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Isolation and Purification of Polysaccharides (CALP-1 and CALP-2) [7]
-
Extraction of Crude Polysaccharides: The dried leaves of Choerospondias axillaris are powdered and extracted with hot water. The extract is then concentrated, and crude polysaccharides are precipitated using ethanol.
-
Purification: The crude polysaccharide extract is first passed through a polyamide column to remove impurities. The resulting solution is then subjected to ion-exchange chromatography using a DEAE-52 cellulose (B213188) column. Gradient elution is performed with distilled water, followed by 0.1 M and 0.3 M NaCl solutions. The fractions are collected and further purified by gel filtration chromatography on a Sephadex G-100 column.
2. Isolation and Characterization of Proteases [1][6]
-
Preparation of Crude Extract: Dried and powdered leaf, bark, or root samples are washed with acetone. The powder is then heated at 70°C in a 0.1 M phosphate (B84403) buffer (pH 7). The mixture is filtered to obtain the crude enzyme extract.
-
Precipitation: The crude extract is subjected to precipitation first with trichloroacetic acid (TCA) to a final concentration of 0.2 M. The resulting pellet is washed with cold acetone. This is followed by ammonium (B1175870) sulfate (B86663) precipitation (20-80% w/v).
-
Dialysis: The precipitate from the ammonium sulfate step is dialyzed against a 0.1 M phosphate buffer (pH 7) to remove excess salt.
-
Enzyme Assay: Protease activity is determined by measuring the hydrolysis of a substrate, such as bovine serum albumin (BSA). The reaction mixture is incubated, and the amount of product formed is quantified.
3. Screening for Endothelin Receptor A (ETAR) Ligands by Affinity Chromatography [4][5]
-
Immobilization of ETAR: The endothelin receptor A is covalently immobilized onto a chromatography column.
-
Screening: An extract of Choerospondias axillaris is passed through the ETAR column. Compounds with affinity for the receptor will bind.
-
Elution and Identification: The bound compounds are eluted from the column, and their structures are identified using techniques such as tandem mass spectrometry.
-
Determination of Binding Constants: Frontal analysis and adsorption energy distribution are used to calculate the association constants for the identified ligands.
Signaling Pathways and Mechanisms of Action
The bioactive compounds from Choerospondias axillaris have been shown to modulate several key signaling pathways.
1. NF-κB Signaling Pathway
Total Flavones of Choerospondias axillaris (TFC) have been demonstrated to attenuate cardiac dysfunction and myocardial interstitial fibrosis by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] TFC treatment in a rat model of myocardial infarction led to a decrease in the levels of pro-inflammatory cytokines TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[8] Furthermore, TFC decreased the expression of MMP-2, MMP-9, TGF-β1, and the phosphorylation of IκBα, which is a key step in the activation of NF-κB.[8]
2. NLRP3 Inflammasome Pathway
Choerospondias axillaris has shown therapeutic potential in the treatment of kidney stones.[3] Its mechanism involves the regulation of the NLRP3 inflammasome, a key player in inflammation.[3] The active components of C. axillaris can reduce oxidative stress and the inflammatory response by inhibiting the activation of the NLRP3 inflammasome.[3] This, in turn, reduces cell damage and the adhesion of calcium oxalate (B1200264) crystals in the kidneys.[3]
3. Experimental Workflow for Bioactive Compound Screening
The following diagram illustrates a general workflow for the screening and identification of bioactive compounds from a natural source like Choerospondias axillaris.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. Frontiers | Multi - dimensional mechanism analysis of Choerospondias axillaris (Roxb.) Burtt et Hill in treating kidney stones: network pharmacology, molecular docking and in vitro experimental verification [frontiersin.org]
- 4. Screening potential ligands of endothelin receptor A from Choerospondias axillaris and evaluation of their drug-like properties by affinity chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Flavones of Choerospondias axillaris Attenuate Cardiac Dysfunction and Myocardial Interstitial Fibrosis by Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioactive Compounds in Choerospondias axillaris Leaves
An important note on "Choerospondin": Initial research into the topic of "this compound" in Choerospondias axillaris leaves reveals a significant lack of current scientific data. The term "this compound" appears in a 1983 publication detailing its isolation from the bark of the plant. However, contemporary scientific literature does not provide a detailed chemical structure, quantitative data, or specific biological activities for this compound, particularly within the leaves. Therefore, this technical guide will focus on the well-characterized and scientifically validated bioactive compounds found in the leaves of Choerospondias axillaris, namely polysaccharides and flavonoids, for which there is a substantial body of research.
Introduction to Choerospondias axillaris
Choerospondias axillaris, a tree belonging to the Anacardiaceae family, is widely distributed in several Asian countries. Various parts of this plant, including its fruits, bark, and leaves, have been utilized in traditional medicine and are known to possess a range of pharmacological properties. The leaves, in particular, are a valuable source of bioactive compounds with potential applications in drug development and nutraceuticals. This guide provides a comprehensive overview of the key chemical constituents in the leaves, their quantitative analysis, methods of isolation, and mechanisms of action.
Polysaccharides in Choerospondias axillaris Leaves
Recent studies have focused on the extraction, characterization, and bioactivity of polysaccharides from the leaves of Choerospondias axillaris (CALP). These complex carbohydrates have demonstrated significant antioxidant properties.
Data Presentation
The quantitative data for two purified polysaccharide fractions from C. axillaris leaves, CALP-1 and CALP-2, are summarized below.
| Parameter | Crude CALP | CALP-1 | CALP-2 | Reference |
| Yield from crude CALP | - | 45.21% | 35.36% | [1] |
| Molecular Weight (KDa) | - | 11.20 | 8.03 | [1][2][3] |
| Monosaccharide Molar Ratio | ||||
| Rhamnose | - | 5.16 | 1.38 | [1][2][3] |
| Arabinose | - | 2.31 | 3.63 | [1][2][3] |
| Galactose | - | 5.50 | 18.84 | [1][2][3] |
| Glucose | - | 27.18 | 8.28 | [1][2][3] |
| Xylose | - | 1.00 | Not Detected | [1][2][3] |
| Mannose | - | 0.76 | Not Detected | [1][2][3] |
| Galacturonic acid | - | 1.07 | 1.45 | [1][2][3] |
| Antioxidant Activity (IC50) | ||||
| DPPH Radical Scavenging | Lower than pure fractions | 0.79 mg/mL | 1.06 mg/mL | [2][4] |
Experimental Protocols
This protocol is based on methodologies described in the literature for isolating and purifying polysaccharides from C. axillaris leaves.[2][4]
-
Preparation of Leaf Powder: Fresh leaves of Choerospondias axillaris are washed, dried, and crushed into a fine powder.
-
Hot Water Extraction: The leaf powder is mixed with deionized water and heated for a specified duration to extract the crude polysaccharides.
-
Precipitation: The resulting extract is concentrated and then precipitated by adding a surplus of anhydrous ethanol (B145695). The mixture is left to stand, allowing the crude polysaccharides to settle.
-
Collection of Crude CALP: The precipitate is collected by centrifugation, washed multiple times with anhydrous ethanol, and then dried under a vacuum to obtain the crude CALP.
-
Ion-Exchange Chromatography: The crude CALP is dissolved in deionized water and loaded onto a DEAE-52 cellulose (B213188) column. The column is eluted with a step-wise gradient of sodium chloride (NaCl) solution. The eluates are collected in fractions.
-
Gel Filtration Chromatography: The polysaccharide fractions obtained from ion-exchange chromatography are further purified using a Sephadex G-100 column. The column is eluted with deionized water, and the fractions containing the purified polysaccharides (CALP-1 and CALP-2) are collected.
-
Analysis: The purified fractions are characterized using High-Performance Gel Permeation Chromatography (HPGPC) to determine their molecular weight and High-Performance Anion-Exchange Chromatography (HPAEC) to determine their monosaccharide composition.[2][4]
This assay is used to evaluate the antioxidant activity of the polysaccharide fractions.[2][4]
-
Preparation of Solutions: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol is prepared. The polysaccharide samples are dissolved in deionized water to create a series of concentrations.
-
Reaction Mixture: The DPPH solution is mixed with the polysaccharide sample solutions. A control is prepared with deionized water instead of the sample.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength using a spectrophotometer.
-
Calculation: The scavenging activity is calculated as a percentage of the reduction in absorbance of the sample compared to the control. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is then determined.
Mandatory Visualization: Experimental Workflow
Flavonoids in Choerospondias axillaris Leaves
The leaves of Choerospondias axillaris are also reported to be a rich source of flavonoids, with a total flavonoid content of approximately 5.96%.[4] These phenolic compounds are known for their wide range of biological activities, including anti-inflammatory and antioxidant effects.
Data Presentation
While much of the detailed quantitative analysis of specific flavonoids has been performed on the fruit and bark of C. axillaris, the leaves are confirmed to contain a significant amount of total flavonoids.
| Parameter | Value | Reference |
| Total Flavonoid Content in Leaves | 5.96% | [4] |
Experimental Protocols
This protocol describes an optimized method for extracting total flavonoids.[5]
-
Preparation: Dried and powdered leaves of Choerospondias axillaris are used as the starting material.
-
Solvent and Soaking: The leaf powder is soaked in 60% ethanol at a ratio of 1:8 (plant material to solvent, w/v) for 48 hours.
-
Percolation: The mixture is then subjected to percolation, a process where the solvent is allowed to seep through the plant material to extract the soluble constituents.
-
Collection and Concentration: The percolate, rich in flavonoids, is collected and the solvent is evaporated to yield the flavonoid-rich extract.
The aluminum chloride colorimetric method is a common and reliable technique for quantifying total flavonoid content.[6]
-
Preparation of Standard: A standard curve is prepared using a known concentration of a standard flavonoid, such as quercetin (B1663063).
-
Reaction: The flavonoid extract is mixed with a solution of aluminum chloride (AlCl3) in an alkaline medium.
-
Measurement: The formation of a flavonoid-aluminum complex results in a colored solution. The absorbance of this solution is measured using a spectrophotometer at a specific wavelength.
-
Quantification: The total flavonoid content in the sample is determined by comparing its absorbance to the standard curve and is typically expressed as quercetin equivalents (QE).
Biological Activities and Signaling Pathways
Flavonoids from Choerospondias axillaris have been shown to possess potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Additionally, extracts from the plant have been shown to be associated with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.[8]
Mandatory Visualization: Signaling Pathways
Conclusion
While the originally requested compound, this compound, remains scientifically obscure, particularly in the leaves of Choerospondias axillaris, this guide demonstrates that the leaves are a rich source of other well-characterized bioactive compounds. The polysaccharides CALP-1 and CALP-2, along with a significant content of flavonoids, have been shown to possess potent antioxidant and anti-inflammatory activities. The detailed protocols for their extraction and analysis, coupled with the understanding of their modulation of key signaling pathways like NF-κB and MAPK, provide a solid foundation for further research. Future studies should aim to elucidate the complete phytochemical profile of the leaves, potentially re-investigate the structure and activity of this compound, and further explore the therapeutic potential of the leaf extracts for drug development and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves [mdpi.com]
- 3. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Extracting flavonoids from Choerospondias axillaris by percolation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Total Flavones of Choerospondias axillaris Attenuate Cardiac Dysfunction and Myocardial Interstitial Fibrosis by Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multi - dimensional mechanism analysis of Choerospondias axillaris (Roxb.) Burtt et Hill in treating kidney stones: network pharmacology, molecular docking and in vitro experimental verification [frontiersin.org]
Unveiling Choerospondin and Other Bioactive Compounds from Choerospondias axillaris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Choerospondin and other significant bioactive compounds found in Choerospondias axillaris. The document details the phytochemical composition, quantitative data, experimental protocols for isolation and analysis, and known biological activities, with a focus on the underlying signaling pathways.
This compound: A Flavanone (B1672756) Glycoside from Choerospondias axillaris
This compound is a specific flavanone glycoside that has been isolated from the bark of Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill, a tree commonly known as the Nepali Hog Plum or Lapsi. The initial isolation and structural elucidation identified this compound as 5,7-dihydroxyflavanone-4'-β-D-glucoside. While early research identified this compound, recent scientific literature has focused more extensively on the rich profile of other bioactive constituents within the fruit and leaves of the plant, which exhibit a wide range of pharmacological activities.
Quantitative Analysis of Bioactive Compounds in Choerospondias axillaris
Choerospondias axillaris is a rich source of various phytochemicals, with concentrations varying depending on the plant part and the extraction solvent used. The following tables summarize the quantitative data available from recent studies.
Table 1: Total Phenolic and Flavonoid Content in Choerospondias axillaris Fruit
| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g dry extract) | Total Flavonoid Content (mg QE/g dry extract) |
| Fruit Peel | Ethanolic | 112.13 | 62.13 |
| Fruit Flesh | Ethanolic | 31.07 | 14.96 |
| Dried Fruit | Acetone | 154.91 | 283.84 |
| Dried Fruit | Methanol (B129727) | 108.53 | 142.05 |
| Dried Fruit | Ethyl Acetate | 85.34 | 115.28 |
| Dried Fruit | Aqueous | 68.28 | 41.72 |
Table 2: Other Major Bioactive Compounds Identified in Choerospondias axillaris
| Compound Class | Specific Compounds Identified | Plant Part(s) |
| Flavonoids | (+)-Catechin, Epicatechin, Quercetin (B1663063), Dihydroquercetin, Naringenin | Fruit (Peel, Flesh), Bark, Leaves |
| Phenolic Acids | Gallic Acid, Protocatechuic Acid, Ellagic Acid | Fruit (Peel, Flesh), Bark |
| Proanthocyanidins | Oligomeric procyanidins (dimers, trimers, tetramers) | Fruit Peel |
| Other | β-Sitosterol, Daucosterol, Stearic Acid, Octacosanol | Fruit |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of bioactive compounds from Choerospondias axillaris.
Extraction of Total Flavonoids by Percolation
This method is suitable for large-scale extraction of flavonoids from C. axillaris.
-
Sample Preparation: Air-dried and powdered plant material (e.g., bark, fruit) is used.
-
Solvent: 60% ethanol (B145695) is employed as the extraction solvent.
-
Procedure:
-
The powdered plant material is soaked in 8 times its weight of 60% ethanol.
-
The mixture is allowed to impregnate for 48 hours.
-
The percolate is collected.
-
The solvent is evaporated under reduced pressure to obtain the crude flavonoid extract.
-
Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
UAE is an efficient method for extracting phenolic compounds from the fruit of C. axillaris.
-
Sample Preparation: Freeze-dried and powdered fruit material is used.
-
Solvent: A mixture of 75% methanol and 0.1% formic acid is a suitable solvent.
-
Procedure:
-
Mix the powdered sample with the solvent in a solid-to-liquid ratio of 1:10 (w/v).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
Filter the pooled supernatant through a 0.22 µm syringe filter prior to analysis.
-
Quantification of Total Phenolic Content (TPC)
The Folin-Ciocalteu method is a standard colorimetric assay for determining the total phenolic content.
-
Reagents: Folin-Ciocalteu reagent, Sodium Carbonate (Na₂CO₃) solution (7.5% w/v), Gallic Acid standard solutions.
-
Procedure:
-
Mix 0.5 mL of the plant extract with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).
-
After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution.
-
Incubate the mixture in the dark at room temperature for 60 minutes.
-
Measure the absorbance at 765 nm using a spectrophotometer.
-
Construct a calibration curve using gallic acid as a standard.
-
Express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).
-
Quantification of Total Flavonoid Content (TFC)
The aluminum chloride colorimetric method is commonly used to quantify total flavonoids.
-
Reagents: Aluminum Chloride (AlCl₃) solution (2% in methanol), Sodium Acetate solution, Quercetin standard solutions.
-
Procedure:
-
Mix 1 mL of the plant extract with 1 mL of 2% AlCl₃ solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 430 nm.
-
Construct a calibration curve using quercetin as a standard.
-
Express the results as mg of quercetin equivalents per gram of dry extract (mg QE/g).
-
UPLC-MS/MS for Identification and Quantification of Individual Compounds
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a powerful technique for the separation, identification, and quantification of specific phytochemicals.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for phenolic compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each analyte.
-
Signaling Pathways and Biological Activities
Extracts from Choerospondias axillaris have been shown to modulate several key signaling pathways, contributing to their observed biological activities.
Anti-Angiogenic Activity of Proanthocyanidins
Proanthocyanidins extracted from the fruit peels of C. axillaris have demonstrated anti-angiogenic effects by inhibiting the phosphorylation of key signaling proteins in endothelial cells.
Figure 1. Inhibition of Angiogenesis by C. axillaris Proanthocyanidins.
Antitumor Activity via Downregulation of Synphilin-1
A methanol extract of C. axillaris fruit has been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) by downregulating the expression of Synphilin-1 (SNCAIP).
Figure 2. Antitumor Mechanism of C. axillaris Fruit Extract.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening of bioactive compounds from Choerospondias axillaris.
Figure 3. General Workflow for Bioactivity Screening.
Conclusion
Choerospondias axillaris is a valuable natural source of the flavanone glycoside this compound, as well as a plethora of other bioactive compounds, including proanthocyanidins, flavonoids, and phenolic acids. While research on this compound itself is limited in recent years, the broader phytochemical profile of this plant shows significant promise for applications in the pharmaceutical and nutraceutical industries. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of the natural compounds derived from Choerospondias axillaris. Further investigation is warranted to isolate and characterize novel compounds and to elucidate their mechanisms of action in various disease models.
Biosynthesis pathway of Choerospondin
An In-depth Technical Guide to the Biosynthesis Pathway of Choerospondin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a significant bioactive flavonoid glycoside, has garnered attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biosynthetic pathway, offering valuable insights for researchers in natural product synthesis, metabolic engineering, and drug discovery. This compound is structurally identified as 5,7-dihydroxyflavanone-4'-O-β-D-glucoside, a derivative of the flavanone (B1672756) naringenin (B18129). Its biosynthesis originates from the general phenylpropanoid pathway, a fundamental route in secondary metabolism in plants. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the pathway.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that can be divided into two main stages:
-
Formation of the Naringenin Aglycone: This stage begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid and flavonoid biosynthesis pathways to yield naringenin.
-
Glycosylation of Naringenin: In the final step, a glucose moiety is attached to the 4'-hydroxyl group of naringenin to form this compound.
The overall biosynthetic pathway is depicted below:
Step 1: L-Phenylalanine to p-Coumaroyl-CoA (General Phenylpropanoid Pathway)
The pathway initiates with the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid[1]. The final step in this initial phase is the activation of p-coumaric acid to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) [1].
Step 2: p-Coumaroyl-CoA to Naringenin (Flavonoid Biosynthesis)
This stage marks the entry into the flavonoid-specific pathway. Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[2][3]. This is a key regulatory point in flavonoid biosynthesis. The resulting chalcone is then stereospecifically cyclized by Chalcone Isomerase (CHI) to produce the flavanone (2S)-naringenin[3][4].
Step 3: Naringenin to this compound (Glycosylation)
The final step in the biosynthesis of this compound is the glycosylation of the naringenin aglycone. A UDP-glycosyltransferase (UGT) , specifically a glucosyltransferase, catalyzes the transfer of a glucose moiety from UDP-glucose to the 4'-hydroxyl group of naringenin. While the specific UGT from Choerospondias axillaris has not been characterized, flavonoid glucosyltransferases with activity towards the 4'-position of naringenin have been identified in other plant species, such as Dianthus caryophyllus[5].
Quantitative Data: Enzyme Kinetic Parameters
The efficiency of each enzymatic step is crucial for the overall yield of this compound. The following tables summarize the kinetic parameters (Km and kcat/Vmax) for the key enzymes in the pathway, compiled from various sources. It is important to note that these values can vary depending on the source of the enzyme and the assay conditions.
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| PAL | Trichosporon cutaneum | L-Phenylalanine | 5000 ± 1100 | - | [5] |
| Musa cavendishii | L-Phenylalanine | 1450 | 0.15 Vmax | [6] | |
| C4H | Glycine max (GmC4H2) | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 nmol/min/mg | [7] |
| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 nmol/min/mg | [7] | |
| 4CL | Selaginella moellendorffii (Sm4CL1) | p-Coumaric acid | 11.89 | 0.49 ± 0.02 s-1 (kcat) | [8] |
| Populus trichocarpa x P. deltoides | 4-Coumaric acid | 80 | - | ||
| CHS | Panicum virgatum | p-Coumaroyl-CoA | 1.15 ± 0.16 | 0.0097 ± 0.0002 s-1 (kcat) | [2] |
| CHI | Citrus sinensis | Naringenin chalcone | 4 | 67 mkat/kg (Vmax) | |
| Glycine max | 2',4',4-Trihydroxychalcone | - | 11,000 min-1 (kcat) | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the biosynthesis of this compound.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from a spectrophotometric method that measures the formation of trans-cinnamic acid from L-phenylalanine.
Materials:
-
0.2 M Borate (B1201080) buffer (pH 8.7)
-
0.1 M L-Phenylalanine
-
1 M Trichloroacetic acid (TCA)
-
Enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a test tube containing 0.5 mL of borate buffer, 0.2 mL of enzyme extract, and 1.3 mL of distilled water.
-
Initiate the reaction by adding 1.0 mL of 0.1 M L-phenylalanine.
-
Incubate the mixture at 32°C for 30-60 minutes.
-
Stop the reaction by adding 0.5 mL of 1 M TCA.
-
Prepare a control sample where L-phenylalanine is added after the TCA.
-
Measure the absorbance of the reaction mixture and the control at 290 nm.
-
The PAL activity is calculated based on the increase in absorbance due to the formation of trans-cinnamic acid, using a standard curve of trans-cinnamic acid.
Chalcone Synthase (CHS) Activity Assay
This protocol describes a coupled enzyme assay for CHS activity, measuring the formation of naringenin from p-coumaroyl-CoA and malonyl-CoA.
Materials:
-
100 mM HEPES-KOH buffer (pH 7.0)
-
2 mM Dithiothreitol (DTT)
-
Purified recombinant CHS protein
-
Malonyl-CoA
-
p-Coumaroyl-CoA
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a total volume of 250 µL containing 100 mM HEPES-KOH buffer (pH 7.0), 2 mM DTT, 10 µg of purified CHS protein, 200 µM malonyl-CoA, and varying concentrations of p-coumaroyl-CoA (e.g., 20-200 µM) for kinetic analysis.
-
Incubate the reaction at 35°C for 30 minutes.
-
Terminate the reaction by adding an equal volume of methanol (B129727) or by boiling.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the naringenin chalcone or its cyclized product, naringenin.
Chalcone Isomerase (CHI) Activity Assay
This spectrophotometric assay measures the decrease in absorbance of naringenin chalcone as it is converted to naringenin.
Materials:
-
50 mM Potassium phosphate (B84403) buffer (pH 7.6)
-
1 mg/mL Bovine serum albumin (BSA)
-
Naringenin chalcone (substrate) dissolved in DMSO
-
Purified recombinant CHI protein
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette with 50 mM potassium phosphate buffer (pH 7.6) containing 1 mg/mL BSA.
-
Add naringenin chalcone to a final concentration of 50 µM.
-
Initiate the reaction by adding an appropriate amount of the purified CHI enzyme.
-
Monitor the decrease in absorbance at 390 nm at 25°C.
-
A control reaction without the enzyme should be run to account for the spontaneous cyclization of the chalcone. The rate of the spontaneous reaction is subtracted from the total rate.
UDP-Glycosyltransferase (UGT) Activity Assay
This protocol is a general method for assaying flavonoid glycosyltransferase activity, which can be adapted for the specific glycosylation of naringenin.
Materials:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.1% (v/v) β-mercaptoethanol
-
UDP-glucose (sugar donor)
-
Naringenin (acceptor substrate) dissolved in DMSO
-
Purified recombinant UGT protein
-
HPLC system
Procedure:
-
Prepare the standard reaction mixture in a total volume of 50 µL containing 100 mM Tris-HCl (pH 7.5), 0.1% (v/v) β-mercaptoethanol, 2.5 mM UDP-glucose, 0.2 mM naringenin, and 20 µg of recombinant UGT protein.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by HPLC to detect and quantify the formation of naringenin-4'-O-glucoside (this compound).
Visualizations of Key Processes
Enzymatic Mechanism of Chalcone Synthase (CHS)
The catalytic cycle of CHS involves a series of decarboxylation and condensation reactions, followed by a final cyclization.
Workflow for Enzyme Purification and Analysis
A typical workflow for the purification and characterization of a recombinant enzyme from the this compound biosynthesis pathway is illustrated below.
References
- 1. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. Chalcone synthase - Proteopedia, life in 3D [proteopedia.org]
- 8. Transport and accumulation of flavonoids in grapevine (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Choerospondin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choerospondin, a naturally occurring flavanone (B1672756) glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated primarily from the bark of Choerospondias axillaris, this compound has demonstrated promising antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is structurally identified as 5,7-dihydroxy flavanone-4'-β-D-glucoside. Its fundamental properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₁₀ | [1] |
| Molecular Weight | 434.39 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Data not readily available in the reviewed literature. | |
| Solubility | Soluble in DMSO (100 mg/mL) | N/A |
| CAS Number | 81202-36-0 | N/A |
Table 2: Spectroscopic Data for this compound
While specific experimental spectra for this compound are not widely available, the following table outlines the expected characteristic signals based on its chemical structure.
| Spectroscopic Technique | Expected Characteristics |
| UV-Vis (in Methanol) | Expected λmax around 280-290 nm and 320-330 nm, characteristic of the flavanone chromophore. |
| Infrared (IR) | Characteristic peaks for O-H stretching (broad band ~3400 cm⁻¹), C=O stretching of the flavanone ketone (~1680 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-O stretching of the glycosidic bond and hydroxyl groups (~1200-1000 cm⁻¹). |
| ¹H NMR | Signals corresponding to the aromatic protons of the A and B rings of the flavanone skeleton, the characteristic protons of the C-ring (H-2, H-3), and the protons of the glucose moiety. |
| ¹³C NMR | Resonances for the 15 carbons of the flavanone core and the 6 carbons of the glucose unit. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of the glucose moiety and cleavage of the flavanone ring. |
Biological Activities and Signaling Pathways
This compound, as a key flavonoid component of Choerospondias axillaris, is believed to contribute significantly to the plant's observed antioxidant and anti-inflammatory effects. These biological activities are intrinsically linked to its ability to modulate critical cellular signaling pathways.
Antioxidant Activity
The antioxidant properties of flavonoids like this compound are primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings is crucial for this activity, as they can donate a hydrogen atom to stabilize reactive oxygen species (ROS).
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of Signaling Pathways
The biological effects of this compound are mediated through its interaction with intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant pathways modulated by flavonoids.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[2] Flavonoids can inhibit NF-κB activation by preventing IκB degradation.[3]
-
MAPK Signaling Pathway: The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] It consists of a cascade of protein kinases that relay extracellular signals to the nucleus. Flavonoids can modulate MAPK signaling, thereby influencing cellular responses to inflammatory stimuli.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General overview of the MAPK signaling cascade and its modulation by this compound.
Experimental Protocols
The following section details the methodologies for the isolation of this compound and the assessment of its biological activities.
Isolation and Purification of this compound from Choerospondias axillaris Bark[1][6]
This protocol describes a general procedure for the extraction and isolation of flavonoids, including this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Methodology:
-
Preparation of Plant Material: The bark of Choerospondias axillaris is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered bark is subjected to percolation with 8 times its volume of 60% ethanol. The mixture is impregnated for 48 hours.[6]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Elution and Fraction Collection: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient). Fractions are collected systematically.
-
Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound.
-
Pooling and Further Purification: Fractions showing a prominent spot corresponding to this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
DPPH Radical Scavenging Assay for Antioxidant Activity[7][8][9][10]
This assay is a common and reliable method to evaluate the free radical scavenging capacity of a compound.
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.
-
Test Sample and Standard: Prepare stock solutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol. Create a series of dilutions from these stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test sample or standard to different wells.
-
Add 50 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol and 50 µL of the DPPH solution. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity[11][12][13]
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation and a group with LPS but without the test compound should be included.
-
-
Measurement of Nitrite:
-
After incubation, collect the cell supernatant.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The percentage of NO inhibition is calculated using the formula: % NO Inhibition = [(A_LPS - A_sample) / A_LPS] * 100 where A_LPS is the absorbance of the LPS-stimulated group and A_sample is the absorbance of the sample-treated group.
-
Conclusion
This compound stands out as a promising natural compound with significant antioxidant and anti-inflammatory potential. Its ability to modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic relevance. While comprehensive data on some of its physical properties remain to be fully elucidated, the information presented in this guide provides a solid foundation for further research and development. The detailed experimental protocols offer practical guidance for the isolation, characterization, and biological evaluation of this compound, paving the way for its potential application in the pharmaceutical and nutraceutical industries. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully unlock its therapeutic potential.
References
- 1. journals.directresearchpublisher.org [journals.directresearchpublisher.org]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. MAPK Signaling Pathway - Creative Biogene [creative-biogene.com]
- 6. [Extracting flavonoids from Choerospondias axillaris by percolation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Choerospondin and Related Compounds from Choerospondias axillaris
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Choerospondias axillaris, a plant native to parts of Asia, has a history of use in traditional medicine. Recent scientific investigations have begun to validate its therapeutic potential, particularly in the realm of oncology. The fruit of this plant is a rich source of bioactive compounds, including flavonoids, proanthocyanidins, and unique alkenyl derivatives known as choerosponins and choerosponols. This technical guide provides a comprehensive overview of the preliminary biological activities of these compounds, with a focus on their anticancer properties. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are exploring novel natural products for cancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.
Anticancer Activity of Bioactive Compounds from Choerospondias axillaris
The anticancer potential of extracts and isolated compounds from Choerospondias axillaris has been demonstrated in both in vitro and in vivo studies. The fruit extract has shown significant efficacy in animal models of skin cancer, while isolated compounds exhibit cytotoxic effects against various human cancer cell lines.
In Vitro Cytotoxicity
Recent studies have led to the isolation and characterization of alkenyl derivatives from the fruit of Choerospondias axillaris, namely choerosponins and choerosponols. Choerosponin B, in particular, has demonstrated notable inhibitory effects on the growth of several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological function, are presented in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Choerosponin B | HCT-15 | Colon Carcinoma | 3 - 13 |
| HeLa | Cervical Carcinoma | 3 - 13 | |
| A2780 | Ovarian Cancer | 3 - 13 |
Table 1: In Vitro Cytotoxicity of Choerosponin B against Human Cancer Cell Lines.
In Vivo Anticancer Efficacy of Choerospondias axillaris Fruit Extract
The anticancer activity of a methanolic extract of Choerospondias axillaris fruit has been evaluated in a chemically induced skin carcinogenesis model in Swiss albino mice. The study demonstrated a significant reduction in tumor incidence and multiplicity in the groups treated with the extract.
| Treatment Group | Dosage | Tumor Incidence (%) | Cumulative Number of Papillomas | Tumor Yield |
| Toxic Control (DMBA/croton oil) | - | 100 | 18 | 1.5 |
| C. axillaris Extract | 200 mg/kg | 50 | 9 | 1.5 |
| C. axillaris Extract | 400 mg/kg | 33.7 | 4 | 0.66 |
| 5-Fluorouracil (Positive Control) | 10 mg/kg | 42.5 | 6 | 1.0 |
Table 2: In Vivo Anticancer Activity of Choerospondias axillaris Fruit Extract in a DMBA/Croton Oil-Induced Skin Carcinogenesis Model.[1]
Proposed Mechanisms of Action
The anticancer activity of compounds from Choerospondias axillaris is likely mediated through multiple mechanisms. One promising lead comes from the investigation of choerosponol A, a related compound that has been shown to target the monocarboxylate transporter 1 (MCT1). Additionally, the induction of apoptosis is a common mechanism for many anticancer agents.
Inhibition of Monocarboxylate Transporter 1 (MCT1)
MCT1 is a transporter protein that plays a crucial role in cancer cell metabolism by facilitating the transport of lactate (B86563) and other monocarboxylates across the cell membrane. In many cancer cells, which exhibit high rates of glycolysis (the Warburg effect), MCT1 is essential for managing the resulting acidic microenvironment and providing fuel for mitochondrial respiration. Inhibition of MCT1 can disrupt cancer cell metabolism, leading to cell death. The proposed mechanism of action for choerosponol A involves the inhibition of this transporter.
Caption: Inhibition of MCT1 by Choerosponol A.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. The significant reduction in tumor growth observed with Choerospondias axillaris extracts suggests that the induction of apoptosis is a likely mechanism of action. This process involves a cascade of signaling events that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases, which are the executioners of cell death.
Caption: General Apoptotic Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of compounds like this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
References
The Pharmacological and Ethnomedicinal Potential of Choerospondias axillaris: A Technical Guide for Researchers
An In-depth Review of Traditional Uses, Phytochemistry, and Mechanisms of Action
Abstract
Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill, a fruit-bearing tree native to Nepal and the Himalayan region, has a rich history in traditional medicine for treating a variety of ailments.[1][2] This technical guide provides a comprehensive overview of the ethnopharmacological relevance, phytochemical composition, and pharmacological activities of C. axillaris, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this plant. The guide summarizes quantitative data on bioactive compounds, details key experimental protocols for assessing its biological activities, and visualizes the signaling pathways modulated by its extracts and constituents.
Traditional Medicinal Uses
Choerospondias axillaris, commonly known as "Lapsi" or "Nepali Hog Plum," has been utilized for centuries in traditional medicine systems, particularly in Nepal and China.[1][2] The fruit, bark, and leaves are the primary parts of the plant used for their therapeutic properties.[1] Traditionally, the fruit is consumed fresh, pickled, or processed into various food products.[2][3]
Ethnobotanical studies and traditional texts report the use of C. axillaris for a range of conditions, including:
-
Cardiovascular Diseases: The fruit has been traditionally used to treat cardiovascular ailments.[2]
-
Kidney Ailments: It is also employed in folk medicine for managing kidney-related issues.[2]
-
Digestive Health: The fruit is known to aid digestion.[4]
-
Treatment of Burns: The bark of the C. axillaris tree has been used topically to treat second-degree burns.[1]
-
Anti-inflammatory and Antioxidant: Traditional knowledge suggests its use for conditions associated with inflammation and oxidative stress.
Traditional Preparation Methods
While specific dosages and preparations can vary, some general methods have been documented:
-
Aqueous Extraction: An aqueous extract of the fruit is prepared by boiling the dried and powdered fruit in water. One traditional method involves boiling 10g of the dried fruit powder in 100 ml of distilled water for 30 minutes.[5]
-
Ethanol (B145695) Extraction: An ethanolic extract can be prepared by macerating the fruit powder in ethanol. For instance, 10g of C. axillaris powder can be soaked in 100ml of 80% ethanol for 24 hours on an orbital shaker.[5]
-
Percolation: For extracting flavonoids, a percolation method has been optimized using 60% ethanol with a 48-hour impregnation period.[6]
-
Beverages: A traditional beverage is made by removing the nucleus from the fresh fruit, mixing the pulp with fresh mulberry, and then subjecting it to enzymatic hydrolysis. The fruit stones are also boiled to create an extract that is then combined with the fruit juice.[7]
Phytochemical Composition
Choerospondias axillaris is rich in a variety of bioactive compounds, with polyphenols, particularly flavonoids and phenolic acids, being the most prominent. The concentration of these compounds can vary depending on the plant part, extraction solvent, and geographical location.
Quantitative Analysis of Phytochemicals
The following tables summarize the quantitative data on the phytochemical content and in vitro activities of C. axillaris extracts.
Table 1: Total Phenolic and Flavonoid Content of Choerospondias axillaris Fruit Extracts
| Extraction Solvent | Total Phenolic Content (μg GAE/mg of dry extract) | Total Flavonoid Content (μg QE/mg of dry extract) | Reference |
| Acetone | 154.91 ± 0.16 | 283.84 ± 7.73 | [8] |
| Methanol (B129727) | Not Reported | Not Reported | |
| Ethyl Acetate | Not Reported | Not Reported | |
| Water | 68.28 ± 2.49 | 41.72 ± 2.40 | [8] |
| Aqueous (whole fruit) | 568 mg GAE/g dry material | 2.09 mg QE/g dry material | [9] |
| Ethanolic (peel) | 112.13 mg GAE/g of dried extract | 62.13 mg QE/g of dried extract | [8] |
| Ethanolic (flesh) | 31.07 mg GAE/g of dried extract | 14.96 mg QE/g of dried extract | [8] |
Table 2: In Vitro Pharmacological Activities of Choerospondias axillaris Fruit Extracts
| Assay | Extraction Solvent | IC50 Value | Reference |
| DPPH Radical Scavenging | Acetone | 15.72 µg/mL | [8] |
| Xanthine (B1682287) Oxidase Inhibition | Acetone | 20.80 µg/mL | [8] |
| Anticancer (MDA-MB-231 cells) | Methanol | 6.1 ± 0.49 mg/ml | [10] |
| DPPH Radical Scavenging (CALP-1 polysaccharide from leaves) | - | 0.79 mg·mL−1 | [11] |
| DPPH Radical Scavenging (CALP-2 polysaccharide from leaves) | - | 1.06 mg·mL−1 | [11] |
Pharmacological Activities and Mechanisms of Action
Modern pharmacological studies have begun to validate the traditional uses of C. axillaris, revealing a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. These activities are attributed to the plant's rich phytochemical profile.
Signaling Pathways
Choerospondias axillaris extracts and their bioactive constituents have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts of C. axillaris have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by C. axillaris.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation, cell proliferation, and apoptosis. It consists of three main cascades: ERK, JNK, and p38. Various extracellular stimuli can activate these cascades, leading to the phosphorylation of downstream transcription factors that regulate gene expression. Bioactive compounds in C. axillaris have been found to modulate the phosphorylation of key proteins in the MAPK pathway.
Caption: Modulation of MAPK signaling pathways by C. axillaris.
The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases. C. axillaris has been shown to inhibit the activation of the NLRP3 inflammasome.
Caption: Inhibition of the NLRP3 inflammasome pathway by C. axillaris.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the pharmacological activities of C. axillaris extracts.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Choerospondias axillaris extract
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare serial dilutions of the C. axillaris extract and ascorbic acid in the same solvent.
-
In a 96-well plate, add a specific volume of the extract or standard to the wells.
-
Add a fixed volume of the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A blank containing only the solvent and DPPH is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Xanthine Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid.
-
Reagents and Equipment:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Choerospondias axillaris extract
-
Allopurinol (positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a solution of xanthine oxidase in phosphate buffer.
-
Prepare a solution of xanthine (substrate) in the same buffer.
-
Prepare serial dilutions of the C. axillaris extract and allopurinol.
-
In a 96-well plate, add the buffer, extract or standard, and xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Measure the increase in absorbance at 295 nm for a set period (e.g., 15-30 minutes), which corresponds to the formation of uric acid.
-
-
Calculation: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Equipment:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Choerospondias axillaris extract
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 2x10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the C. axillaris extract for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is then determined.
NLRP3 Inflammasome Activation Assay
This assay is used to determine if a substance can inhibit the activation of the NLRP3 inflammasome, typically by measuring the release of IL-1β.
-
Reagents and Equipment:
-
THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
Nigericin (B1684572) or ATP (NLRP3 activators)
-
Choerospondias axillaris extract
-
Complete cell culture medium
-
ELISA kit for human or mouse IL-1β
-
24-well cell culture plate
-
CO2 incubator
-
-
Procedure:
-
Differentiate THP-1 cells into macrophages using PMA.
-
Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Pre-treat the cells with various concentrations of the C. axillaris extract.
-
Activate the NLRP3 inflammasome by adding an activator like nigericin or ATP.
-
Incubate for a specific period.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Analysis: The inhibitory effect of the extract is determined by the reduction in IL-1β secretion compared to the untreated, activated control cells.
Conclusion and Future Directions
Choerospondias axillaris is a plant with significant potential for the development of novel therapeutic agents. Its traditional use for a variety of ailments is being increasingly validated by modern scientific research, which has demonstrated its potent antioxidant, anti-inflammatory, and anticancer properties. The ability of its extracts and bioactive compounds to modulate key signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome provides a molecular basis for its observed pharmacological effects.
For researchers, scientists, and drug development professionals, C. axillaris represents a promising source of lead compounds. Future research should focus on:
-
Bioactivity-Guided Fractionation and Isolation: To identify the specific compounds responsible for the observed pharmacological activities.
-
In-depth Mechanistic Studies: To further elucidate the molecular targets and mechanisms of action of the isolated compounds.
-
In Vivo Studies and Clinical Trials: To evaluate the efficacy and safety of C. axillaris extracts and their purified components in preclinical and clinical settings.
-
Standardization of Extracts: To ensure the quality, consistency, and efficacy of C. axillaris-based products.
The comprehensive data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of Choerospondias axillaris. Continued research in this area is likely to yield valuable insights and may lead to the development of new and effective treatments for a range of human diseases.
References
- 1. Lapsi (Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill): A review on traditional uses, chemical constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tropicalplantresearch.com [tropicalplantresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. botanicalarchive.com [botanicalarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. [Extracting flavonoids from Choerospondias axillaris by percolation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105054178A - Choerospondias axillaris and mulberry beverage and preparation method thereof - Google Patents [patents.google.com]
- 8. Total Phenolic and Flavonoid Contents, and Preliminary Antioxidant, Xanthine Oxidase Inhibitory and Antibacterial Activities of Fruits of Lapsi (Choerospondias axillaris Roxb.), an Underutilized Wild Fruit of Nepal [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity of Choerospondias axillaris Fruit Extract by Regulating the Expression of SNCAIP and SNCA on MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Phytochemical Landscape of Choerospondias axillaris: A Technical Guide to its Bioactive Compounds and their Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the phytochemical composition and biological activities of extracts derived from Choerospondias axillaris, a plant of significant interest in traditional medicine and modern pharmacology. Particular focus is given to the flavonoid glycoside, Choerospondin (Naringenin-7-O-glucoside), and its putative role in plant metabolism, alongside a detailed exploration of other major bioactive constituents such as proanthocyanidins (B150500) and polysaccharides. This document synthesizes quantitative data on phytochemical content and bioactivity, details established experimental protocols for their analysis, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill, commonly known as Lapsi or Nepali hog plum, is a fruit-bearing tree belonging to the Anacardiaceae family.[1] Traditionally used in folk medicine for various ailments, this plant is a rich source of a diverse array of bioactive compounds.[1][2] Scientific investigations have increasingly validated its ethnopharmacological uses, revealing potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] The primary phytochemicals responsible for these activities include flavonoids, proanthocyanidins, polysaccharides, and various phenolic acids.[2][4][5]
This guide delves into the core of C. axillaris's biochemistry, with a special emphasis on a key flavonoid, this compound. While much of the research has centered on the pharmacological effects of C. axillaris extracts, this document also explores the endogenous role of its constituents within the plant's own metabolic and defense systems.
This compound (Naringenin-7-O-glucoside): A Central Flavonoid
"this compound" is the common name for the flavonoid glycoside with the CAS number 81202-36-0. Chemically, it is identified as (2S)-5,7-Dihydroxy-2-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)chroman-4-one, or more commonly, Naringenin-7-O-glucoside (also known as Prunin).
Hypothetical Biosynthesis of this compound
While the specific biosynthetic pathway of this compound in C. axillaris has not been elucidated, a general pathway can be inferred from studies on other plant species, such as rice and citrus. The biosynthesis of flavonoid glycosides begins with the core flavonoid structure, in this case, naringenin (B18129). Naringenin is then glycosylated by a UDP-dependent glucosyltransferase (UGT) to form Naringenin-7-O-glucoside.
Role in Plant Metabolism and Defense
Flavonoids, including naringenin and its glycosides, are crucial secondary metabolites in plants, playing significant roles in various physiological processes. Their primary functions are often related to defense and adaptation to environmental stressors. Naringenin accumulation has been linked to UV protection, as well as resistance against pathogens and insect feeding. The glycosylation of naringenin to form this compound can alter its solubility, stability, and subcellular localization, which is a common strategy for plants to store and transport these defensive compounds.
Phytochemical Composition and Biological Activities of Choerospondias axillaris Extracts
Various parts of the C. axillaris plant, including the fruit peels, flesh, and leaves, have been analyzed for their phytochemical content and biological activities. The following tables summarize the quantitative data from several key studies.
Quantitative Phytochemical Analysis
Table 1: Total Phenolic and Flavonoid Content in Choerospondias axillaris Fruit Extracts
| Solvent for Extraction | Total Phenolic Content (μg GAE/mg of dry extract) | Total Flavonoid Content (μg QE/mg of dry extract) | Reference |
|---|---|---|---|
| Acetone (B3395972) | 154.91 ± 0.16 | 283.84 ± 7.73 | [6] |
| Methanol | 102.39 ± 2.60 | 110.15 ± 4.41 | [6] |
| Ethyl Acetate (B1210297) | 81.39 ± 1.63 | 60.15 ± 1.93 | [6] |
| Water | 68.28 ± 2.49 | 41.72 ± 2.40 |[6] |
GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents
An aqueous extract of the whole fruit was found to have a total phenolic content of 568 mg of gallic acid equivalents per gram of dry material and a total flavonoid content of 2.09 mg of quercetin equivalents per gram of dry material[4][7].
Table 2: Polysaccharide Composition of Choerospondias axillaris Leaf Extracts
| Polysaccharide Fraction | Molecular Weight (KDa) | Molar Ratio of Monosaccharides (Rha:Ara:Gal:Glc:Xyl:Man:GalA) | Reference |
|---|---|---|---|
| CALP-1 | 11.20 | 5.16 : 2.31 : 5.50 : 27.18 : 1.00 : 0.76 : 1.07 | [5] |
| CALP-2 | 8.03 | 1.38 : 3.63 : 18.84 : 8.28 : - : - : 1.45 |[5] |
Rha: Rhamnose, Ara: Arabinose, Gal: Galactose, Glc: Glucose, Xyl: Xylose, Man: Mannose, GalA: Galacturonic acid
Biological Activity Data
Table 3: In Vitro Antioxidant Activity of Choerospondias axillaris Extracts
| Extract/Fraction | Assay | IC50 / EC50 Value | Reference |
|---|---|---|---|
| Acetone Fruit Extract | DPPH | 15.72 µg/mL | [6][8] |
| Methanol Fruit Extract | DPPH | 20.21 µg/mL | [6] |
| Ethyl Acetate Fruit Extract | DPPH | 26.11 µg/mL | [6] |
| Water Fruit Extract | DPPH | 34.00 µg/mL | [6] |
| Proanthocyanidins (Peels) | DPPH | 164 ± 7 µg/mL | [9][10] |
| Proanthocyanidins (Peels) | ABTS | 154 ± 6 µg/mL | [9][10] |
| Proanthocyanidins (Peels) | Cellular Antioxidant Assay (CAA) without PBS wash | 10.2 ± 1.4 µg/mL | [9][10] |
| Proanthocyanidins (Peels) | Cellular Antioxidant Assay (CAA) with PBS wash | 38.9 ± 2.1 µg/mL | [9][10] |
| Polysaccharide (CALP-1) | DPPH | 0.79 mg/mL | [5] |
| Polysaccharide (CALP-2) | DPPH | 1.06 mg/mL |[5] |
Table 4: Anticancer and Anti-inflammatory Activity of Choerospondias axillaris Extracts
| Extract/Compound | Activity | Cell Line / Model | IC50 / Key Finding | Reference |
|---|---|---|---|---|
| Methanol Fruit Extract | Cytotoxicity | MDA-MB-231 | 6.1 ± 0.49 mg/mL | [11] |
| Peel Polyphenolic Extract | Antiproliferative | HepG2 | 39.31 µg/mL | [12] |
| Peel Polyphenolic Extract | Antiproliferative | Caco-2 | 101.90 µg/mL | [12] |
| Flesh Polyphenolic Extract | Antiproliferative | HepG2 | 47.49 µg/mL | [12] |
| Flesh Polyphenolic Extract | Antiproliferative | Caco-2 | 102.61 µg/mL | [12] |
| Methanol Fruit Extract | Anti-inflammatory | Collagen-Induced Arthritis Rat Model | Significant decrease in inflammatory cytokines |[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning Choerospondias axillaris.
Extraction and Fractionation of Proanthocyanidins from Fruit Peels
The following workflow outlines the process of extracting and fractionating proanthocyanidins from C. axillaris peels, which is a common procedure before conducting bioactivity assays.
Protocol:
-
Extraction: The dried peels of C. axillaris are extracted with a 70% aqueous acetone solution.
-
Filtration and Concentration: The extract is filtered, and the acetone is removed under reduced pressure using a rotary evaporator.
-
Defatting: The aqueous residue is then defatted by partitioning with petroleum ether.
-
Liquid-Liquid Extraction: The defatted aqueous phase is subsequently extracted with ethyl acetate to obtain the crude proanthocyanidin (B93508) fraction.
-
Purification: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20, eluting with ethanol to yield a purified proanthocyanidin-rich extract after freeze-drying.
Determination of Total Phenolic Content (Folin-Ciocalteu Method)
-
Sample Preparation: Prepare a 1 mg/mL solution of the plant extract in ethanol.[6]
-
Reaction Mixture: Mix 2 mL of the extract solution with 2 mL of the Folin-Ciocalteu reagent in a test tube.[6]
-
Incubation: After a brief incubation, add a saturated sodium carbonate solution to neutralize the mixture.
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 760 nm) after incubation.
-
Quantification: The total phenolic content is determined by comparing the absorbance to a standard calibration curve prepared with known concentrations of gallic acid and is expressed as micrograms of gallic acid equivalents (GAE) per milligram of dry extract.[6]
DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare a series of dilutions of the plant extract in methanol.[4]
-
Reaction: Mix the extract solutions with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against extract concentration.[6]
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed HepG2 cells in a 96-well plate and culture for 24 hours.[13]
-
Treatment: Treat the cells with various concentrations of the extract and a fluorescent probe (e.g., DCFH-DA) for a specified duration.[14]
-
Induction of Oxidative Stress: Induce oxidative stress in the cells using a radical initiator like AAPH.[14][15]
-
Fluorescence Measurement: Measure the fluorescence intensity over time. The antioxidant capacity of the extract is determined by its ability to quench the fluorescence produced by the oxidation of the probe.
-
Quantification: The results are often expressed as EC50 values, representing the concentration of the extract that provides 50% of the maximum antioxidant effect.[9][10]
In Vivo Anticancer Activity in a Mouse Model
-
Animal Model: Use Swiss albino mice for the study.[16]
-
Tumor Induction: Induce skin tumorigenesis using a single topical application of a carcinogen like DMBA, followed by repeated applications of a tumor promoter like croton oil.[16]
-
Treatment Groups: Divide the animals into groups: a control group (carcinogen-treated), a positive control group (treated with a standard anticancer drug), and test groups treated with different doses of the C. axillaris extract orally.[16]
-
Observation: Monitor the animals for a specified period (e.g., 16 weeks) and record parameters such as tumor incidence, number of papillomas, and body weight.
-
Biochemical and Histopathological Analysis: At the end of the study, analyze hematological parameters, antioxidant enzyme levels, and pro-inflammatory cytokines. Conduct histopathological examination of the tumor tissue.
Conclusion and Future Perspectives
The scientific literature robustly supports the traditional use of Choerospondias axillaris as a medicinal plant. Its extracts are rich in bioactive compounds, particularly flavonoids like this compound (Naringenin-7-O-glucoside), proanthocyanidins, and polysaccharides. These compounds exhibit significant antioxidant, anti-inflammatory, and anticancer properties in vitro and in vivo.
While the pharmacological activities of these compounds are increasingly well-documented, a significant research gap remains in understanding their endogenous roles within the plant itself. The biosynthesis of this compound likely follows established flavonoid pathways, and its function is probably linked to plant defense. However, specific studies on the metabolic flux, regulation of biosynthetic genes, and the signaling pathways involving this compound and other key metabolites in C. axillaris are lacking.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound and other major flavonoids in C. axillaris.
-
Investigating the specific roles of these compounds in the plant's response to biotic and abiotic stress.
-
Identifying the signaling cascades that regulate the production and accumulation of these bioactive molecules.
A deeper understanding of the plant's internal metabolic and signaling networks will not only enhance our fundamental knowledge of plant biochemistry but also provide valuable insights for the targeted cultivation and biotechnological production of these pharmacologically important compounds. This, in turn, will support the development of novel nutraceuticals and therapeutics derived from Choerospondias axillaris.
References
- 1. researchgate.net [researchgate.net]
- 2. Lapsi (Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill): A review on traditional uses, chemical constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-inflammatory Effects of Choerospondias axillaris Fruit's Methanolic Extract in Synoviocytes and CIA Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proanthocyanidins, Isolated from Choerospondias axillaris Fruit Peels, Exhibit Potent Antioxidant Activities in Vitro and a Novel Anti-angiogenic Property in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of Choerospondias axillaris Fruit Extract by Regulating the Expression of SNCAIP and SNCA on MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Choerospondin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choerospondin is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory and cardioprotective effects. This compound is primarily isolated from the plant Choerospondias axillaris, also known as the Nepali hog plum. These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from C. axillaris plant material, intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The efficiency of flavonoid extraction is highly dependent on the solvent system used. The following table summarizes the total flavonoid content from the dried fruits of Choerospondias axillaris using various solvents. While specific yield and purity for this compound are not widely reported, a representative purification summary for a similar flavonoid glycoside, Naringin, is provided to illustrate potential outcomes at each purification stage.
Table 1: Total Flavonoid Content in Choerospondias axillaris Fruit Extracts
| Extraction Solvent | Total Flavonoid Content (μg Quercetin Equivalent/mg of dry extract)[1] |
| Acetone | 283.84 ± 7.73 |
| Methanol | Not specified in source |
| Ethyl Acetate (B1210297) | Not specified in source |
| Water | 41.72 ± 2.40 |
Table 2: Representative Purification Yield and Purity of a Flavonoid Glycoside (Naringin)
| Purification Step | Yield (%) | Purity (%) |
| Crude Extract | 100 | ~10-15 |
| Macroporous Resin Chromatography | ~85[2] | ~60 |
| Silica (B1680970) Gel Column Chromatography | ~70 | ~85-90 |
| Preparative HPLC | ~50 | >98[3] |
Note: Data for Naringin is illustrative for a flavonoid glycoside and actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Extraction of Total Flavonoids from Choerospondias axillaris
This protocol outlines the extraction of total flavonoids from the dried and powdered plant material of C. axillaris.
Materials:
-
Dried and powdered Choerospondias axillaris fruit or bark
-
60% Ethanol (B145695) (v/v)
-
Percolator or large glass container with a lid for maceration
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Maceration/Percolation:
-
For percolation, pack the powdered plant material (100 g) into a percolator. Add 8 times the volume of 60% ethanol (800 mL) and allow it to soak for 48 hours.[4]
-
For maceration, place the powdered plant material (100 g) in a large glass container and add 800 mL of 60% ethanol. Seal the container and let it stand for 48 hours at room temperature with occasional agitation.
-
-
Filtration:
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude flavonoid extract.
-
-
Storage:
-
Store the crude extract at 4°C in a desiccated environment until further purification.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the purification of this compound from the crude extract using a combination of macroporous resin and silica gel column chromatography.
Materials:
-
Crude flavonoid extract from Protocol 1
-
Macroporous resin (e.g., AB-8)
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: n-hexane, ethyl acetate, methanol, deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
Procedure:
Part A: Macroporous Resin Chromatography
-
Resin Activation: Pre-treat the macroporous resin by washing sequentially with ethanol and then deionized water until the effluent is clear.
-
Column Packing: Pack a glass column with the activated resin.
-
Loading: Dissolve the crude extract in deionized water and load it onto the column.
-
Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the flavonoids from the resin using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify the flavonoid-rich fractions. Pool the fractions containing the desired compounds.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a flavonoid-enriched extract.
Part B: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Adsorb the flavonoid-enriched extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. A typical gradient could be n-hexane -> n-hexane:ethyl acetate (9:1 -> 1:9) -> ethyl acetate -> ethyl acetate:methanol (9:1 -> 1:1).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Fractions with similar TLC profiles are pooled.
-
Isolation of this compound: Identify the fractions containing this compound (this may require a reference standard for comparison on TLC). Pool these fractions and concentrate them to obtain partially purified this compound.
Protocol 3: High-Purity Purification by Preparative HPLC
This protocol is for the final purification of this compound to a high degree of purity using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Partially purified this compound from Protocol 2
-
Preparative HPLC system with a C18 column
-
HPLC-grade solvents: acetonitrile (B52724) and water (with 0.1% formic acid)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase solvent and filter it through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of this compound from remaining impurities. A common mobile phase for flavonoid glycosides is a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Preparative HPLC Run: Scale up the optimized analytical method to the preparative HPLC system. Inject the filtered sample onto the preparative C18 column.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during analytical HPLC.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of >98% is often desired for biological assays.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a dry powder.
-
Storage: Store the purified this compound at -20°C.
Mandatory Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naringin Extracted from Vietnamese Citrus Maxima Peels: Extraction and Optimization [arccjournals.com]
Column chromatography protocol for Choerospondin separation
Topic: Column Chromatography Protocol for Choerospondin Separation
Introduction
This compound, a flavonoid predominantly isolated from the bark of Choerospondias axillaris, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, its separation and purification are crucial for further pharmacological investigation and drug development. This document provides a detailed protocol for the separation of this compound using column chromatography, compiled from established methodologies for flavonoid purification. Additionally, it outlines potential signaling pathways associated with the bioactivity of compounds found in Choerospondias axillaris.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the column chromatography separation of flavonoids, which can be adapted for this compound.
| Parameter | Silica (B1680970) Gel Column | Sephadex LH-20 Column | Reversed-Phase C18 Column |
| Stationary Phase | Silica Gel (200-300 mesh) | Sephadex LH-20 | C18-bonded Silica (40-60 µm) |
| Typical Mobile Phase | Chloroform (B151607):Methanol (B129727) gradient | Methanol | Acetonitrile (B52724):Water gradient |
| Elution Mode | Normal Phase | Size Exclusion/Adsorption | Reversed Phase |
| Typical Flow Rate | 2-5 mL/min | 1-3 mL/min | 5-10 mL/min |
| Expected Purity | >85% | >90% | >95%[1] |
| Typical Yield | Variable, dependent on initial extract concentration | Dependent on fractionation | High recovery, often >90% |
| Detection Wavelength | 254 nm and 365 nm (UV) | 254 nm and 365 nm (UV) | 255 nm (UV)[1] |
Experimental Protocols
Preparation of Plant Extract
-
Grinding and Extraction: Air-dry the bark of Choerospondias axillaris and grind it into a fine powder.[2] The powdered material is then subjected to extraction, typically with methanol or ethanol, using a Soxhlet apparatus for 6-8 hours to ensure exhaustive extraction.[2][3]
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a viscous residue.
-
Fractionation: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The flavonoid-rich fraction, typically the ethyl acetate fraction, is then concentrated for column chromatography.
Column Chromatography Protocol: Silica Gel
This protocol outlines a standard normal-phase chromatography for the initial separation of this compound.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.[4]
-
Add a thin layer of sand over the plug to create a flat base.[4]
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).[5]
-
Pour the slurry into the column and allow it to pack uniformly under gravity, gently tapping the column to remove air bubbles.[4][5]
-
Wash the packed column with the initial mobile phase until the silica bed is stable. Do not let the column run dry.[5]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[5]
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the prepared column using a pipette.[5]
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., methanol) in a stepwise or linear gradient. A common gradient could be from 100% chloroform to a final concentration of 10-20% methanol in chloroform.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) in labeled test tubes.
-
-
Fraction Analysis:
-
Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v).[6]
-
Spot the collected fractions on a TLC plate and visualize under UV light (254 nm and 365 nm).
-
Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Further Purification (Optional): Sephadex LH-20 or Preparative HPLC
For higher purity, the fractions containing this compound can be subjected to further chromatographic steps.
-
Sephadex LH-20 Column Chromatography: This is effective for separating flavonoids.[7] The stationary phase is Sephadex LH-20, and the mobile phase is typically methanol or an ethanol:methanol mixture.[7]
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high resolution and purity. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1]
Visualizations
Experimental Workflow for this compound Separation
Caption: Workflow for the separation and purification of this compound.
Potential Signaling Pathways for Bioactive Compounds from Choerospondias axillaris
Extracts from Choerospondias axillaris have been reported to exhibit anti-inflammatory and antioxidant activities, potentially through the modulation of key signaling pathways.
Caption: Potential signaling pathways modulated by C. axillaris compounds.
References
- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 2. Isolation and characterization of flavonoid from Ficus glomerata fruits. [wisdomlib.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. youtube.com [youtube.com]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
Application Notes: Detection and Quantification of Choerospondin from Choerospondias axillaris using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive protocol for the qualitative detection and quantitative assessment of Choerospondin (represented by flavonoid and phenolic markers) from Choerospondias axillaris extracts using Thin-Layer Chromatography (TLC) and TLC-Densitometry.
Introduction
Choerospondias axillaris, also known as the Nepali hog plum, is a plant rich in bioactive compounds, including flavonoids, phenolic acids, and sterols.[1][2] These constituents, collectively referred to here as this compound for the purpose of this protocol, exhibit various pharmacological activities, such as antioxidant and anti-inflammatory effects.[1] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used for the screening and analysis of natural products.[3] When coupled with densitometry, TLC can provide accurate quantitative data, making it a valuable tool for the quality control and standardization of herbal extracts.[4]
This document outlines detailed protocols for the extraction, qualitative TLC analysis, and quantitative TLC-Densitometry of this compound from C. axillaris.
Experimental Protocols
Extraction of Bioactive Compounds from Choerospondias axillaris
This protocol is optimized for the extraction of flavonoids and phenolic compounds.
Materials:
-
Dried, powdered fruit or leaves of C. axillaris
-
Ethanol (B145695) (80%)
-
Absolute Ethanol
-
Rotary evaporator
-
Centrifuge
-
Filter paper (Whatman No. 1)
Procedure:
-
Degreasing: Weigh 50 g of powdered plant material and treat with 250 mL of absolute ethanol for 3 hours with continuous stirring to remove lipids and pigments.[5]
-
Filtration: Filter the mixture through filter paper and discard the ethanol. Air-dry the plant residue.
-
Extraction: Add 500 mL of 80% ethanol to the dried residue and extract using sonication for 60 minutes at 50°C.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Concentration: Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at 50°C to yield the crude this compound extract.
-
Storage: Store the dried extract at 4°C in an airtight, light-protected container.
Qualitative TLC Analysis
Principle: This protocol separates the components of the crude extract on a silica (B1680970) gel plate. The separation is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase. The position of the separated compounds is identified by calculating the Retention factor (Rf).
Materials and Equipment:
-
Stationary Phase: Pre-coated Silica Gel 60 F254 TLC plates (20 x 10 cm).[6][7]
-
Sample Solution: Dissolve 10 mg of the crude extract in 1 mL of methanol.
-
Standard Solution: Prepare a 1 mg/mL solution of a relevant standard (e.g., Quercetin, Gallic Acid) in methanol.
-
Mobile Phase: See Table 1 for recommended solvent systems.
-
Equipment: TLC developing chamber, micropipettes (10 µL), UV lamp (254 nm and 365 nm), spraying device, heating plate.
Procedure:
-
Plate Preparation: Using a soft pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate. Mark points for sample and standard application.
-
Sample Application: Apply 5-10 µL of the sample and standard solutions as small spots onto the marked points on the starting line. Allow the spots to dry completely.
-
Chromatogram Development:
-
Pour the selected mobile phase into the TLC chamber to a depth of 0.5-1.0 cm.
-
Saturate the chamber with solvent vapors by placing a filter paper soaked in the mobile phase inside and closing the lid for at least 20 minutes.
-
Carefully place the TLC plate in the chamber and close the lid.
-
Allow the solvent front to ascend up the plate until it is about 1 cm from the top.
-
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate in a fume hood.
-
Visualization and Analysis:
-
Examine the dried plate under UV light at 254 nm (for fluorescence quenching) and 365 nm (for fluorescent compounds).[8] Circle any visible spots with a pencil.
-
Apply a chemical visualization reagent (see Table 2) for detection of compounds not visible under UV light.[9][10]
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Table 1: Recommended Mobile Phase Systems for TLC Method Development
| No. | Mobile Phase Composition (v/v/v) | Target Compounds | Reference |
| 1 | Ethyl Acetate : Formic Acid : Acetic Acid : Water (100:11:11:26) | Flavonoids & Phenolic Acids | [6][7] |
| 2 | Toluene : Ethyl Acetate : Formic Acid (4:2:0.2) | Phenolic Compounds | [6] |
| 3 | Chloroform : Ethanol : Glacial Acetic Acid (9.4:0.5:0.1) | Flavonoids | [11] |
| 4 | Methanol : Chloroform : Hexane (7:2:1) | Flavonoids | [12] |
Table 2: TLC Visualization Reagents and Protocols
| Reagent | Preparation | Procedure | Expected Results | Reference |
| UV Light | N/A | Observe the dried plate under 254 nm and 365 nm UV light. | Dark spots on a fluorescent green background (254 nm) or fluorescent spots (365 nm). | [8] |
| Aluminum Chloride (1%) | Dissolve 1 g of AlCl₃ in 100 mL of ethanol. | Spray the plate and heat at 100°C for 5 min. Observe under UV 365 nm. | Flavonoids appear as bright yellow or green fluorescent spots. | [9] |
| p-Anisaldehyde | 5 mL conc. H₂SO₄, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde in 135 mL absolute ethanol. | Spray the plate and heat at 110°C for 5-10 minutes until colors develop. | Provides a range of colors for different compounds (e.g., phenols, terpenes). | [10] |
| Ferric Chloride (1%) | Dissolve 1 g of FeCl₃ in 100 mL of 50% aqueous methanol. | Spray the plate and observe at room temperature. | Phenolic compounds appear as blue, violet, or green spots. | [10] |
Quantitative Analysis by TLC-Densitometry
Principle: This method quantifies the amount of a specific analyte by measuring the absorbance of its spot on the developed TLC plate using a densitometer. The peak area of the spot is directly proportional to its concentration.[13]
Protocol:
-
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of a pure standard (e.g., Quercetin) and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of working standards (e.g., 100, 200, 400, 600, 800 µg/mL) by diluting the stock solution.
-
-
Sample Preparation: Prepare the sample extract solution as described in section 2.2, ensuring the final concentration is within the calibration range.
-
Chromatography:
-
Apply equal volumes (e.g., 5 µL) of the sample and each calibration standard to the same TLC plate.
-
Develop the plate using the optimized mobile phase from the qualitative analysis.
-
Dry the plate thoroughly.
-
-
Densitometric Scanning:
-
Scan the dried plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for the analyte (e.g., 254 nm for quercetin).
-
Record the peak area for each spot.
-
-
Calibration and Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample extract by interpolating its peak area on the linear regression curve.
-
Calculate the percentage content of the analyte in the original dried plant material.
-
Table 3: Example Quantitative Data & Validation Parameters
| Parameter | Result | Description |
| Analyte | Quercetin | Representative flavonoid marker. |
| Linearity (r²) | > 0.998 | Indicates a strong correlation between concentration and peak area. |
| Calibration Range | 100 - 800 ng/spot | The concentration range over which the method is linear and accurate. |
| Limit of Detection (LOD) | ~30 ng/spot | The lowest amount of analyte that can be reliably detected. |
| Limit of Quant. (LOQ) | ~90 ng/spot | The lowest amount of analyte that can be accurately quantified. |
| Instrument Precision (%RSD) | < 2.0% | Measures the repeatability of measurements on the same plate.[3] |
Note: The values in Table 3 are representative examples and must be determined experimentally during method validation.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the TLC-based analysis of this compound.
Caption: Workflow for this compound Analysis by TLC-Densitometry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jptcp.com [jptcp.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Spectrophotometric Quantification of Choerospondin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choerospondin is a flavonoid glycoside that has been isolated from plants such as Choerospondias axillaris and Ziziphus jujuba[1][2]. As a member of the flavonoid family, it exhibits various potential biological activities, including antioxidant and anti-angiogenic properties, making it a compound of interest for further research and drug development[3][4]. Accurate and reproducible quantification of this compound is crucial for quality control of extracts, formulation development, and pharmacological studies.
These application notes provide a detailed protocol for the spectrophotometric quantification of this compound using the aluminum chloride colorimetric method. This method is widely used for the determination of total flavonoid content and is based on the principle that aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols[5].
Chemical and Physical Properties of this compound
| Property | Value/Description | Source |
| Compound Type | Flavonoid Glycoside | [1] |
| Natural Sources | Bark of Choerospondias axillaris, Southern date palm (Ziziphus jujuba L.) | [1][2] |
| Potential Biological Activity | α-glucosidase inhibitor, Antioxidant, Anti-angiogenic | [1][3][4] |
| UV-Vis Absorption | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-400 nm) and Band II (240-280 nm). The specific λmax for this compound should be determined experimentally. | [6] |
Experimental Protocol: Spectrophotometric Quantification of this compound
This protocol is adapted from established methods for total flavonoid quantification using the aluminum chloride colorimetric assay[5][7][8].
1. Materials and Reagents
-
This compound standard (or a well-characterized extract)
-
Aluminum chloride (AlCl₃), 2% (w/v) solution in methanol (B129727) or ethanol
-
Sodium nitrite (B80452) (NaNO₂), 5% (w/v) solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Quercetin (for use as a reference standard if a pure this compound standard is unavailable)
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer (UV-Vis)
-
Cuvettes
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Typical concentration ranges for flavonoid quantification are between 10 and 100 µg/mL. For example, dilute the stock solution to obtain concentrations of 10, 20, 40, 60, 80, and 100 µg/mL in methanol.
3. Preparation of Sample Solutions
-
Extraction: If starting from a plant matrix, extract the sample with a suitable solvent such as methanol or ethanol. The extraction procedure may involve maceration, sonication, or Soxhlet extraction, followed by filtration.
-
Dilution: Dilute the extract with methanol to a concentration that is expected to fall within the range of the calibration curve.
4. Spectrophotometric Measurement
-
Pipette 1 mL of each working standard solution or sample solution into a separate test tube.
-
Add 0.3 mL of 5% sodium nitrite solution to each tube and vortex.
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride solution and vortex.
-
After another 6 minutes, add 2 mL of 1 M sodium hydroxide.
-
Immediately bring the total volume to 10 mL with distilled water and vortex thoroughly.
-
Measure the absorbance of the resulting pinkish-colored solution at approximately 510 nm against a reagent blank[5][10]. The reagent blank is prepared using the same procedure but with 1 mL of methanol instead of the sample or standard.
5. Data Analysis
-
Calibration Curve: Plot the absorbance of the standard solutions versus their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the intercept. The correlation coefficient (R²) should be > 0.99 for a valid calibration curve[9].
-
Quantification of this compound in Samples: Use the equation from the calibration curve to calculate the concentration of this compound in the sample solutions based on their measured absorbance.
-
Content Calculation: Calculate the final content of this compound in the original sample, taking into account any dilution factors. The result can be expressed as mg of this compound per gram of dry weight of the sample.
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.99[9] |
| Accuracy | The closeness of the test results to the true value. Assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. | Recovery between 90-110%[9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD < 2% |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Comparison of UV-Vis spectra of the standard and sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[9] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[9] |
Experimental Workflow
Caption: Workflow for Spectrophotometric Quantification of this compound.
Biological Context: Potential Signaling Pathways
This compound, as a flavonoid, may influence various cellular signaling pathways. Proanthocyanidins, also found in Choerospondias axillaris, have been shown to affect pathways related to angiogenesis, such as the VEGF signaling pathway[3]. Flavonoids like rutin (B1680289) have been reported to modulate pathways including PI3K/Akt/mTOR and MAPK pathways[11]. The diagram below illustrates a generalized potential mechanism of action for a flavonoid like this compound in inhibiting angiogenesis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. explore.openalex.org [explore.openalex.org]
- 3. researchgate.net [researchgate.net]
- 4. Proanthocyanidins, Isolated from Choerospondias axillaris Fruit Peels, Exhibit Potent Antioxidant Activities in Vitro and a Novel Anti-angiogenic Property in Vitro and in Vivo [agris.fao.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of Choerospondin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antioxidant capacity of Choerospondin, a key bioactive component isolated from Choerospondias axillaris. The following sections offer a summary of quantitative antioxidant data, step-by-step experimental methodologies for common assays, and visual workflows to guide researchers in their experimental design.
Introduction
This compound, found in the fruit, peels, and leaves of Choerospondias axillaris, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties.[1][2] In vitro antioxidant assays are crucial primary screening tools to quantify this activity by evaluating the ability of a compound to scavenge free radicals or reduce oxidants. The most common assays employed for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[3][4] These methods provide valuable preliminary data on the antioxidant potential of this compound and its extracts, informing further preclinical development.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacity of extracts from Choerospondias axillaris varies depending on the part of the plant used, the extraction solvent, and the specific assay. The data below, summarized from multiple studies, provides a comparative overview of its potency.
| Assay Type | Plant Part & Extract Type | Result | Reference |
| DPPH Radical Scavenging | Fruit Peels (Proanthocyanidins Extract) | IC50: 164 ± 7 µg/mL | [5][6] |
| Fruit (Hydroethanolic Peel Extract) | IC50: 91.41 µg/mL | [1] | |
| Fruit (Hydroethanolic Pulp Extract) | IC50: 134.13 µg/mL | [1] | |
| Fruit (Aqueous Extract) | IC50: 532.9 µg/mL | [1] | |
| Fruit (Ethanolic Extract) | 98% Inhibition | [2] | |
| Fruit (Aqueous Extract) | 91% Inhibition | [2] | |
| ABTS Radical Scavenging | Fruit Peels (Proanthocyanidins Extract) | IC50: 154 ± 6 µg/mL | [5][6] |
| Ferric Reducing Power | Fruit Peels (Proanthocyanidins Extract) | 0.930 ± 0.030 g AAE/g* | [5][6] |
| Hydroxyl Radical Scavenging | Leaves (Crude Polysaccharide) | Stronger than purified fractions | [7] |
| Cellular Antioxidant Activity | Fruit Peels (Proanthocyanidins Extract) | EC50: 10.2 ± 1.4 µg/mL | [5][6] |
*AAE/g: Ascorbic Acid Equivalents per gram.
Experimental Workflows and Principles
The following diagrams illustrate the general workflow for assessing antioxidant activity and the basic principle of radical scavenging.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from deep violet to pale yellow, which is measured spectrophotometrically.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (99%)
-
This compound extract/compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer (capable of reading at ~517 nm)
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark to avoid degradation.[8]
-
Sample Preparation: Dissolve the this compound extract or compound in methanol to prepare a stock solution. Create a series of dilutions from this stock to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells.[9]
-
For the control well, mix methanol with the DPPH solution. The blank should contain only methanol.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9][10]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[8][10]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce this radical cation back to its colorless neutral form. The degree of decolorization, measured by the decrease in absorbance, is proportional to the antioxidant's activity.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
This compound extract/compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer (capable of reading at ~734 nm)
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the stock solution with methanol or PBS until the absorbance reaches 0.70 ± 0.02 at 734 nm.[10]
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a well in a 96-well plate.
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to the well.
-
-
Incubation: Incubate the mixture at room temperature for 6-7 minutes.[9][10]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9]
-
Determine the IC50 value by plotting % inhibition against sample concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in a complex with TPTZ (2,4,6-tripyridyl-s-triazine).[11][12] This reduction results in the formation of an intense blue-colored ferrous-TPTZ complex, with an absorbance maximum at 593-595 nm. The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[12]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or other ferrous standard for calibration curve
-
This compound extract/compound
-
96-well microplate
-
Spectrophotometer (capable of reading at ~594 nm)
-
Incubator or water bath (37°C)
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the reagent to 37°C before use.
-
-
Standard Curve Preparation: Prepare a series of ferrous standard solutions (e.g., from 0.2 mM to 2 mM) to create a standard curve.
-
Assay Procedure:
-
Add a small volume of the sample, standard, or blank (e.g., 10 µL) to the wells of a 96-well plate.
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 190 µL) to each well and mix.
-
-
Incubation: Incubate the plate at 37°C. The reaction time can vary, but readings are often taken kinetically for up to 60 minutes or as an endpoint measurement.[11][12]
-
Calculation:
-
Subtract the blank reading from the sample and standard readings.
-
Plot the absorbance of the ferrous standards against their concentration to create a standard curve.
-
Determine the antioxidant capacity of the sample from the standard curve and express the results as Fe²⁺ equivalents (e.g., µM Fe²⁺ or mg Fe²⁺ per gram of sample).
-
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of proanthocyanidins-rich fractions from Choerospondias axillaris peels using a combination of chemical-based methods and cellular-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Activity Assays of Choerospondin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choerospondin, a compound derived from Choerospondias axillaris, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Extracts from Choerospondias axillaris have been shown to significantly decrease the levels of inflammatory cytokines.[1] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The assays described herein are fundamental for elucidating its mechanism of action and quantifying its inhibitory effects on key inflammatory mediators and signaling pathways. The primary focus is on in vitro assays using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model system for inflammation.
Key Anti-inflammatory Mechanisms to Investigate
The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate specific signaling pathways that regulate the expression of pro-inflammatory genes. For this compound, the primary targets for investigation include:
-
Inhibition of Pro-inflammatory Mediators: Reduction of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
-
Modulation of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[2] Many anti-inflammatory agents act by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[3]
-
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in the production of inflammatory mediators.[4]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. The data presented are illustrative and should be replaced with experimental findings.
Table 1: Effect of this compound on Nitric Oxide Production
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (untreated cells) | - | Baseline | - |
| LPS (1 µg/mL) only | - | High | 0% |
| LPS + this compound | 10 | Reduced | (Calculate relative to LPS) |
| LPS + this compound | 25 | More Reduced | (Calculate relative to LPS) |
| LPS + this compound | 50 | Significantly Reduced | (Calculate relative to LPS) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated cells) | - | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) only | - | High | High | High |
| LPS + this compound | 10 | Reduced | Reduced | Reduced |
| LPS + this compound | 25 | More Reduced | More Reduced | More Reduced |
| LPS + this compound | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression (Relative Densitometry)
| Treatment | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| Control (untreated cells) | - | Baseline | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) only | - | High | High | High | High | High |
| LPS + this compound | 10 | Reduced | Reduced | Reduced | Reduced | Reduced |
| LPS + this compound | 25 | More Reduced | More Reduced | More Reduced | More Reduced | More Reduced |
| LPS + this compound | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Seed the cells in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.[6]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, 30-60 minutes for protein phosphorylation studies).[6]
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7][8]
Protocol:
-
After cell treatment, collect 100 µL of the culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.[9][10]
-
Follow the manufacturer's instructions strictly.[9] The general steps include:
-
Coating the microplate wells with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.[11]
Western Blot Analysis for NF-κB and MAPK Signaling Proteins
Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to their total protein counterparts.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. Evaluation of Anti-inflammatory Effects of Choerospondias axillaris Fruit's Methanolic Extract in Synoviocytes and CIA Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling: Multiple angles to target OA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA of serum TNF-α, IL-1β, IL-10, and IL-6 concentrations [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Choerospondin and Choerospondias axillaris Extracts in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choerospondias axillaris, also known as the Nepali hog plum, is a plant rich in bioactive compounds with significant therapeutic potential. Extracts from its fruit, leaves, and bark have demonstrated a variety of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Key bioactive constituents include polyphenols, flavonoids (such as quercetin (B1663063) and kaempferol), proanthocyanidins, and specific compounds like choerosponins and choerosponols.[4][5][6] This document provides detailed cell culture protocols for evaluating the biological activities of choerospondin and other extracts derived from Choerospondias axillaris.
Data Presentation: Summary of Reported Bioactivities
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Choerospondias axillaris extracts and their isolated compounds as reported in the literature.
Table 1: Cytotoxic and Antiproliferative Activity of C. axillaris Derivatives
| Compound/Extract | Cell Line(s) | Assay | Result (IC₅₀ / GI₅₀) | Reference |
| Choerosponin B | HCT-15, HeLa, A2780 | Cytotoxicity | 3 – 13 µM | [4] |
| Choerosponol A | Ewing sarcoma (A-673), Medulloblastoma (D283) | Growth Inhibition | 0.19 µM, 0.07 µM | [4] |
| Methanolic Fruit Extract | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | 6.1 ± 0.49 mg/mL | [7][8] |
| Flavonoid Fraction | K562 (Leukemia) | Proliferation (MTT) | IC₅₀ of 60.7 µg/mL for compound 6 | [9] |
Table 2: Anti-inflammatory Activity of C. axillaris Derivatives
| Compound/Extract | Model | Key Findings | Reference |
| Methanolic Fruit Extract | Rheumatoid Arthritis (RA) Synoviocytes | Significant decrease in inflammatory cytokines. | [10][11] |
| Methanolic Fruit Extract | Collagen-Induced Arthritis (CIA) Rat Model | Significant decrease in inflammatory cytokines. | [10][11] |
| Quercetin (Identified in extract) | In silico Docking | High binding affinity to TNF-α and IL-6. | [10][11] |
Experimental Protocols
Protocol 1: Evaluation of Anticancer Activity (Cytotoxicity and Antiproliferation)
This protocol is designed to assess the dose-dependent cytotoxic and antiproliferative effects of this compound or C. axillaris extracts on cancer cell lines. The MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability, is a standard and reliable method.[12]
1.1. Materials
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
A-673 (Ewing sarcoma)
-
K562 (human myelogenous leukemia)
-
Appropriate non-cancerous control cell line (e.g., MCF-10A for breast cancer studies)
-
-
Reagents:
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound or C. axillaris extract, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Phosphate Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (for adherent cells).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO).
-
-
Equipment:
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
-
Hemocytometer or automated cell counter.
-
1.2. Experimental Workflow
1.3. Step-by-Step Procedure
-
Cell Seeding:
-
For adherent cells (MDA-MB-231, A-673), harvest cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh medium.
-
For suspension cells (K562), directly collect cells from the flask.
-
Count cells and determine viability using a hemocytometer and Trypan Blue.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow adherent cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound/extract stock solution in complete growth medium. A common starting range is 0.1 to 100 µg/mL or µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions.
-
Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium. For suspension cells, first centrifuge the plate at a low speed.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Evaluation of Anti-inflammatory Activity
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS). Macrophage cell lines (e.g., RAW 264.7) or primary cells like synoviocytes are suitable models.[10]
2.1. Materials
-
Cell Line: RAW 264.7 (mouse macrophage).
-
Reagents:
-
Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound or C. axillaris extract, dissolved in DMSO.
-
PBS, sterile.
-
Reagents for quantifying cytokines (e.g., ELISA kits for mouse TNF-α and IL-6).
-
-
Equipment:
-
24-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Centrifuge for collecting supernatants.
-
ELISA plate reader.
-
2.2. Experimental Workflow
References
- 1. Total Phenolic and Flavonoid Contents, and Preliminary Antioxidant, Xanthine Oxidase Inhibitory and Antibacterial Activities of Fruits of Lapsi (Choerospondias axillaris Roxb.), an Underutilized Wild Fruit of Nepal [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Using the Cancer Dependency Map to Identify the Mechanism of Action of a Cytotoxic Alkenyl Derivative from the Fruit of Choerospondias axillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Studies on chemical constituents of Choerospondias axillaris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of Choerospondias axillaris Fruit Extract by Regulating the Expression of SNCAIP and SNCA on MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. One New and Nine Known Flavonoids from Choerospondias axillaries and Their in Vitro Antitumor, Anti-Hypoxia and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anti-inflammatory Effects of Choerospondias axillaris Fruit's Methanolic Extract in Synoviocytes and CIA Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of Choerospondin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choerospondin, a bioactive compound found in the plant Choerospondias axillaris, has garnered interest for its potential therapeutic properties. Based on studies of Choerospondias axillaris extracts, which are rich in flavonoids and phenols, this compound is hypothesized to possess significant anti-cancer and anti-inflammatory activities.[1][2][3] This document provides detailed application notes and protocols for establishing and utilizing relevant animal models to investigate the in vivo efficacy of this compound. The methodologies described are based on established preclinical studies and are intended to guide researchers in the evaluation of this promising natural compound.
I. Anti-Cancer Activity: Murine Model of Skin Carcinogenesis
The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and croton oil-induced skin carcinogenesis model in mice is a well-established and clinically relevant model for studying the efficacy of potential anti-cancer agents.[1][4] This two-stage model mimics the initiation and promotion phases of cancer development.
A. Experimental Protocol
-
Animal Selection:
-
Species: Swiss albino mice.
-
Age: 6-8 weeks.
-
Housing: Maintain animals under standard laboratory conditions (25 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
-
Induction of Skin Carcinogenesis:
-
Initiation: A single topical application of DMBA (100 µg in 100 µL of acetone) is administered to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after DMBA application, croton oil (1% in acetone) is applied topically three times a week for 16 weeks to promote tumor development.[1]
-
-
Treatment Groups:
-
Group I: Vehicle Control (e.g., saline or appropriate solvent).
-
Group II: Toxic Control (DMBA/croton oil-treated).
-
Group III: Positive Control (e.g., 5-Fluorouracil, 10 mg/kg).[1]
-
Group IV: this compound (low dose, e.g., 200 mg/kg body weight, administered orally).[1]
-
Group V: this compound (high dose, e.g., 400 mg/kg body weight, administered orally).[1]
-
-
Assessment Parameters:
-
Tumorigenesis: Monitor and record tumor incidence, cumulative number of tumors, and tumor yield.
-
Physiological Parameters: Record body weight weekly.
-
Hematological Analysis: At the end of the study, collect blood for analysis of red and white blood cell counts, hemoglobin, and other relevant parameters.
-
Biochemical Markers: Measure serum levels of zinc and C-Reactive Protein (CRP).
-
Oxidative Stress Markers: Assess antioxidant enzyme levels (e.g., SOD, CAT) in skin tissue.
-
Inflammatory Cytokines: Measure the protein expression of pro-inflammatory cytokines such as TGF-β, IFN-γ, TNF-α, and IL-6.
-
Histopathology: Perform histopathological examination of the tumor skin tissue.
-
B. Data Presentation
Table 1: Efficacy of Choerospondias axillaris Extract in a Murine Skin Carcinogenesis Model
| Parameter | Toxic Control (DMBA/croton oil) | C. axillaris Extract (200 mg/kg) | C. axillaris Extract (400 mg/kg) | Positive Control (5-FU, 10 mg/kg) |
| Tumor Incidence (%) | 100 | 50 | 33.7 | 42.5 |
| Cumulative No. of Papillomas | 18 | 9 | 4 | 6 |
Data adapted from a study on methanolic extract of C. axillaris fruit.[1]
C. Experimental Workflow
II. Anti-Inflammatory Activity: Rat Model of Collagen-Induced Arthritis (CIA)
The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.[2][3]
A. Experimental Protocol
-
Animal Selection:
-
Species: Wistar or Lewis rats.
-
Age: 6-8 weeks.
-
Housing: Standard laboratory conditions.
-
-
Induction of Arthritis:
-
Immunization: Emulsify bovine type II collagen in complete Freund's adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster: On day 7 post-immunization, administer a booster injection of collagen in incomplete Freund's adjuvant (IFA).
-
-
Treatment Groups:
-
Group I: Normal Control.
-
Group II: CIA Control (untreated).
-
Group III: Positive Control (e.g., Indomethacin).
-
Group IV: this compound (low dose).
-
Group V: this compound (high dose).
-
-
Assessment Parameters:
-
Clinical Scoring: Regularly assess arthritis severity using a clinical scoring system based on paw swelling, erythema, and joint mobility.
-
Paw Volume: Measure paw volume using a plethysmometer.
-
Histopathology: At the end of the study, perform histopathological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.
-
Inflammatory Cytokines: Measure serum or synovial fluid levels of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]
-
In Vitro Synoviocyte Studies: Complement the in vivo study by treating fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients with this compound to assess its direct effects on inflammatory cytokine production.[2]
-
B. Data Presentation
Table 2: Effect of Choerospondias axillaris Extract on Inflammatory Cytokines in a CIA Rat Model
| Cytokine | CIA Control | C. axillaris Extract Treated |
| TNF-α | Significantly elevated | Significantly decreased |
| IL-6 | Significantly elevated | Significantly decreased |
Qualitative summary based on in-vitro and in-vivo findings.[2][3]
C. Experimental Workflow
III. Signaling Pathways
Studies on Choerospondias axillaris extracts suggest that their therapeutic effects are mediated through the modulation of key inflammatory signaling pathways. The NF-κB pathway, which plays a central role in inflammation and cancer, is a likely target for this compound.
A. NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is crucial in regulating the expression of genes involved in inflammation, immunity, and cell survival. Total flavones from Choerospondias axillaris have been shown to modulate this pathway.[5]
B. Pro-Inflammatory Cytokine Signaling
This compound likely exerts its anti-inflammatory effects by downregulating the expression and activity of pro-inflammatory cytokines such as TNF-α and IL-6.
Conclusion
The animal models and protocols detailed in this document provide a robust framework for the in vivo evaluation of this compound's anti-cancer and anti-inflammatory properties. By utilizing these established models, researchers can systematically investigate the therapeutic potential of this natural compound and elucidate its mechanisms of action, paving the way for further drug development.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Evaluation of Anti-inflammatory Effects of Choerospondias axillaris Fruit's Methanolic Extract in Synoviocytes and CIA Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Flavones of Choerospondias axillaris Attenuate Cardiac Dysfunction and Myocardial Interstitial Fibrosis by Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Flavonoid Derivatives from Choerospondias axillaris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choerospondias axillaris, also known as the Nepali hog plum, is a plant rich in bioactive compounds, particularly flavonoids. These compounds have garnered significant interest for their therapeutic potential, exhibiting antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[1][2][3] While a specific compound named Choerospondin (naringenin-7-O-glucoside) has been isolated from this plant, literature detailing its chemical synthesis and the synthesis of its derivatives is scarce.[4] However, extensive research has been conducted on the synthesis of derivatives of other prominent flavonoids found in Choerospondias axillaris, such as quercetin (B1663063).[5][6]
These application notes provide a comprehensive overview of the synthesis of flavonoid derivatives, with a focus on quercetin, a major bioactive component of Choerospondias axillaris. The protocols outlined below are based on established synthetic methodologies for modifying the flavonoid scaffold to enhance biological activity. Additionally, this document summarizes the quantitative data on the biological activities of these compounds and illustrates the key signaling pathways they modulate.
Data Presentation: Biological Activities of Choerospondias axillaris Extracts and Flavonoid Derivatives
The following tables summarize the quantitative data on the biological activities of extracts from Choerospondias axillaris and its isolated flavonoid derivatives.
Table 1: Antioxidant and Xanthine Oxidase Inhibitory Activities of Choerospondias axillaris Fruit Extracts [2]
| Extract Solvent | Total Polyphenols (µg GAE/mg extract) | Total Flavonoids (µg QE/mg extract) | Antioxidant Activity (IC50, µg/mL) | Xanthine Oxidase Inhibition (IC50, µg/mL) |
| Ethyl Acetate | 68.28 | 41.72 | - | - |
| Acetone | 154.91 | 283.84 | 15.72 | 20.80 |
| Methanol | - | - | - | - |
| Water | - | - | - | - |
GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent
Table 2: Antibacterial Activity of Acetone Extract from Choerospondias axillaris Fruit [2]
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus aureus | 13.76 | 0.52 | 0.78 |
| Bacillus cereus | 12.56 | - | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 3: In Vitro Anti-Tumor Activities of Synthesized Quercetin Derivatives [7]
| Compound | A549 (IC50, µmol/L) | MDA-MB-231 (IC50, µmol/L) | HepG2 (IC50, µmol/L) |
| Quercetin | > 50 | > 50 | > 50 |
| Compound 6 (Prenyl derivative) | 15.23 | 16.56 | 12.32 |
| Compound 7 (Prenyl derivative) | 8.92 | 2.90 | > 50 |
Experimental Protocols: Synthesis of Flavonoid Derivatives
The synthesis of flavonoid derivatives often involves the modification of the hydroxyl groups on the flavonoid backbone. The following protocols are generalized methods for common synthetic strategies.
Protocol 1: Williamson Etherification for the Synthesis of Quercetin Ether Derivatives[8][9]
This protocol describes the synthesis of quercetin ether derivatives by reacting the hydroxyl groups with alkyl halides.
Materials:
-
Quercetin
-
Diphenyl ether
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-dimethyl formamide (B127407) (DMF)
-
Alkyl halide (e.g., ethyl chloroacetate, methyl chloroacetate)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) (C2H5OH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H2)
Procedure:
-
Protection of the B-ring dihydroxy group:
-
Dissolve quercetin and dichlorodiphenylmethane in diphenyl ether.
-
Heat the mixture to afford the B-ring dihydroxy protected quercetin derivative (Qr-1).
-
-
Etherification:
-
In a flask, mix the protected quercetin (Qr-1) and anhydrous potassium carbonate in DMF.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl halide and continue stirring until the reaction is complete (monitored by TLC).
-
-
Deprotection:
-
Dissolve the resulting quercetin derivative in a mixture of ethanol and THF.
-
Add 10% Pd/C as a catalyst.
-
Subject the mixture to a hydrogen atmosphere to remove the protective group.
-
Filter the catalyst and evaporate the solvent to obtain the final quercetin ether derivative.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-8 Arylation of Flavonoids[10][11]
This protocol outlines the synthesis of C-8 arylated flavonoid derivatives using a palladium-catalyzed cross-coupling reaction.
Materials:
-
8-Iodoflavonoid (e.g., 8-iodo-penta-O-benzylquercetin)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethylformamide (DMF) / Water mixture
-
Boron trichloride (B1173362) (BCl3)
-
Dichloromethane (DCM)
Procedure:
-
Cross-Coupling Reaction:
-
In a microwave vial, combine the 8-iodoflavonoid, arylboronic acid, Pd(PPh3)4, and NaOH in a DMF/water solvent mixture.
-
Heat the reaction in a microwave reactor at 120 °C for 2 hours.
-
After cooling, extract the product with an organic solvent and purify by column chromatography.
-
-
Deprotection:
-
Dissolve the protected, coupled product in DCM.
-
Add BCl3 and stir at room temperature until deprotection is complete (monitored by TLC).
-
Quench the reaction and purify the final product.
-
Signaling Pathways and Experimental Workflows
The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. The following diagrams illustrate these pathways and a general workflow for the synthesis and evaluation of flavonoid derivatives.
Caption: Workflow for flavonoid derivative synthesis and evaluation.
Caption: NF-κB signaling pathway modulated by flavonoids.
Caption: MAPK signaling pathway and its role in cellular processes.
Conclusion
The synthesis of derivatives of flavonoids, such as quercetin, from Choerospondias axillaris presents a promising avenue for the development of novel therapeutic agents. By employing established synthetic strategies, the chemical structure of these natural products can be modified to improve their pharmacological properties. The provided protocols serve as a foundation for researchers to explore the synthesis of a diverse library of flavonoid derivatives for biological evaluation. Further investigation into the structure-activity relationships of these compounds will be crucial for identifying lead candidates for drug development. The modulation of key signaling pathways like NF-κB and MAPK by these compounds underscores their potential in treating a range of diseases, including cancer and inflammatory disorders.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fructus choerospondiatis: A comprehensive review of its traditional uses, chemical composition, pharmacological activities, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. [Studies on chemical constituents of Choerospondias axillaris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Tumor Activities of Quercetin and Its Derivatives [journal11.magtechjournal.com]
- 8. Total Flavones of Choerospondias axillaris Attenuate Cardiac Dysfunction and Myocardial Interstitial Fibrosis by Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Analytical Standards of Choerospondias axillaris
Audience: Researchers, scientists, and drug development professionals.
Introduction: Choerospondias axillaris, also known as Fructus Choerospondiatis, is a plant utilized in traditional medicine, notably for conditions related to heart health. Its therapeutic effects are attributed to a rich composition of phytochemicals, including organic acids, phenolic acids, flavonoids, and proanthocyanidins. This document provides detailed application notes and protocols for the analytical standardization of key compounds found in Choerospondias axillaris, focusing on chromatographic and spectroscopic techniques, as well as biological activity assays. While a specific compound named "Choerospondin" is not prominently documented in scientific literature, this guide addresses the analytical standards for the major chemical constituents of the plant.
I. Phytochemical Reference Standards
The quality control and standardization of herbal extracts rely on the use of well-characterized reference standards. For Choerospondias axillaris, several classes of compounds serve as analytical markers.
Key Compound Classes in Choerospondias axillaris :
Analytical standards for these compounds are highly purified substances used for identification and quantification in complex mixtures like plant extracts[7][8].
II. Analytical Methodologies and Protocols
A. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a fundamental technique for the separation and quantification of phytochemicals in Choerospondias axillaris extracts.
Protocol: HPLC-DAD Analysis of Phenolic Compounds
This protocol is adapted from methodologies used for the analysis of phenolic and flavonoid content in plant extracts.[9]
-
Sample Preparation:
-
Accurately weigh 1.0 g of dried, powdered Choerospondias axillaris fruit or peel.
-
Extract with 25 mL of 70% methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program:
-
0-10 min: 5-15% B
-
10-30 min: 15-30% B
-
30-40 min: 30-50% B
-
40-45 min: 50-5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 280 nm (for flavonoids) and 320 nm (for phenolic acids).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration curves for reference standards (e.g., gallic acid, (+)-catechin) in a concentration range of 1-100 µg/mL.
-
Quantify the compounds in the sample by comparing their peak areas with the calibration curves.
-
Workflow for HPLC Analysis
Caption: HPLC workflow for quantitative analysis of phytochemicals.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS and its tandem version (LC-MS/MS) are powerful tools for the identification of known and unknown compounds in complex mixtures.[10][11][12]
Protocol: UPLC-QTOF-MS for Phytochemical Profiling
This protocol is based on methods for comprehensive phytochemical analysis of Choerospondias axillaris.[3]
-
Sample Preparation:
-
Prepare the sample extract as described in the HPLC protocol.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program: A suitable gradient to resolve a wide range of polar and non-polar compounds (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (QTOF-MS):
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-1200.
-
Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.
-
-
Compound Identification:
-
Identify compounds by comparing their retention times, accurate mass measurements, and fragmentation patterns with reference standards and databases (e.g., Metlin, MassBank).
-
Workflow for LC-MS Phytochemical Profiling
Caption: UPLC-QTOF-MS workflow for phytochemical profiling.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of isolated compounds.[13][14][15]
Protocol: 1D and 2D NMR Analysis of Isolated Compounds
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CD3OD, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
1D NMR: Acquire 1H and 13C{1H} spectra to observe proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Data Interpretation:
-
Analyze chemical shifts, coupling constants, and cross-peaks to assemble the complete chemical structure.
-
Compare the obtained spectral data with published literature for known compounds.[16]
-
III. Biological Activity Assays
The antioxidant capacity of Choerospondias axillaris extracts is a key indicator of its biological activity.
A. Antioxidant Activity Assays
Several chemical-based assays are commonly used to evaluate the antioxidant potential of extracts and their fractions.[4][5]
| Assay | Principle | Typical Reagents | Measurement |
| DPPH Radical Scavenging | Measures the ability of antioxidants to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Decrease in absorbance at ~517 nm. |
| ABTS Radical Scavenging | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), potassium persulfate | Decrease in absorbance at ~734 nm. |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, resulting in an intense blue color. | TPTZ, FeCl3, acetate (B1210297) buffer | Increase in absorbance at ~593 nm. |
| Phosphomolybdate Assay | Measures the reduction of Mo(VI) to Mo(V) by the antioxidant, forming a green phosphate/Mo(V) complex. | Ammonium molybdate, sodium phosphate, sulfuric acid | Increase in absorbance at ~695 nm. |
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the sample extract (at various concentrations) to 100 µL of the DPPH solution.
-
Prepare a control well with 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
-
Calculate the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Signaling Pathway and Bioactivity Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Antioxidant activity of proanthocyanidins-rich fractions from Choerospondias axillaris peels using a combination of chemical-based methods and cellular-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. oealabs.com [oealabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ¹H NMR spectroscopy reveals the effect of genotype and growth conditions on composition of sea buckthorn (Hippophaë rhamnoides L.) berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Choerospondin Extraction Yield
Welcome to the technical support center for optimizing the extraction of Choerospondin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the extraction of this compound, providing potential causes and actionable solutions to enhance your extraction yield and purity.
Q1: Why is my this compound yield consistently low?
A: Several factors can contribute to a low yield of this compound, a flavonoid glycoside. A systematic evaluation of your extraction process is recommended.
-
Inappropriate Solvent Choice: The polarity of the solvent is crucial for efficient extraction. Flavonoid glycosides like this compound are more polar and are effectively extracted using alcohol-water mixtures.[1]
-
Solution: Conduct a preliminary screening with different concentrations of ethanol (B145695) or methanol (B129727) in water (e.g., 50%, 70%, 90%) to determine the optimal solvent system for your specific plant material.[1]
-
-
Suboptimal Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile flavonoids.[1][2]
-
Incorrect Particle Size: Large plant material particles have a limited surface area for solvent interaction, while overly fine particles can clump, hindering solvent penetration.[1]
-
Solution: Grind the dried Choerospondias axillaris material to an optimal particle size, typically between 0.25 mm and 0.5 mm, to ensure efficient solvent contact.[1]
-
-
Inadequate Extraction Time: The extraction of the target compound may be incomplete if the duration is too short.
-
Solution: Experiment with different extraction times (e.g., 30, 60, 90, 120 minutes) to determine the point at which the yield plateaus.
-
Q2: I'm observing significant variability in yield between batches. What could be the cause?
A: Inconsistent results are often due to a lack of strict control over experimental parameters.
-
Inhomogeneous Plant Material: Natural variations within the plant material can lead to different concentrations of this compound.
-
Solution: Thoroughly mix the entire batch of powdered plant material before taking samples for extraction to ensure homogeneity.[1]
-
-
Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent-to-material ratio can significantly impact the outcome.[1]
-
Solution: Maintain rigorous control over all extraction parameters for each experiment. Use calibrated equipment and document all settings.[1]
-
-
Solvent Evaporation: Loss of solvent during extraction can alter the solid-to-solvent ratio, affecting efficiency.[1]
-
Solution: When using methods like reflux or Soxhlet extraction, ensure that condensers are functioning correctly to prevent solvent loss.[1] For open-vessel microwave or ultrasonic extraction, monitor solvent levels and replenish if necessary.
-
Q3: The purity of my extracted this compound is low. How can I improve it?
A: Low purity is often due to the co-extraction of other compounds like chlorophyll, lipids, and other secondary metabolites.
-
Pre-Extraction Defatting: The presence of lipids can interfere with the extraction of more polar flavonoids.
-
Solution: Before the main extraction, pre-treat the plant material with a non-polar solvent like n-hexane to remove lipids.
-
-
Suboptimal Purification Method: The chosen purification technique may not be effective at separating this compound from other co-extracted compounds.
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized parameters for different extraction methods to enhance the yield of flavonoids from plant materials, which can be adapted for this compound extraction.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)
| Parameter | Optimal Range | Source |
| Ethanol Concentration | 50-70% | [2][5] |
| Extraction Temperature | 50-75°C | [2][5] |
| Extraction Time | 40-60 minutes | [5][6] |
| Ultrasonic Power | 250-450 W | [2][7] |
| Liquid-to-Solid Ratio | 25:1 - 40:1 (mL/g) | [5][7] |
Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE)
| Parameter | Optimal Range | Source |
| Ethanol Concentration | 50-80% | |
| Extraction Temperature | 60-120°C | [8] |
| Extraction Time | 15-60 minutes | [8][9] |
| Microwave Power | 400-800 W | [10] |
| Liquid-to-Solid Ratio | 30:1 - 50:1 (mL/g) | [9] |
Experimental Protocols
Below are detailed methodologies for key extraction and purification techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Weigh 10 g of dried and powdered Choerospondias axillaris material.
-
Extraction:
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Weigh 5 g of dried and powdered Choerospondias axillaris material.
-
Extraction:
-
Place the powder in a suitable microwave extraction vessel.
-
Add 200 mL of 60% ethanol (a 40:1 liquid-to-solid ratio).
-
Set the microwave power to 500 W and the extraction temperature to 80°C.
-
Extract for 20 minutes.
-
-
Filtration: After extraction, allow the mixture to cool and then filter it through Whatman No. 1 filter paper.
-
Concentration: Use a rotary evaporator at 50°C to concentrate the filtrate and obtain the crude extract.
Protocol 3: Purification of this compound using Macroporous Resin
-
Resin Preparation: Pre-treat the macroporous resin (e.g., D101) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Loading: Dissolve the crude this compound extract in a small amount of the initial mobile phase and load it onto the column.
-
Washing: Elute the column with 5 bed volumes of deionized water to remove highly polar impurities like sugars and salts.[4]
-
Elution:
-
Begin elution with a low concentration of ethanol (e.g., 10%) to remove less polar impurities.
-
Gradually increase the ethanol concentration (e.g., 30%, 50%, 70%) to elute the target this compound.[4]
-
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Visualizations
Experimental Workflow and Troubleshooting
Caption: General workflow for this compound extraction and purification with integrated troubleshooting points.
Logical Relationship: Parameter Optimization Strategy
Caption: A logical diagram illustrating the strategy for optimizing extraction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 4. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 8. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
- 9. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Choerospondin Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of Choerospondin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in chromatography important?
This compound is a dietary flavonoid glycoside, a type of polyphenolic compound found in plants like Choerospondias axillaris.[1][2] Accurate chromatographic separation and resolution are crucial for its quantification in plant extracts, for purity assessment in drug development, and for isolating it for further pharmacological studies. Poor resolution can lead to inaccurate results and difficulties in identifying and quantifying co-eluting impurities.
Q2: What are the most common chromatographic challenges encountered with this compound?
The most common challenges in the chromatography of this compound, like many flavonoid glycosides, include:
-
Poor resolution from other structurally similar flavonoids present in the plant matrix, such as quercetin (B1663063) and its glycosides.
-
Peak tailing , which can compromise peak integration and quantification accuracy.
-
Co-elution with other polyphenolic compounds from the Choerospondias axillaris extract.
Q3: What is a good starting point for an HPLC method for this compound analysis?
A good starting point for developing an HPLC method for this compound, based on general methods for flavonoid glycosides, would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid modifier like formic acid to improve peak shape.
Q4: How does the mobile phase pH affect the peak shape and retention of this compound?
The pH of the mobile phase is a critical parameter. Since flavonoids have ionizable hydroxyl groups, controlling the pH can significantly impact their retention time and peak shape. For most flavonoid analysis, a slightly acidic mobile phase (pH 2.5-4) is used to suppress the ionization of phenolic hydroxyl groups, which generally leads to better retention and more symmetrical peaks on a C18 column.
Q5: What are some common compounds that may co-elute with this compound?
Extracts from Choerospondias axillaris are complex mixtures. Compounds that may co-elute with this compound include other flavonoids and polyphenols such as:
-
Quercetin and its glycosides
-
Epicatechin and its gallate derivatives
-
Catechin
-
Gallic acid
-
Protocatechuic acid[2]
Troubleshooting Guides
Issue 1: Poor Resolution of this compound Peak
If you are observing poor resolution or co-elution of the this compound peak with other components, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in this compound chromatography.
Detailed Steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient (a slow increase in the organic solvent concentration) often improves the separation of closely eluting compounds.
-
Adjust Mobile Phase pH: As this compound is a flavonoid glycoside, its ionization state can be manipulated by pH. Experiment with a pH range of 2.5 to 4.0 using formic or acetic acid to find the optimal selectivity.
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities for flavonoids. If you are using acetonitrile, try switching to methanol, or vice-versa.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Adjust Column Temperature: Lowering the temperature can sometimes increase retention and improve the separation of certain compounds.
-
Evaluate a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
Issue 2: this compound Peak Tailing
Peak tailing is a common issue that can affect the accuracy of quantification.
Troubleshooting Workflow for Peak Tailing
References
- 1. Separation and characterization of polyphenolics from underutilized byproducts of fruit production (Choerospondias axillaris peels): inhibitory activity of proanthocyanidins against glycolysis enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of Choerospondin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Choerospondin. Due to its flavonoid glycoside structure, this compound presents low solubility in aqueous solutions, a common challenge addressed in this guide.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS buffer).
-
Cause: this compound, like many flavonoids, has inherently low water solubility due to its chemical structure.
-
Solution Workflow:
Problem: My this compound precipitates out of the aqueous solution after initial dissolution.
-
Cause: The aqueous buffer may be supersaturated with this compound, or the final concentration of the organic solvent used for the stock solution may be too low to maintain solubility.
-
Solutions:
-
Reduce Final Concentration: Your target concentration in the aqueous buffer may be too high. Try diluting your sample further.
-
Increase Co-solvent Concentration: If your experimental setup allows, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always check the tolerance of your cells or assay to the specific solvent.
-
pH Adjustment: The solubility of some flavonoids can be influenced by pH. You can try to modestly adjust the pH of your buffer. However, be mindful of how this might affect your experiment and the stability of this compound.
-
Problem: I am seeing inconsistent results in my bioassays.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in the culture media.
-
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation. A clear solution is crucial.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid issues with the stability of diluted solutions.
-
Stock Solution Storage: According to supplier information, this compound stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C. Avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of flavonoids like this compound. Ethanol can also be used.
What is the solubility of this compound in various solvents?
While specific quantitative solubility data for this compound is not widely published, the following table provides general guidance for flavonoids and recommended starting points for empirical determination.
| Solvent System | Expected Solubility | Recommended Starting Concentration for Stock |
| Water | Very Low | < 0.1 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | < 0.1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mg/mL |
| Ethanol | Moderate | 1-10 mg/mL |
How should I prepare a working solution of this compound in an aqueous buffer from a DMSO stock?
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Warm the stock solution to room temperature.
-
While gently vortexing your aqueous buffer, add the required volume of the this compound stock solution drop by drop.
-
Ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (CAS No: 81202-36-0)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the molecular weight of this compound to calculate the required mass for a 10 mM solution.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Signaling Pathways Modulated by Choerospondias axillaris Extracts
Extracts from Choerospondias axillaris, the plant from which this compound is isolated, have been shown to modulate several key signaling pathways. While the direct molecular targets of this compound are a subject of ongoing research, it is likely a contributor to the observed effects on these pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses and cell survival.
FoxO Signaling Pathway
The Forkhead box O (FoxO) family of transcription factors are involved in cellular processes such as apoptosis, stress resistance, and metabolism.
Preventing interference in Choerospondin bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Choerospondin and its extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a bioactive compound found in plants of the Choerospondias genus, notably Choerospondias axillaris. This plant has been used in traditional medicine and is known to be rich in phenolic compounds, including flavonoids and proanthocyanidins.[1][2] Primary reported bioactivities include antioxidant, anti-inflammatory, antimicrobial, and antiproliferative effects.[3]
Q2: My crude this compound extract shows lower than expected bioactivity. What are the potential causes?
Low bioactivity in crude extracts can stem from several factors:
-
Inefficient Extraction: The choice of solvent and extraction method is critical. Polar solvents like aqueous ethanol (B145695) are effective for extracting polar compounds like flavonoids and phenolics.[4] Ensure sufficient extraction time and appropriate temperatures.
-
Degradation of Bioactive Compounds: this compound and other phenolic compounds can be sensitive to heat, light, oxygen, and pH.[5] Store extracts at low temperatures (e.g., -20°C) in amber vials, and consider purging with an inert gas.
-
Presence of Interfering Substances: Crude extracts contain a complex mixture of compounds that can mask the activity of the target molecule.[4]
Q3: Can components of the extract interfere with my assay readings?
Yes, this is a significant issue with plant extracts. Polyphenolic compounds, which are abundant in Choerospondias axillaris, are known to interfere with various assay types:
-
Colorimetric Assays (e.g., MTT, Neutral Red): Polyphenols can react with assay reagents, leading to false-positive results in cell viability assays.[1][6]
-
Fluorescence-Based Assays: Highly colored or fluorescent compounds within the extract can quench or contribute to the fluorescence signal, leading to inaccurate readings.[2]
-
Enzyme Assays: Some compounds can non-specifically inhibit or activate enzymes through aggregation or redox cycling.[7]
Q4: What are Pan-Assay Interference Compounds (PAINS) and should I be concerned about them in my this compound extract?
Pan-Assay INterference compoundS (PAINS) are chemical structures that tend to show activity in numerous high-throughput screening assays through non-specific mechanisms.[8] Plant-derived polyphenols, such as flavonoids and tannins found in this compound extracts, are a well-known class of compounds that can act as PAINS.[9] It is crucial to perform counter-screens and orthogonal assays to rule out false-positive results.[2][7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Background or Inconsistent Results in Spectrophotometric Assays (e.g., Antioxidant Assays)
| Possible Cause | Troubleshooting Step |
| Colored Compounds in Extract: Natural pigments (e.g., chlorophyll) and polyphenols absorb light at similar wavelengths to assay reagents (e.g., DPPH). | 1. Run a Sample Blank: Prepare a control well containing your extract and the assay solvent but without the colorimetric reagent. Subtract this absorbance value from your sample readings. 2. Purify the Extract: Use techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to remove interfering pigments.[4] |
| Precipitation of Extract in Assay Medium: Poor solubility of the extract can cause turbidity, which scatters light and leads to artificially high absorbance readings.[10] | 1. Check Solubility: Ensure the extract is fully dissolved. A small amount of a biocompatible solvent like DMSO may be needed, but keep the final concentration low (typically <0.5%) to avoid solvent-induced toxicity or interference. 2. Filter the Sample: If precipitation occurs, centrifuge and filter the sample before measurement. |
| Reagent Instability: Assay reagents like DPPH are sensitive to light and can degrade over time, leading to inconsistent results. | 1. Prepare Fresh Reagents: Always prepare working solutions of reagents like DPPH and ABTS fresh for each experiment.[11] 2. Proper Storage: Store stock solutions in the dark and at the recommended temperature.[11] |
Issue 2: Unexpected Results in Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity)
| Possible Cause | Troubleshooting Step |
| Direct Interference with Assay Reagents: Polyphenols can reduce MTT reagent directly, leading to a false signal of high cell viability.[1] Similarly, they can interfere with the neutral red uptake assay.[6] | 1. Use an Orthogonal Assay: Confirm results using a different viability assay that works via a different mechanism (e.g., CellTiter-Glo®, which measures ATP, or a direct cell count). 2. Include "No-Cell" Controls: Test the extract with the assay reagent in the absence of cells to see if it generates a signal on its own. |
| Non-Specific Cytotoxicity: At high concentrations, crude plant extracts can induce cytotoxicity due to the combined effect of many compounds, not just the specific bioactivity being investigated. | 1. Perform a Dose-Response Curve: Test a wide range of extract concentrations to identify a non-toxic working range for your specific bioassay. 2. Fractionate the Extract: Separate the crude extract into fractions and test each one to isolate the source of bioactivity and/or cytotoxicity. |
| Interaction with Culture Medium Components: Compounds in the extract may bind to proteins in the serum of the cell culture medium, reducing their bioavailability and apparent activity. | 1. Test in Serum-Free vs. Serum-Containing Medium: Compare results obtained in both conditions. Note that serum-free conditions can also stress cells. 2. Allow for Pre-incubation: If testing for inhibition of a stimulated response (e.g., LPS-induced inflammation), pre-incubate the cells with your extract before adding the stimulus. |
| Contamination: Microbial or chemical contamination in the extract can interfere with cell health and assay results. | 1. Sterile Filtration: Filter your extract through a 0.22 µm filter before adding it to cell cultures. 2. Use Aseptic Techniques: Ensure all handling of extracts and cell cultures is performed under sterile conditions. |
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the ability of a sample to scavenge the stable DPPH free radical.
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol. Store this solution in a dark bottle at 4°C.[11]
-
Sample/Standard Solutions: Prepare a stock solution of your this compound extract in the same solvent. Prepare a series of dilutions. Use a known antioxidant like Ascorbic Acid or Trolox as a positive control and standard.[11]
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your sample dilutions, standard, or blank (solvent only) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
3. Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with your sample or standard.
The results can be expressed as an IC50 value (the concentration of the extract required to inhibit 50% of the DPPH radicals).
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the ability of a this compound extract to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of your this compound extract (or a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group (no LPS).
-
Incubate for 24 hours.
3. Measurement of Nitric Oxide (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the amount of nitrite (a stable product of NO) in the samples.
4. Cell Viability Check:
-
After collecting the supernatant, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the extract.
Signaling Pathways and Workflows
This compound and Inflammatory Signaling
Studies suggest that the bioactive compounds in Choerospondias axillaris, such as flavonoids, may exert their anti-inflammatory effects by modulating key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] These pathways are crucial regulators of inflammatory gene expression.
Caption: The Canonical NF-κB Signaling Pathway and potential inhibition by this compound.
Caption: A generalized MAPK (p38/JNK) Signaling Pathway.
General Experimental Workflow for Bioassay-Guided Fractionation
To identify the specific active compounds within a crude extract and eliminate interference, a bioassay-guided fractionation approach is recommended.
Caption: Workflow for Bioassay-Guided Fractionation and Isolation.
References
- 1. scispace.com [scispace.com]
- 2. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Properties of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Multi - dimensional mechanism analysis of Choerospondias axillaris (Roxb.) Burtt et Hill in treating kidney stones: network pharmacology, molecular docking and in vitro experimental verification [frontiersin.org]
- 13. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Choerospondin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Choerospondin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a flavonoid glycoside found in the fruit of Choerospondias axillaris.[1] Like many flavonoids, this compound is presumed to have low oral bioavailability. This is primarily due to its poor water solubility and potential for significant first-pass metabolism in the liver and intestines, which limits its systemic absorption and therapeutic efficacy.[2][3][4]
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
A: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound. The most common approaches for flavonoids include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[5][6][7][8] Common nanoparticle formulations include:
-
Solid Lipid Nanoparticles (SLNs)
-
Liposomes
-
-
Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can increase its aqueous solubility and dissolution rate.[9][10][11]
Q3: Are there any known molecular targets or signaling pathways affected by this compound?
A: Research on the total flavones from Choerospondias axillaris suggests an interaction with key inflammatory signaling pathways. These include the NF-κB signaling pathway .[12] Additionally, studies on extracts from Choerospondias axillaris have indicated modulation of the MAPK and PI3K/Akt signaling pathways .[2] While these effects are attributed to the plant's total flavonoid content, it is plausible that this compound contributes to these activities. Further research is needed to elucidate the specific molecular targets of this compound.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency of this compound in Nanoparticle Formulations.
Possible Cause 1: Poor affinity of this compound for the lipid matrix (for SLNs) or lipid bilayer (for liposomes).
-
Troubleshooting Tip:
-
For SLNs: Screen different solid lipids (e.g., glyceryl monostearate, Compritol 888 ATO, Precirol ATO 5) to find one with better solubilizing capacity for this compound.
-
For Liposomes: Modify the lipid composition. The inclusion of charged lipids (e.g., phosphatidylserine, DOTAP) might improve the encapsulation of slightly polar compounds through electrostatic interactions.
-
Possible Cause 2: Suboptimal formulation parameters.
-
Troubleshooting Tip:
-
Systematically vary the drug-to-lipid ratio. A lower initial drug concentration may lead to higher entrapment efficiency.
-
Optimize the concentration of the surfactant or stabilizer. Insufficient surfactant can lead to particle aggregation and drug expulsion.
-
Issue 2: Instability of the this compound Formulation (e.g., particle aggregation, drug leakage).
Possible Cause 1: Inadequate surface charge of nanoparticles.
-
Troubleshooting Tip:
-
Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization.
-
Incorporate charged lipids or surfactants to increase the surface charge and prevent aggregation.
-
Possible Cause 2: Storage at an inappropriate temperature.
-
Troubleshooting Tip:
-
Store lipid-based formulations at 4°C. Avoid freezing, as this can disrupt the lipid structure and lead to drug leakage.
-
Conduct long-term stability studies at different temperatures (e.g., 4°C and 25°C) to determine the optimal storage conditions.
-
Issue 3: Inconsistent or Low In Vitro Dissolution/Release of this compound from the Formulation.
Possible Cause 1: Crystalline nature of the entrapped drug.
-
Troubleshooting Tip:
-
Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is in an amorphous or molecularly dispersed state within the formulation. Crystalline drug will have a slower dissolution rate.
-
Possible Cause 2: High affinity of the drug for the carrier matrix.
-
Troubleshooting Tip:
-
Modify the composition of the carrier to modulate the drug-matrix interaction. For example, in SLNs, a combination of a solid lipid and a liquid lipid (creating a Nanostructured Lipid Carrier or NLC) can create a less ordered lipid core, facilitating faster drug release.
-
Data Presentation
Disclaimer: The following tables present hypothetical data based on typical improvements observed for other flavonoids when formulated. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in a Rat Model.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound-SLN | 150 ± 35 | 4.0 | 1250 ± 210 | 500 |
| This compound-Liposome | 120 ± 28 | 3.5 | 1100 ± 190 | 440 |
| This compound-β-Cyclodextrin | 95 ± 20 | 1.5 | 850 ± 150 | 340 |
Table 2: Hypothetical Physicochemical Characteristics of Different this compound Formulations.
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| This compound-SLN | 180 ± 25 | 0.25 ± 0.05 | -32 ± 5 | 85 ± 7 |
| This compound-Liposome | 150 ± 30 | 0.21 ± 0.04 | -28 ± 6 | 78 ± 9 |
| This compound-β-Cyclodextrin | Complex (N/A) | N/A | N/A | 92 ± 6 (Complexation Eff.) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase:
-
Weigh 200 mg of glyceryl monostearate (GMS) and 10 mg of this compound.
-
Melt the GMS at 75°C in a water bath.
-
Add the this compound to the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Prepare a 2% (w/v) solution of Tween 80 in deionized water.
-
Heat the aqueous phase to 75°C.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes.
-
-
Nanoparticle Formation:
-
Quickly disperse the resulting hot nanoemulsion into cold deionized water (2-4°C) under gentle stirring.
-
The volume ratio of the nanoemulsion to cold water should be 1:5.
-
Maintain stirring for 30 minutes in an ice bath to allow for the solidification of the lipid and formation of SLNs.
-
-
Characterization:
-
Determine particle size, PDI, and zeta potential using a Zetasizer.
-
Calculate entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant via HPLC-UV.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
-
Lipid Film Formation:
-
Dissolve 100 mg of soy phosphatidylcholine, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) by rotating the flask in a water bath at 60°C (above the lipid transition temperature) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath for 15 minutes (30 seconds on, 30 seconds off cycles).
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Resuspend the liposomal pellet in fresh PBS.
-
-
Characterization:
-
Analyze the liposome (B1194612) size, PDI, and zeta potential.
-
Determine the entrapment efficiency using the same method described for SLNs.
-
Protocol 3: Preparation of this compound-β-Cyclodextrin Inclusion Complex by the Kneading Method
-
Mixing:
-
Place a 1:1 molar ratio of this compound and β-cyclodextrin in a mortar.
-
-
Kneading:
-
Add a small amount of a water:ethanol (B145695) (1:1, v/v) mixture to the powder to form a thick paste.
-
Knead the paste thoroughly for 60 minutes.
-
-
Drying:
-
Dry the resulting paste in an oven at 50°C until a constant weight is achieved.
-
-
Purification:
-
Wash the dried powder with a small amount of cold ethanol to remove any uncomplexed this compound from the surface.
-
Dry the final product again at 50°C.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using DSC, XRD, and FTIR spectroscopy by comparing the spectra of the complex with those of the individual components and their physical mixture.
-
Determine the complexation efficiency by dissolving a known amount of the complex in a suitable solvent and quantifying the this compound content by HPLC-UV.
-
Mandatory Visualizations
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Frontiers | Multi - dimensional mechanism analysis of Choerospondias axillaris (Roxb.) Burtt et Hill in treating kidney stones: network pharmacology, molecular docking and in vitro experimental verification [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. japsonline.com [japsonline.com]
- 6. Crosstalking between androgen and PI3K/AKT signaling pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Purification of Choerospondin
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the purification of Choerospondin. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to facilitate a smooth transition from lab to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated? A1: this compound is a flavonoid glycoside, specifically 5,7-dihydroxy flavanone-4'-β-D-glucoside.[1] It is commonly isolated from plants of the Choerospondias genus, such as the bark or leaves of Choerospondias axillaris.[1][2]
Q2: What are the primary challenges when scaling up this compound purification from a lab to a pilot scale? A2: The main challenges include maintaining purification resolution and efficiency while handling larger volumes, the increased cost of large-scale chromatography resins and equipment, and optimizing process parameters like flow rates and buffer volumes to ensure reproducibility.[3][4] It is crucial to ensure that the process remains economically viable and meets regulatory standards.[3]
Q3: Which chromatographic methods are most effective for purifying this compound and are they scalable? A3: A multi-step chromatographic process is typically most effective. This often involves an initial capture step using ion-exchange chromatography (e.g., DEAE-cellulose) followed by a polishing step using size-exclusion or gel-filtration chromatography (e.g., Sephadex G-100).[5][6] These methods are highly scalable; the key is to maintain the linear flow rate and bed height when increasing the column diameter.[7]
Q4: How do I maintain resolution when increasing the chromatography column size? A4: To maintain resolution during scale-up, the column diameter should be increased while keeping the resin bed height and linear flow rate constant.[7] This ensures that the residence time of the sample on the column remains the same, preserving the separation profile. However, be aware that wall effects, which are present in smaller columns, are less pronounced in larger-diameter columns, which may slightly alter the pressure-flow relationship.[7]
Q5: What are the critical parameters to document during process development for a successful scale-up? A5: Robust documentation is critical for reproducibility and regulatory compliance.[3] Key parameters to document include:
-
Raw material specifications and batch numbers.
-
Buffer composition, pH, and conductivity.
-
Chromatography resin type, column dimensions (diameter and bed height), and packing quality.
-
Process flow rates (linear and volumetric).
-
Loading capacity of the resin.
-
Elution conditions (e.g., gradient slope, step volumes).
-
Yield and purity at each step.
Data Presentation: Lab Scale vs. Pilot Scale Comparison
The following table provides an example of how key parameters change when scaling up the purification of a flavonoid like this compound. Note that these values are illustrative and should be optimized for your specific process.
| Parameter | Lab Scale (Example) | Pilot Scale (Example) | Key Consideration |
| Starting Material (Dry Bark) | 1 kg | 50 kg | Sourcing and pre-processing of large quantities of raw material. |
| Extraction Volume | 10 L | 500 L | Equipment must be large enough to handle increased volumes. |
| Ion-Exchange Column Volume | 500 mL | 25 L | Cost of chromatography media is a significant factor at scale.[3] |
| Linear Flow Rate | 100 cm/hr | 100 cm/hr | Must be kept constant to maintain separation performance.[7] |
| Volumetric Flow Rate | ~3.3 L/hr | ~165 L/hr | Requires pumps and systems capable of handling higher flow rates. |
| Processing Time (per cycle) | 8 - 12 hours | 12 - 24 hours | Increased time can affect product stability; automation is often necessary. |
| Purity (Post-Chromatography) | >95% | >95% | The goal is to maintain purity while increasing throughput. |
| Overall Yield | 150 mg | 7.5 g | Small percentage losses at lab scale become significant at pilot scale. |
Experimental Workflow Visualization
The diagram below illustrates a typical workflow for the extraction and purification of this compound, from the initial raw material processing to the final purified compound.
Caption: Experimental workflow for this compound purification.
Detailed Experimental Protocols
This section provides a generalized methodology for the extraction and purification of this compound.
1. Extraction and Pre-processing
-
Preparation : Dry the bark of Choerospondias axillaris at 45-50°C and grind it into a fine powder.[5]
-
Defatting : To remove lipids and pigments, treat the powder with a non-polar solvent like absolute ethanol or hexane (B92381) for several hours, followed by filtration.[5]
-
Extraction : Perform hot water or ethanol-water extraction on the defatted powder. A common method is reflux extraction, which increases efficiency.[8]
-
Concentration : After extraction, centrifuge the mixture to remove solid plant material. Concentrate the resulting aqueous extract using a rotary evaporator at a controlled temperature (e.g., 60-65°C) to obtain the crude extract.[5]
2. Chromatographic Purification
-
Column Preparation : Prepare a DEAE-52 cellulose (B213188) ion-exchange column and equilibrate it with the starting buffer (e.g., distilled water or a low-salt buffer).[5]
-
Sample Loading : Dissolve the crude extract in the starting buffer, filter it through a 0.45 µm filter, and load it onto the equilibrated column.
-
Elution (Ion-Exchange) : Wash the column with the starting buffer to remove unbound impurities. Elute the bound compounds using a stepwise or linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl).[5]
-
Fraction Collection : Collect fractions and measure absorbance at a relevant wavelength (e.g., 280 nm for flavonoids) to identify the peaks. Use techniques like TLC or HPLC to analyze the composition of fractions within each peak.
-
Polishing Step (Size-Exclusion) : Pool the fractions containing this compound. Concentrate the pooled sample and load it onto a Sephadex G-100 column equilibrated with an appropriate buffer (e.g., PBS).[5][6]
-
Final Elution : Elute the sample from the size-exclusion column with the equilibration buffer. Collect fractions and analyze for purity. Pool the fractions that meet the desired purity level.
3. Purity Analysis
-
Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to confirm the purity of the final product. Compare the retention time with a this compound standard.
Troubleshooting Guide
Issue 1: Low Yield of this compound After Extraction
-
Q: My initial crude extract seems to have a very low concentration of the target compound. What could be the cause?
-
A: Several factors could be responsible:
-
Inefficient Extraction : The solvent system may not be optimal. Consider varying the ethanol-to-water ratio or adjusting the extraction temperature and duration. The solvent-to-solid ratio might also be too low, preventing complete extraction.[8]
-
Raw Material Quality : The concentration of this compound in the plant material can vary based on harvest time, location, and storage conditions.
-
Degradation : Flavonoids can be sensitive to high temperatures and pH changes. Ensure the extraction temperature is not excessively high and consider the pH of your extraction solvent.
-
-
Issue 2: Poor Separation/Resolution During Chromatography Scale-Up
-
Q: I had sharp, well-defined peaks at the lab scale, but on the pilot-scale column, the peaks are broad and overlapping. How can I fix this?
-
A: This is a common scale-up challenge. Consider the following:
-
Incorrect Flow Rate : Ensure you have scaled the volumetric flow rate correctly to maintain the linear flow rate used in the lab. A flow rate that is too high can lead to poor separation.[7]
-
Column Packing : Improperly packed large-scale columns can lead to channeling, where the sample flows unevenly through the column bed, causing peak broadening. Ensure the column is packed uniformly.
-
Sample Viscosity : A highly concentrated sample can be viscous, leading to poor distribution on the column. Dilute the sample in the starting buffer if it is too viscous.[9]
-
Gradient Slope : If using gradient elution, the gradient volume may need to be adjusted relative to the new column volume to maintain the same separation profile.
-
-
Issue 3: High Backpressure in the Chromatography Column
-
Q: The pressure in my pilot-scale column is exceeding the system limits. What should I do?
-
A: High backpressure can damage the column and the chromatography system.
-
Clogged Frit/Filter : The inlet frit of the column may be clogged with particulates from the sample. Always filter your sample and buffers before use.[9]
-
Compressed Bed : The resin bed may have compressed over time. This can happen if the flow rate is too high or if the resin is not stable at the operating pressure. Repack the column if necessary.[9]
-
High Viscosity : The sample or buffer viscosity might be too high, especially at lower temperatures. Consider reducing the sample concentration or running the chromatography at a controlled room temperature.
-
-
Issue 4: Target Compound (this compound) Does Not Bind to the Ion-Exchange Column
-
Q: My this compound is flowing through the ion-exchange column during the loading phase instead of binding. What went wrong?
-
A: This indicates an issue with the binding conditions.
-
Incorrect Buffer pH : The pH of your sample and loading buffer must be appropriate for the charge of this compound and the ion-exchange resin. For an anion exchanger like DEAE, the pH should be high enough to deprotonate the target molecule, giving it a net negative charge.
-
High Salt Concentration : The ionic strength (salt concentration) of your sample may be too high, preventing the molecule from binding to the resin. Dilute the sample or perform a buffer exchange (diafiltration) before loading.[10]
-
-
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting low purification yield.
Caption: Troubleshooting flowchart for low purification yield.
References
- 1. mednexus.org [mednexus.org]
- 2. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves [agris.fao.org]
- 3. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 4. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
- 5. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations for Scaling Up Purification Processes | Bio-Rad [bio-rad.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. Troubleshooting Purification Methods [sigmaaldrich.com]
Technical Support Center: Quantification of Polysaccharides from Choerospondias axillaris
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of polysaccharides from Choerospondias axillaris.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying total polysaccharides from Choerospondias axillaris?
A1: The most widely used method for quantifying total polysaccharides in plant extracts, including those from Choerospondias axillaris, is the phenol-sulfuric acid colorimetric method. This method is popular due to its simplicity, sensitivity, and ability to detect a wide range of carbohydrates.
Q2: I am seeing high variability in my total polysaccharide quantification results using the phenol-sulfuric acid method. What could be the cause?
A2: High variability in the phenol-sulfuric acid assay can stem from several factors:
-
Pipetting errors: The addition of concentrated sulfuric acid is a critical step and needs to be done rapidly and consistently to ensure uniform heat generation for the reaction.
-
Inconsistent reaction time and temperature: The color development is dependent on both time and temperature. Ensure all samples and standards are incubated for the same duration at a constant temperature.
-
Interfering substances: Phenolic compounds and proteins in the crude extract can interfere with the assay. It is recommended to use purified or partially purified polysaccharide fractions for quantification.[1]
-
Non-uniform monosaccharide composition: The color response in the phenol-sulfuric acid assay can vary between different monosaccharides.[2][3] Since polysaccharides from Choerospondias axillaris are heteropolysaccharides, the choice of standard (commonly glucose) can lead to an under- or overestimation of the total polysaccharide content.
Q3: How can I determine the molecular weight of the polysaccharides I've extracted?
A3: High-Performance Gel Permeation Chromatography (HPGPC) is the standard method for determining the molecular weight distribution of polysaccharides.[4][5][6] This technique separates molecules based on their hydrodynamic volume, allowing for the determination of average molecular weight (Mw) and polydispersity.
Q4: What are the key challenges in analyzing the monosaccharide composition of Choerospondias axillaris polysaccharides?
A4: The primary challenges in monosaccharide composition analysis, typically performed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) after acid hydrolysis, include:
-
Incomplete hydrolysis: The glycosidic linkages between different monosaccharides have varying sensitivities to acid hydrolysis. This can lead to an inaccurate representation of the monosaccharide ratios.
-
Degradation of monosaccharides: Some monosaccharides, particularly uronic acids, can be degraded during the acid hydrolysis step.
-
Co-elution of monosaccharides: Achieving baseline separation of all constituent monosaccharides can be challenging and requires careful optimization of the chromatographic conditions.[7]
-
Matrix interference: Residual proteins, phenolics, and salts from the sample can interfere with the chromatographic separation and detection.[7]
Troubleshooting Guides
Issue 1: Low Yield of Polysaccharides During Extraction
| Potential Cause | Troubleshooting Step |
| Inefficient cell wall disruption | Ensure the plant material is finely powdered to maximize the surface area for extraction. |
| Suboptimal extraction parameters | Optimize extraction temperature, time, and solid-to-liquid ratio. For Choerospondias axillaris, hot water extraction is common, with temperatures around 90-100°C being effective.[8][9] |
| Incomplete precipitation | Ensure the final ethanol (B145695) concentration is sufficient (typically 3-4 volumes of 95% ethanol to 1 volume of aqueous extract) and allow precipitation to occur at 4°C for at least 12 hours. |
| Loss of polysaccharides during protein removal | The Sevag method (chloroform:n-butanol) for deproteinization can sometimes lead to the loss of polysaccharides at the interface. Minimize vigorous shaking and carefully collect the aqueous supernatant. |
Issue 2: Inaccurate Quantification with Phenol-Sulfuric Acid Method
| Potential Cause | Troubleshooting Step |
| Interference from non-carbohydrate components | Purify the polysaccharide extract using methods like dialysis and deproteinization before quantification. |
| Inappropriate standard curve | Prepare the standard curve using the same batch of reagents and under the same conditions as the samples. If the approximate monosaccharide composition is known, a mixed standard can provide more accurate results. |
| Color instability | Read the absorbance within the recommended time frame after color development, as the color can fade over time. |
| Different color response of constituent monosaccharides | Acknowledge this as a potential source of error. For more accurate quantification, consider using correction factors if the monosaccharide composition has been determined.[2][3] |
Issue 3: Poor Resolution or Asymmetric Peaks in HPGPC
| Potential Cause | Troubleshooting Step | | Column degradation | Use a guard column to protect the analytical column from contaminants. Ensure the mobile phase is filtered and degassed. | | Inappropriate mobile phase | The ionic strength of the mobile phase can affect the hydrodynamic volume of acidic polysaccharides. Optimize the salt concentration (e.g., NaNO₃ or NaCl) in the mobile phase. | | Sample overload | Inject a smaller volume or a more dilute sample solution. | | Interactions between the sample and the column matrix | This can be an issue with certain types of polysaccharides. Modifying the mobile phase pH or ionic strength can help to minimize these interactions.[10] |
Experimental Protocols
Protocol 1: Extraction and Purification of Choerospondias axillaris Polysaccharides
-
Preparation of Plant Material: Dry the leaves or fruit of Choerospondias axillaris at 45-60°C and grind into a fine powder.
-
Degreasing: Reflux the powder with 95% ethanol for 2-3 hours to remove lipids and pigments. Air-dry the residue.
-
Hot Water Extraction: Mix the degreased powder with deionized water at a solid-to-liquid ratio of 1:15 (w/v). Extract at 97°C for 60 minutes.[8] Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction on the residue and pool the supernatants.
-
Concentration and Deproteinization: Concentrate the pooled supernatant using a rotary evaporator. Add Sevag reagent (chloroform: n-butanol, 4:1 v/v) at a 1:4 ratio to the concentrated extract, shake vigorously for 30 minutes, and centrifuge to remove the protein layer. Repeat until no precipitate is visible at the interface.
-
Precipitation: Add 4 volumes of 95% ethanol to the deproteinized extract, stir, and let it stand at 4°C for 24 hours.
-
Collection and Drying: Collect the polysaccharide precipitate by centrifugation, wash with ethanol and acetone, and then freeze-dry to obtain the crude polysaccharide fraction (CALP).
-
Purification (Optional): Dissolve the crude CALP in deionized water and apply to a DEAE-52 cellulose (B213188) column. Elute with a stepwise gradient of NaCl (0, 0.1, 0.3, 0.5 M). Collect the fractions and monitor the polysaccharide content using the phenol-sulfuric acid method. Pool the polysaccharide-containing fractions and further purify them on a Sephadex G-100 column.[4][5][6]
Protocol 2: Quantification of Total Polysaccharides by Phenol-Sulfuric Acid Method
-
Preparation of Standard: Prepare a stock solution of glucose (100 µg/mL). Create a series of standards with concentrations ranging from 10 to 80 µg/mL.
-
Sample Preparation: Dissolve the freeze-dried polysaccharide sample in deionized water to a suitable concentration.
-
Reaction: To 1.0 mL of each standard or sample solution, add 1.0 mL of 5% phenol (B47542) solution. Then, rapidly add 5.0 mL of concentrated sulfuric acid. Vortex immediately.
-
Incubation: Incubate the tubes at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 490 nm using a spectrophotometer. Use a blank containing 1.0 mL of deionized water instead of the sample/standard.
-
Calculation: Construct a standard curve of absorbance versus glucose concentration. Determine the polysaccharide concentration in the samples from the standard curve.
Data Presentation
Table 1: Comparison of Polysaccharide Fractions from Choerospondias axillaris Leaves
| Fraction | Molecular Weight (kDa) | Monosaccharide Composition (Molar Ratio) |
| CALP-1 | 11.20 | Rhamnose:Arabinose:Galactose:Glucose:Xylose:Mannose:Galacturonic acid (5.16:2.31:5.50:27.18:1.00:0.76:1.07) |
| CALP-2 | 8.03 | Rhamnose:Arabinose:Galactose:Glucose:Galacturonic acid (1.38:3.63:18.84:8.28:1.45) |
Data adapted from a study on polysaccharides from Choerospondias axillaris leaves.[4][5][6]
Visualizations
Workflow for Polysaccharide Quantification
Caption: Workflow for the extraction, purification, and analysis of polysaccharides.
Signaling Pathway of C. axillaris Proanthocyanidins in Anti-Angiogenesis
Caption: Inhibition of pro-angiogenic signaling pathways by C. axillaris proanthocyanidins.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves [agris.fao.org]
- 6. login.medscape.com [login.medscape.com]
- 7. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 8. Extraction optimization and influences of drying methods on antioxidant activities of polysaccharide from cup plant (Silphium perfoliatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on extraction methods of polysaccharides from a processed product of Aconitum carmichaeli Debx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Method Validation for Choerospondin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Choerospondin analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of this compound?
A1: The most common analytical methods for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). HPLC-UV is often used for routine quality control due to its simplicity and cost-effectiveness, while LC-MS/MS provides higher sensitivity and selectivity, which is crucial for complex matrices or trace-level analysis.
Q2: Why is method validation essential for this compound analysis?
A2: Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For this compound analysis, validation ensures the reliability, consistency, and accuracy of the results. This is crucial for regulatory submissions, quality control of raw materials and finished products, and for ensuring the safety and efficacy of potential drug candidates. A well-validated method guarantees that the measurements are accurate, precise, and specific to this compound.
Q3: What are the key parameters to evaluate during method validation for this compound analysis?
A3: According to the International Conference on Harmonisation (ICH) guidelines, the key parameters for validating an analytical method for this compound include:
-
Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.[1]
-
Linearity: The ability to produce results that are directly proportional to the concentration of this compound in the sample within a given range.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Q4: What is a forced degradation study and why is it important for this compound analysis?
A4: A forced degradation or stress testing study involves subjecting this compound to more severe conditions than accelerated stability studies to intentionally degrade the molecule.[2] These conditions typically include acidic and basic hydrolysis, oxidation, heat, and photolysis.[3] The purpose of this study is to identify potential degradation products and establish the degradation pathways of this compound.[2] This information is crucial for developing a "stability-indicating" analytical method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Column contamination or aging. 2. Secondary interactions between this compound and the stationary phase. 3. Extra-column effects (e.g., long tubing, poor connections).[4] | 1. Flush the column with a strong solvent or replace the column. 2. Adjust mobile phase pH or use a different column chemistry. 3. Minimize tubing length and ensure all fittings are secure. |
| Ghost Peaks (Spurious Peaks) | 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections.[5] 3. Air bubbles in the detector. | 1. Use high-purity solvents and freshly prepared mobile phase. Filter all solutions. 2. Implement a robust needle wash protocol in the autosampler method. 3. Degas the mobile phase and purge the system. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high. | 1. Optimize the mobile phase composition (e.g., change the organic-to-aqueous ratio or the type of organic modifier). 2. Replace the column. 3. Reduce the flow rate. |
| High Back Pressure | 1. Blockage in the system (e.g., plugged frit, contaminated column).[4] 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Isolate the source of the blockage by systematically disconnecting components. Replace the in-line filter or column frit if necessary.[4] 2. Filter all samples before injection.[4] 3. Ensure mobile phase components are miscible and will not precipitate under the operating conditions. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Signal Suppression | 1. Ion suppression from matrix components or mobile phase additives.[6] 2. Suboptimal MS source parameters. 3. Contamination of the ion source.[6] | 1. Improve sample preparation to remove interfering substances. Use a divert valve to direct the flow to waste during the elution of highly interfering components.[6] 2. Optimize source parameters (e.g., gas flows, temperatures, voltages) through infusion of a this compound standard.[6] 3. Clean the ion source components according to the manufacturer's instructions. |
| Unstable Signal / Poor Reproducibility | 1. Fluctuations in the LC flow rate. 2. Inconsistent ionization in the MS source. 3. Sample degradation in the autosampler. | 1. Ensure the LC pump is properly maintained and delivering a stable flow. 2. Check for blockages in the sample cone or capillary. Ensure stable gas flows. 3. Evaluate the stability of this compound in the autosampler solvent and conditions. Consider using a cooled autosampler. |
| No Peak Detected | 1. Incorrect MS parameters (e.g., wrong m/z values, collision energy). 2. This compound is not ionizing under the chosen conditions. 3. System leak or blockage preventing sample from reaching the MS. | 1. Verify the precursor and product ion m/z values for this compound. Optimize collision energy. 2. Try different ionization modes (e.g., ESI positive and negative) and mobile phase additives to promote ionization. 3. Perform a system check for leaks and ensure there is a stable spray at the MS inlet. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Analysis
This protocol outlines a general procedure for the analysis of this compound. Specific parameters may need to be optimized for your particular instrument and sample matrix.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning a standard solution of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The extraction method will depend on the sample matrix. A general approach for plant material involves extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) followed by filtration through a 0.45 µm filter.[7]
3. System Suitability:
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting forced degradation studies to support the development of a stability-indicating method.
1. Preparation of Stock Solution:
Prepare a stock solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid drug substance in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
3. Analysis:
Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed standard to identify degradation peaks.
4. Data Presentation:
Summarize the results of the forced degradation study in a table.
| Stress Condition | % Degradation | Number of Degradation Peaks | Observations |
| 0.1 M HCl, 80°C, 2h | |||
| 0.1 M NaOH, RT, 30min | |||
| 3% H₂O₂, RT, 1h | |||
| Heat, 105°C, 24h | |||
| UV Light | |||
| Visible Light |
Visualizations
Caption: General experimental workflow for this compound analysis and method validation.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
Caption: A diagram illustrating the concept of a stability-indicating method.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to Confirming Choerospondin's Structure using 2D NMR
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative methods for confirming the structure of Choerospondin, a flavonoid glycoside with recognized therapeutic potential.
This compound, identified as Naringenin (B18129) 4'-O-β-D-glucopyranoside (C₂₁H₂₂O₁₀), is a natural compound isolated from plants such as Choerospondias axillaris. Its structural confirmation is paramount for understanding its bioactivity and for further development. 2D NMR spectroscopy stands as a powerful, non-destructive technique for delineating the intricate connectivity of atoms within a molecule. This guide will delve into the application of key 2D NMR experiments—¹H-¹H COSY, HSQC, and HMBC—for this purpose and compare their utility against other analytical techniques.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR techniques provide a detailed map of a molecule's structure by correlating nuclear spins through chemical bonds or through space. For a molecule like this compound, which comprises a naringenin aglycone and a glucose moiety, these experiments are indispensable for unambiguously determining the substitution pattern and stereochemistry.
Illustrative 2D NMR Data for a Naringenin Glycoside:
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Naringenin 7-O-β-D-glucopyranoside (in DMSO-d₆)
| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) | Key ¹H-¹H COSY Correlations | Key HMBC Correlations (¹H → ¹³C) |
| Naringenin Moiety | ||||
| 2 | 79.1 | 5.50 (dd, 12.9, 2.9) | H-3α, H-3β | C-3, C-4, C-1', C-2', C-6' |
| 3 | 42.0 | 3.32 (dd, 17.1, 12.9, H-3α), 2.78 (dd, 17.1, 2.9, H-3β) | H-2, H-3β (for H-3α); H-2, H-3α (for H-3β) | C-2, C-4, C-10 |
| 4 | 197.1 | - | - | - |
| 5 | 163.0 | 12.1 (s, OH) | - | C-4, C-6, C-10 |
| 6 | 96.5 | 6.18 (d, 2.2) | H-8 | C-5, C-7, C-8, C-10 |
| 7 | 165.4 | - | - | - |
| 8 | 95.5 | 6.15 (d, 2.2) | H-6 | C-6, C-7, C-9, C-10 |
| 9 | 162.8 | - | - | - |
| 10 | 103.2 | - | - | - |
| 1' | 128.8 | - | - | - |
| 2', 6' | 128.6 | 7.35 (d, 8.5) | H-3', H-5' | C-4', C-1' |
| 3', 5' | 115.5 | 6.82 (d, 8.5) | H-2', H-6' | C-1', C-4' |
| 4' | 157.8 | 9.60 (s, OH) | - | C-2', C-3', C-5', C-6' |
| Glucose Moiety | ||||
| 1'' | 99.8 | 5.06 (d, 7.3) | H-2'' | C-7, C-2'', C-5'' |
| 2'' | 73.1 | 3.25 (m) | H-1'', H-3'' | C-1'', C-3'' |
| 3'' | 76.4 | 3.29 (m) | H-2'', H-4'' | C-2'', C-4'' |
| 4'' | 69.6 | 3.17 (m) | H-3'', H-5'' | C-3'', C-5'' |
| 5'' | 77.2 | 3.45 (m) | H-4'', H-6''a, H-6''b | C-1'', C-4'', C-6'' |
| 6'' | 60.6 | 3.70 (m, H-6''a), 3.52 (m, H-6''b) | H-5'' | C-5'' |
Comparison with Alternative Structural Elucidation Methods
While 2D NMR is a cornerstone technique, other methods provide complementary information for comprehensive structural confirmation.
Table 2: Comparison of Analytical Techniques for Flavonoid Glycoside Structure Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (through-bond correlations), spatial proximity (NOESY/ROESY), stereochemistry. | Non-destructive, provides unambiguous structural assignment. | Requires relatively pure sample in moderate amounts, longer acquisition times. |
| Mass Spectrometry (MS/MS, LC-MS) | Molecular weight, fragmentation patterns indicating aglycone and sugar moieties. | High sensitivity, requires very small sample amounts, suitable for complex mixtures. | Does not provide detailed connectivity or stereochemistry, isomeric differentiation can be challenging. |
| X-ray Crystallography | Absolute three-dimensional structure. | Provides definitive proof of structure and stereochemistry. | Requires a single, high-quality crystal, which can be difficult to obtain for many natural products. |
| UV-Vis Spectroscopy | Information about the flavonoid chromophore system. | Simple, rapid, and can help identify the class of flavonoid. | Provides limited structural detail, not sufficient for complete elucidation on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyls, carbonyls). | Provides information on functional groups present in the molecule. | Does not provide information on the carbon skeleton or connectivity. |
Experimental Protocols for 2D NMR Analysis
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments used in the structural elucidation of flavonoid glycosides.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard cosygpmf or similar gradient-selected, phase-sensitive sequence.
-
Acquisition Parameters:
-
Spectral width (SW): 12-16 ppm in both dimensions.
-
Number of points (TD): 2048 in F2, 256-512 in F1.
-
Number of scans (NS): 2-8 per increment.
-
Relaxation delay (D1): 1-2 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard hsqcedetgpsp or similar edited HSQC sequence with gradient selection.
-
Acquisition Parameters:
-
Spectral width (SW): 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).
-
Number of points (TD): 2048 in F2, 256-512 in F1.
-
Number of scans (NS): 4-16 per increment.
-
Relaxation delay (D1): 1-2 seconds.
-
¹J(C,H) coupling constant: Optimized for ~145 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard hmbcgplpndqf or similar gradient-selected sequence.
-
Acquisition Parameters:
-
Spectral width (SW): 12-16 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C).
-
Number of points (TD): 2048 in F2, 512 in F1.
-
Number of scans (NS): 8-32 per increment.
-
Relaxation delay (D1): 1.5-2.5 seconds.
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
Visualizing the Workflow
The logical flow of experiments in confirming a chemical structure using 2D NMR can be visualized as follows:
Caption: Workflow for structural confirmation of this compound using 2D NMR.
Conclusion
The structural confirmation of natural products like this compound is a multifaceted process where 2D NMR spectroscopy plays a pivotal and often definitive role. By providing a detailed roadmap of atomic connectivity, techniques such as COSY, HSQC, and HMBC, when used in conjunction, allow for the unambiguous assignment of complex molecular structures. While other methods like mass spectrometry offer high sensitivity and are invaluable for initial characterization and analysis of mixtures, they lack the detailed structural information provided by 2D NMR. For complete and confident structural elucidation, a combination of these powerful analytical techniques is the most robust approach.
A Comparative Analysis of the Antioxidant Activities of Choerospondin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of choerospondin, a compound derived from Choerospondias axillaris, and quercetin (B1663063), a widely studied flavonoid. While direct comparative data for a specific compound named "this compound" is limited in recent scientific literature, this guide leverages data from extracts of Choerospondias axillaris, which contain a variety of antioxidant compounds, including quercetin itself.[1][2] This analysis is based on in vitro antioxidant assays and mechanistic studies of related compounds.
Quantitative Antioxidant Activity
The antioxidant capacities of Choerospondias axillaris extracts and pure quercetin have been evaluated using various standard assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant potency.
| Substance | Assay | IC50 Value (µg/mL) | Reference Compound |
| Choerospondias axillaris Acetone Extract | DPPH | 15.72 | - |
| Choerospondias axillaris Peel Proanthocyanidin Extract | DPPH | 164 ± 7 | - |
| Choerospondias axillaris Peel Proanthocyanidin Extract | ABTS | 154 ± 6 | - |
| Quercetin | DPPH | 19.17 | Ascorbic Acid |
| Quercetin | ABTS | 1.89 ± 0.33 | - |
Note: IC50 values can vary depending on experimental conditions. The data presented is for comparative purposes.
Mechanistic Insights into Antioxidant Action
Quercetin is a well-characterized antioxidant that acts through multiple mechanisms:
-
Direct Radical Scavenging: Quercetin's polyphenolic structure, particularly the presence of multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3]
-
Metal Ion Chelation: By chelating transition metal ions such as iron and copper, quercetin inhibits the Fenton reaction, a key process in the generation of highly reactive hydroxyl radicals.
-
Modulation of Cellular Signaling Pathways: Quercetin is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] This pathway upregulates the expression of numerous antioxidant and cytoprotective enzymes.
The antioxidant activity of Choerospondias axillaris extracts is attributed to its rich composition of flavonoids (including quercetin), proanthocyanidins, and other phenolic compounds.[1][5][6] These components work synergistically to scavenge free radicals and reduce oxidative stress. While the specific signaling pathways modulated by a singular compound "this compound" are not well-defined, it is plausible that the flavonoid constituents of the plant extract also exert their effects through pathways like Nrf2.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of the test compound (e.g., quercetin or plant extract) are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The resulting solution is then diluted with ethanol (B145695) or a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Nrf2-ARE signaling pathway activation by antioxidant compounds.
Caption: General workflow for in vitro antioxidant activity assays.
References
- 1. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One New and Nine Known Flavonoids from Choerospondias axillaries and Their in Vitro Antitumor, Anti-Hypoxia and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lapsi (Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill): A review on traditional uses, chemical constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of Choerospondin and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of choerospondin, a key bioactive compound in Choerospondias axillaris, and gallic acid, a widely studied phenolic compound. The information presented herein is based on available experimental data from in vitro and in vivo studies, offering a resource for researchers investigating novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for effective anti-inflammatory compounds from natural sources is a significant area of pharmaceutical research. This compound, found in the fruit of Choerospondias axillaris, and gallic acid, present in various plants including C. axillaris, have both demonstrated anti-inflammatory potential. This guide aims to juxtapose their mechanisms of action and efficacy in various anti-inflammatory models based on current scientific literature.
It is important to note that much of the available research on this compound is in the context of Choerospondias axillaris fruit extracts, and therefore, the data presented for this compound often reflects the activity of the extract as a whole. Gallic acid, being a well-defined single compound, has been more extensively studied individually.
Quantitative Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory and related activities of Choerospondias axillaris extract (as a proxy for this compound) and gallic acid from various in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activities
| Parameter | Choerospondias axillaris Extract | Gallic Acid | Reference Compound/Assay | Source |
| Antioxidant Activity (IC50) | 14.13 µg/mL (Acetone extract) | - | DPPH Radical Scavenging | [1] |
| COX-2 Inhibition (IC50) | - | >100 µg/mL | Celecoxib (B62257) | [2] |
| Protein Denaturation Inhibition (EC50) | - | Not specified, but active | Ibuprofen (B1674241) | [3] |
| Cytotoxicity (IC50) | 6.1 ± 0.49 mg/mL (Methanol extract) | - | MDA-MB-231 cells | [4] |
Table 2: In Vivo Anti-inflammatory Activities
| Model | Choerospondias axillaris Extract | Gallic Acid | Key Findings | Source |
| Xylene-Induced Mouse Ear Edema | 78.18% inhibition (Peel extract) | - | Significant reduction in edema | [5] |
| Carrageenan-Induced Rat Paw Edema | - | ED50: 8.41 mg/kg (i.p.) | Dose-dependent reduction in paw volume | [6] |
Mechanisms of Action
Both Choerospondias axillaris and gallic acid appear to exert their anti-inflammatory effects through the modulation of key signaling pathways and inflammatory mediators.
Choerospondias axillaris (this compound):
Network pharmacology studies suggest that the anti-inflammatory effects of Choerospondias axillaris are mediated through the regulation of signaling pathways including the NF-κB and MAPK pathways [7]. Experimental evidence points to the downregulation of pro-inflammatory cytokines and components of the inflammasome, such as IL-1β, Caspase-1, and NLRP3 [7].
Gallic Acid:
Gallic acid has been shown to directly interfere with the function of polymorphonuclear leukocytes (PMNs) by scavenging superoxide (B77818) anions and inhibiting myeloperoxidase. Its primary anti-inflammatory mechanism involves the inhibition of the NF-κB and MAPK signaling pathways [8]. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6 , as well as other inflammatory mediators such as prostaglandins.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed anti-inflammatory signaling pathways for Choerospondias axillaris extract and gallic acid.
Caption: Proposed anti-inflammatory mechanism of Choerospondias axillaris extract.
Caption: Anti-inflammatory mechanism of Gallic Acid via NF-κB and MAPK pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Assays
1. Inhibition of Protein Denaturation This assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.
-
Procedure: A reaction mixture containing bovine serum albumin (BSA) in phosphate-buffered saline (PBS) is prepared.
-
Test compounds (Choerospondias axillaris extract or gallic acid) at various concentrations are added to the BSA solution.
-
The mixture is incubated at a specific temperature (e.g., 72°C) for a set period (e.g., 5 minutes) to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically (e.g., at 660 nm).
-
The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound). A standard anti-inflammatory drug like ibuprofen is used as a positive control.[3]
2. Cyclooxygenase (COX-2) Inhibition Assay This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Procedure: The assay is typically performed using a commercial COX-2 inhibitor screening kit.
-
The reaction is initiated by adding arachidonic acid (the substrate) to a mixture containing the COX-2 enzyme and the test compound.
-
The production of prostaglandin (B15479496) H2 (PGH2), the product of the COX-2 reaction, is measured. This is often done by quantifying the subsequent conversion of PGH2 to PGE2 using an enzyme immunoassay (EIA).
-
The percentage of COX-2 inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that of a control. A known COX-2 inhibitor like celecoxib is used as a positive control.[2]
In Vivo Anti-inflammatory Models
1. Xylene-Induced Ear Edema in Mice This is a model of acute inflammation used to screen for anti-inflammatory agents.
-
Procedure: Mice are divided into control, positive control (e.g., treated with dexamethasone), and test groups (treated with Choerospondias axillaris extract or gallic acid)[9].
-
The test compounds are administered orally or topically.
-
After a specific time, a fixed volume of xylene, an irritant, is applied to the inner surface of one ear to induce inflammation and edema[9].
-
After a set period (e.g., 15-30 minutes), the mice are euthanized, and a circular section of both the treated and untreated ears is removed and weighed[9][10].
-
The difference in weight between the two ear punches is a measure of the edema.
-
The percentage inhibition of edema is calculated by comparing the edema in the treated groups to that in the control group[10].
Caption: Workflow for the xylene-induced mouse ear edema model.
2. Carrageenan-Induced Paw Edema in Rats This is a widely used model of acute inflammation that is particularly sensitive to cyclooxygenase inhibitors.
-
Procedure: Rats are divided into control, positive control (e.g., treated with indomethacin), and test groups.
-
The test compounds are administered, typically intraperitoneally or orally, before the induction of inflammation[6].
-
A subcutaneous injection of a carrageenan solution is made into the plantar surface of one of the hind paws[11].
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer[6].
-
The increase in paw volume is an indicator of the inflammatory edema.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups to that of the control group[11].
Conclusion
The available evidence suggests that both Choerospondias axillaris extract (containing this compound) and gallic acid possess significant anti-inflammatory properties. Their mechanisms of action converge on the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Gallic acid has been more extensively characterized as a single molecule, with specific data on its interaction with inflammatory enzymes and cells. The research on Choerospondias axillaris is promising, demonstrating potent anti-inflammatory effects in preclinical models. However, to draw a more direct and quantitative comparison, further studies are needed to isolate this compound and evaluate its anti-inflammatory activity as a pure compound.
This guide provides a framework for understanding the current state of research on these two natural compounds. For scientists and professionals in drug development, both this compound (within C. axillaris extracts) and gallic acid represent valuable leads for the development of new anti-inflammatory therapies. Future research should focus on head-to-head comparative studies using standardized models and assays to elucidate their relative potency and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Choerospondias axillaris Fruit Extract by Regulating the Expression of SNCAIP and SNCA on MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the content of active ingredients and antioxidant, antibacterial and anti-inflammatory activities in different parts of Fructus Choerospondiatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multi - dimensional mechanism analysis of Choerospondias axillaris (Roxb.) Burtt et Hill in treating kidney stones: network pharmacology, molecular docking and in vitro experimental verification [frontiersin.org]
- 8. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. redalyc.org [redalyc.org]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Choerospondias axillaris Extracts: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Choerospondin is a flavanone (B1672756) that has been isolated from the plant Choerospondias axillaris. However, a comprehensive review of the current scientific literature reveals a notable lack of efficacy data specifically for the isolated this compound compound. The majority of research has focused on evaluating the therapeutic potential of various extracts derived from the fruits, peels, and leaves of Choerospondias axillaris. These extracts are rich in a variety of bioactive compounds, including flavonoids, proanthocyanidins, and other phenolic compounds, which are believed to contribute to the observed pharmacological effects.
This guide provides a comparative overview of the in vitro and in vivo efficacy of Choerospondias axillaris extracts, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. While direct data on isolated this compound is unavailable, this guide summarizes the existing experimental data for the plant's extracts to inform future research and drug development endeavors.
Data Presentation: Quantitative Efficacy of Choerospondias axillaris Extracts
The following tables summarize the key quantitative data from in vitro and in vivo studies on the efficacy of Choerospondias axillaris extracts.
Table 1: In Vitro Antioxidant Activity of Choerospondias axillaris Extracts
| Extract Source | Solvent | Assay | IC50 Value (µg/mL) |
| Fruit Peels | - | DPPH Radical Scavenging | 164 ± 7[1] |
| Fruit | Acetone | DPPH Radical Scavenging | 15.72[2] |
| Fruit | Ethanolic | DPPH Radical Scavenging | Not specified, but 98% inhibition |
| Fruit | Aqueous | DPPH Radical Scavenging | Not specified, but 91% inhibition |
Table 2: In Vivo Anticancer Activity of Methanolic Fruit Extract of Choerospondias axillaris
| Treatment Group | Dosage | Tumor Incidence (%) | Average Latent Period (weeks) |
| Toxic Control (DMBA/croton oil) | - | 100 | 3.2 |
| C. axillaris Extract | 200 mg/kg | 50 | 4.3 |
| C. axillaris Extract | 400 mg/kg | 33.7 | 6.5 |
| 5-Fluorouracil (Positive Control) | 10 mg/kg | 42.5 | 5.4 |
Experimental Protocols
1. In Vitro DPPH Radical Scavenging Assay
This assay assesses the antioxidant activity of the extracts.
-
Preparation of Extracts: Fruit peels of Choerospondias axillaris are used to prepare the extract.
-
Reaction Mixture: The extract is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract). The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.
2. In Vivo DMBA/Croton Oil-Induced Skin Tumorigenesis in Mice
This model is used to evaluate the anticancer potential of the extracts.
-
Animal Model: Swiss albino mice are used for this study.
-
Tumor Induction: A single topical application of 7,12-dimethylbenz(a)anthracene (DMBA) is administered to the skin of the mice. After two weeks, croton oil is repeatedly applied to the same area to promote tumor development.
-
Treatment: The mice are divided into different groups: a toxic control group (receiving only DMBA/croton oil), treatment groups (receiving different doses of the methanolic fruit extract of C. axillaris orally), and a positive control group (receiving a standard anticancer drug like 5-Fluorouracil).
-
Observation: The animals are monitored for tumor incidence, the number of tumors, and the average latent period of tumor appearance.
-
Biochemical Analysis: At the end of the study, levels of inflammatory markers such as TGF-beta, IFN-G, TNF-alpha, and IL-6 are measured in the serum to assess the anti-inflammatory effects of the extract.
Mandatory Visualization
Signaling Pathway
The anti-inflammatory effects of the total flavones from Choerospondias axillaris are reported to be mediated through the modulation of the NF-κB signaling pathway. Below is a diagram representing the canonical NF-κB signaling pathway.
References
Reproducibility of Biological Effects of Choerospondin: A Comparative Guide
An objective analysis of the experimental data on the biological activities of extracts from Choerospondias axillaris (source of Choerospondin), with a focus on anticancer, antioxidant, and cardioprotective effects. This guide provides a comparative look at its performance against established alternatives and detailed experimental protocols to aid in research reproducibility.
Extracts from Choerospondias axillaris, containing the active compound this compound, have demonstrated a range of promising biological activities in preclinical studies. This guide synthesizes the available research to provide a clear comparison of its efficacy, particularly in the realms of cancer, oxidative stress, and cardiovascular protection. By presenting quantitative data, detailed experimental methodologies, and visual workflows, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to assess the reproducibility and potential of this natural compound.
Anticancer Activity: In Vivo Evidence
A significant body of research points to the potential of Choerospondias axillaris extract as an anticancer agent. In a key in vivo study, the methanolic extract of C. axillaris fruit was evaluated for its ability to inhibit skin tumorigenesis in Swiss albino mice, with the widely used chemotherapy drug 5-Fluorouracil (5-FU) as a comparator.
Comparative Efficacy of C. axillaris Extract and 5-Fluorouracil
The study utilized a chemically-induced skin carcinogenesis model (DMBA/croton oil) to assess the anticancer properties of the extract. The results, as summarized in the table below, indicate a dose-dependent reduction in tumor incidence and papilloma formation by the C. axillaris extract, with the higher dose showing efficacy comparable to, and in some parameters exceeding, that of 5-FU.[1]
| Treatment Group | Dose | Tumor Incidence (%) | Cumulative No. of Papillomas | Tumor Yield | Average Latent Period (weeks) |
| Toxic Control (DMBA/croton oil) | - | 100 | 18 | - | 3.2 |
| C. axillaris Extract | 200 mg/kg | 50 | 9 | 1.5 | 4.3 |
| C. axillaris Extract | 400 mg/kg | 33.7 | 4 | 0.66 | 6.5 |
| 5-Fluorouracil (5-FU) | 10 mg/kg | 42.5 | 6 | 1.0 | 5.4 |
Data sourced from Elyasi et al., 2022.[1]
Experimental Protocol: In Vivo Anticancer Activity
The following protocol was employed to assess the in vivo anticancer activity of the C. axillaris extract:
-
Animal Model: Swiss albino mice were used for the study.
-
Tumor Induction: Skin tumorigenesis was induced by a single topical application of 7,12-dimethylbenz(a)anthracene (DMBA) (100 µ g/100 µl of acetone), followed two weeks later by repeated applications of croton oil (1% in acetone) three times a week for 16 weeks.[1]
-
Treatment Groups:
-
Group I: Vehicle control.
-
Group II: Toxic control (DMBA/croton oil).
-
Group III: Positive control, treated with 5-Fluorouracil (10 mg/kg, orally).
-
Group IV: Treated with C. axillaris extract (200 mg/kg, orally).[1]
-
Group V: Treated with C. axillaris extract (400 mg/kg, orally).
-
-
Parameters Monitored: Body weight, tumor incidence, cumulative number of tumors, tumor yield, and average latency period were recorded.[1]
-
Biochemical Analysis: At the end of the study, haematological parameters, serum zinc, C-reactive protein, antioxidant enzymes (e.g., catalase), lipid peroxidation (LPO), and pro-inflammatory cytokines (TGF-beta, IFN-G, TNF-alpha, IL-6) were analyzed.[1]
Experimental Workflow for In Vivo Anticancer Activity
Antioxidant Activity: In Vitro Assessment
The antioxidant properties of C. axillaris extracts have been consistently reported across multiple studies, suggesting a high degree of reproducibility for this biological effect. The primary method used for this assessment is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Comparative Antioxidant Capacity of C. axillaris Extracts
Different solvent extracts of C. axillaris have been shown to possess varying levels of antioxidant activity, with the acetone (B3395972) extract demonstrating the highest potency in one study.[2] The IC50 values, which represent the concentration of the extract required to scavenge 50% of the DPPH radicals, provide a quantitative measure of antioxidant capacity.
| Extract Type | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) |
| Acetone Extract | 15.72 | Not specified in the same study |
| Aqueous Extract | 91 (in one study)[3], 532.9 (in another study)[4] | 95% inhibition at a certain concentration[3] |
| Ethanolic Extract | 98% inhibition at a certain concentration[3] | 95% inhibition at a certain concentration[3] |
Data compiled from multiple sources.[2][3][4] The variability in the IC50 value for the aqueous extract highlights the importance of standardized extraction and experimental protocols for ensuring reproducibility.
Experimental Protocol: DPPH Radical Scavenging Assay
A generalized protocol for the DPPH assay as described in the literature is as follows:
-
Preparation of Reagents:
-
A 0.1 mM solution of DPPH is prepared in ethanol.
-
Stock solutions of the C. axillaris extract and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., ethanol).
-
-
Assay Procedure:
-
Aliquots of the extract at various concentrations are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the extract concentration.
Experimental Workflow for DPPH Assay
Cardioprotective Effects: NF-κB Signaling Pathway
The total flavonoids from Choerospondias axillaris (TFC) have been shown to exert cardioprotective effects, in part by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[5] This pathway is a key regulator of inflammation, and its inhibition is a therapeutic target for many inflammatory diseases, including cardiovascular disorders.
Impact of TFC on Myocardial Infarction Markers
In a rat model of myocardial infarction, TFC administration led to a significant improvement in cardiac function and a reduction in myocardial fibrosis.[5] This was accompanied by a decrease in pro-inflammatory cytokines and key proteins involved in the NF-κB pathway. One study compared the effects of total flavonoids from C. axillaris leaves (TFLC) with verapamil, a standard calcium channel blocker used in cardiovascular diseases.[6]
| Parameter | Model Group | TFLC (0.4 g/kg) | Verapamil (0.02 g/kg) |
| TNF-α (serum) | Significantly increased | Significantly decreased | Significantly decreased |
| IL-6 (serum) | Significantly increased | Significantly decreased | Significantly decreased |
| NF-κB (serum) | Significantly increased | Significantly decreased | Significantly decreased |
| NO (serum) | Significantly decreased | Significantly increased | Significantly increased |
Data adapted from a study on myocardial ischemia reperfusion injury.[6]
Signaling Pathway of TFC in Cardioprotection
The cardioprotective effects of TFC are believed to be mediated through the downregulation of the NF-κB signaling pathway. In response to stimuli such as myocardial infarction, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α and IL-6, as well as matrix metalloproteinases (MMPs) that contribute to tissue remodeling and fibrosis. TFC has been shown to decrease the phosphorylation of IκBα, thereby inhibiting the activation of NF-κB and its downstream inflammatory cascade.[5]
Conclusion
The available evidence suggests that the biological effects of Choerospondias axillaris extracts, particularly its antioxidant activity, are reproducible across different studies, although standardization of extraction methods is crucial. The anticancer and cardioprotective effects are also supported by in vivo data that includes comparisons with standard drugs, providing a strong basis for further investigation. The detailed protocols and visual workflows presented in this guide are intended to facilitate the design of future studies and enhance the reproducibility of research in this promising area of natural product drug discovery. Further research should focus on isolating and characterizing the specific bioactive compounds responsible for these effects and conducting more direct comparative studies with a wider range of existing therapies.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Flavones of Choerospondias axillaris Attenuate Cardiac Dysfunction and Myocardial Interstitial Fibrosis by Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
A Comparative Analysis of the Bioactivity of Extracts from Choerospondias axillaris
A Note to the Reader: While the initial aim was to compare the bioactivity of the isolated compound Choerospondin from various sources, a comprehensive literature review reveals a scarcity of studies on the purified compound itself. The available research predominantly focuses on the bioactivity of crude extracts and fractions from different parts of the plant Choerospondias axillarias, commonly known as Lapsi or Nepali hog plum. Therefore, this guide provides a comparative analysis of the bioactivity of extracts from different sources within this plant, highlighting the collective effects of its constituent phytochemicals, which include this compound among other flavonoids, phenolics, and proanthocyanidins (B150500).
Introduction
Choerospondias axillaris is a fruit-bearing tree native to Asia, recognized for its nutritional and medicinal properties in traditional medicine.[1] The fruit, bark, and leaves are rich in bioactive compounds that exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] This guide synthesizes experimental data to compare the bioactivity of extracts derived from different parts of C. axillaris, providing researchers, scientists, and drug development professionals with a concise overview of the current scientific findings.
Quantitative Bioactivity Data
The bioactivity of Choerospondias axillaris extracts varies significantly depending on the part of the plant used and the solvent employed for extraction. The peel has been consistently shown to possess higher concentrations of phenolic and flavonoid compounds compared to the flesh, which correlates with its generally stronger biological activity.[2]
| Extract Source | Bioactivity Assay | Key Findings | IC50 / Inhibition | Reference |
| Fruit Peel (Polyphenolic Extract) | Antioxidant (DPPH Radical Scavenging) | Strong scavenging ability | - | [2] |
| Antiproliferative (HepG2 cells) | Dose- and time-dependent inhibition of liver cancer cell growth | 39.31 µg/mL | [2] | |
| Antiproliferative (Caco-2 cells) | Dose- and time-dependent inhibition of colon cancer cell growth | 101.90 µg/mL | [2] | |
| Antimicrobial | Significant dose-dependent effect against tested strains | - | [2] | |
| Fruit Flesh (Polyphenolic Extract) | Antioxidant (DPPH Radical Scavenging) | Strong scavenging ability | - | [2] |
| Antiproliferative (HepG2 cells) | Dose- and time-dependent inhibition of liver cancer cell growth | 47.49 µg/mL | [2] | |
| Antiproliferative (Caco-2 cells) | Dose- and time-dependent inhibition of colon cancer cell growth | 102.61 µg/mL | [2] | |
| Antimicrobial | Weaker effect compared to peel extract | - | [2] | |
| Fruit (Acetone Extract) | Antioxidant (DPPH Radical Scavenging) | Highest antioxidant activity among different solvent extracts | 15.72 µg/mL | [3] |
| Xanthine Oxidase Inhibition | Potent inhibition | 20.80 µg/mL | [3] | |
| Antibacterial (S. aureus) | Strongest antibacterial efficacy | MIC: 0.52 mg/mL; MBC: 0.78 mg/mL | [3] | |
| Fruit (Ethanolic Extract) | Antioxidant (DPPH Radical Scavenging) | High scavenging activity at 640 µg/ml | 98% inhibition | [4] |
| Fruit (Aqueous Extract) | Antioxidant (DPPH Radical Scavenging) | High scavenging activity at 640 µg/ml | 91% inhibition | [4] |
| Proanthocyanidin Fractions from Fruit Peels | Antiproliferative (Caco-2 cells) | Activity positively correlated with mean degree of polymerization (mDP) | IC50 values ranged from 42.8 to 240 µg/mL depending on mDP | [5] |
| Leaf Polysaccharides (Crude and Purified) | Antioxidant | Crude polysaccharides showed stronger activity than purified fractions | - | [6][7] |
| Stem Bark Flavonoids | Antiproliferative (K562 cells) | Inhibition of leukemia cell proliferation | Inhibition rates from 26.6% to 65.7% at 100 µg/mL for different flavonoids | [8] |
| Antibacterial (S. aureus) | Antibacterial effect observed | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
This assay evaluates the ability of an extract to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents: A stock solution of DPPH is prepared in methanol. Ascorbic acid is often used as a positive control.
-
Procedure:
-
Different concentrations of the plant extracts are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.[9]
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Caco-2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the plant extracts for different time intervals (e.g., 24, 48, 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of the extract that inhibits cell growth by 50%.[2][5]
Antimicrobial Activity Assay (Disc Diffusion Method)
This method assesses the susceptibility of microorganisms to the plant extracts.
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured in a suitable broth to a specific turbidity.
-
Procedure:
-
The bacterial inoculum is uniformly spread on the surface of an agar (B569324) plate.
-
Sterile filter paper discs impregnated with known concentrations of the plant extracts are placed on the agar surface.
-
The plates are incubated under appropriate conditions for the bacteria to grow.
-
-
Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[3]
Signaling Pathways and Experimental Workflows
The bioactive compounds in Choerospondias axillaris extracts have been shown to modulate specific signaling pathways involved in cellular processes like inflammation and apoptosis.
Caption: General experimental workflow for bioactivity screening of Choerospondias axillaris extracts.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some studies suggest that flavonoids from C. axillaris may exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by C. axillaris flavonoids.
Conclusion
The scientific literature strongly supports the significant bioactive potential of extracts from Choerospondias axillaris. Notably, the peel of the fruit consistently demonstrates superior antioxidant, antiproliferative, and antimicrobial activities compared to the flesh, which is attributed to its higher concentration of polyphenolic compounds. Acetone and ethanol appear to be effective solvents for extracting these bioactive constituents. While research on the isolated compound this compound is limited, the collective evidence suggests that the synergistic action of the rich phytochemical profile of C. axillaris is responsible for its observed therapeutic effects. Further investigations are warranted to isolate and characterize the bioactivities of individual compounds, including this compound, to fully elucidate their mechanisms of action and potential for drug development.
References
- 1. Lapsi (Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill): A review on traditional uses, chemical constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of bioactivities and phenolic composition of Choerospondias axillaris peels and fleshes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of phytochemical profiles and antiproliferative activities of different proanthocyanidins fractions from Choerospondias axillaris fruit peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One new and nine known flavonoids from Choerospondias axillaries and their in vitro antitumor, anti-hypoxia and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
Unveiling the Bioactivity of Choerospondin: A Comparative Guide to its Structure-Activity Relationship
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Choerospondin, a key bioactive flavonoid glycoside isolated from Choerospondias axillaris, and its potential analogs. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While direct structure-activity relationship (SAR) studies on synthetic analogs of this compound are limited in current literature, this guide extrapolates probable SAR based on extensive research on structurally related flavonoids, including quercetin (B1663063) and catechins, which are also found in Choerospondias axillaris.
This compound has demonstrated significant antioxidant, anti-inflammatory, and antiproliferative properties. Mechanistic studies suggest that its mode of action involves the inhibition of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related flavonoid structures, the following SAR principles are proposed for this compound and its potential analogs:
-
Antioxidant Activity: The antioxidant capacity of flavonoids is heavily influenced by the number and position of hydroxyl (-OH) groups. The presence of a catechol group (two -OH groups on adjacent carbons) in the B-ring is a significant contributor to radical scavenging activity. Glycosylation, as seen in this compound, can modulate this activity. While some studies suggest that glycosylation may decrease antioxidant potential in some in vitro assays, C-glycosyl flavones can exhibit superior metal-chelating activity.[1] The free hydroxyl group at the C3 position is also considered important for antioxidant effects.[2]
-
Anti-inflammatory Activity: The anti-inflammatory effects of flavonoids are linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways. For quercetin, a structurally similar flavonoid, methylation of hydroxyl groups can, in some cases, enhance anti-inflammatory activity, suggesting that the number of free hydroxyl groups is not the sole determinant.[3] The core flavonoid structure is crucial for inhibiting kinases like MAPK and the activation of transcription factors such as NF-κB.
-
Antiproliferative and Cytotoxic Activity: The antiproliferative effects of flavonoids against cancer cell lines are also structure-dependent. The planarity of the flavonoid structure, influenced by the C2-C3 double bond in the C-ring, and the substitution pattern on the B-ring are critical for activity. The potency of these compounds can vary significantly across different cancer cell lines.
Comparative Biological Activity Data
Due to the absence of specific data for this compound analogs, the following table summarizes the activity of extracts from Choerospondias axillaris and key related flavonoids. This data provides a benchmark for the potential activities of this compound.
| Compound/Extract | Assay | Target/Cell Line | Activity (IC50/EC50) | Reference |
| C. axillaris Acetone Extract | DPPH Antioxidant Assay | - | 15.72 µg/mL | [4] |
| C. axillaris Acetone Extract | Xanthine Oxidase Inhibition | - | 20.80 µg/mL | [4] |
| C. axillaris Aqueous Extract | DPPH Antioxidant Assay | - | 532.9 µg/mL | [5] |
| Quercetin | Elastase Release Inhibition | Neutrophils | 6.25 µM | |
| Quercetin Pentaacetate (analog) | Cytotoxicity | HL-60 (Leukemia) | 33.6 µM | |
| Quercetin Pentaacetate (analog) | Cytotoxicity | HepG2 (Hepatocarcinoma) | 53.9 µM | |
| Catechin | DPPH Antioxidant Assay | - | 3.4 µM (in acetone) |
Key Signaling Pathways Inhibited by this compound
This compound is reported to exert its anti-inflammatory effects by attenuating MAP kinase phosphorylation and NF-κB activation. Below are diagrams illustrating these critical signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support further research and comparative analysis.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of the test compound (this compound or analogs) and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Setup: In a 96-well plate, add a specific volume of the test compound solution to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and incubate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is determined using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
-
Calculation: The percentage of nitric oxide inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated but untreated cells.
References
- 1. Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity [mdpi.com]
- 2. Structure-activity relationship of flavonoids with superoxide scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: Choerospondin and Known NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Choerospondin, the bioactive flavonoid extract from Choerospondias axillaris, with two well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway: Parthenolide and MG-132. This comparison is based on currently available experimental data and aims to provide an objective overview for researchers in inflammation, immunology, and drug discovery.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This guide focuses on comparing a natural product-derived inhibitor, this compound (and its active component, Quercetin), with established synthetic and natural inhibitors of this pathway.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) for this compound (represented by its active flavonoid, Quercetin), Parthenolide, and MG-132 against NF-κB signaling. It is important to note that these values are derived from different studies and experimental setups, which may affect direct comparability.
| Inhibitor | Target/Assay | Cell Line | Stimulus | IC50 | Reference |
| Quercetin (B1663063) (from C. axillaris) | IP-10 & MIP-2 gene expression | Mode-K (murine intestinal epithelial) | TNF-α | ~40-44 µM | [1] |
| Parthenolide | NF-κB dependent reporter gene | HEK-Blue™ | Not specified | Dose-dependent inhibition observed | [2] |
| MG-132 | NF-κB activation | A549 (human lung carcinoma) | TNF-α | 10 µM (pretreatment) | [3] |
Note: The IC50 value for Quercetin reflects the inhibition of downstream gene expression, which is a consequence of NF-κB activity. Parthenolide has been shown to inhibit NF-κB in a dose-dependent manner, though a specific IC50 from a comparable luciferase assay was not available in the reviewed literature. MG-132's value represents a concentration that effectively reverses TNF-α-induced NF-κB activation.
Signaling Pathway and Mechanisms of Action
The inhibitors discussed herein target the NF-κB signaling pathway at different points. The following diagram illustrates the canonical NF-κB pathway and the putative points of intervention for this compound (Quercetin), Parthenolide, and MG-132.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
-
This compound (Quercetin): Evidence suggests that quercetin can inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing NF-κB translocation to the nucleus.[4]
-
Parthenolide: This sesquiterpene lactone is a well-documented IKK inhibitor. By directly targeting the IKK complex, it prevents the phosphorylation of IκBα, thus blocking the downstream activation of NF-κB.[5]
-
MG-132: As a proteasome inhibitor, MG-132 acts downstream of IκBα phosphorylation and ubiquitination. It blocks the degradation of phosphorylated IκBα by the proteasome, which keeps NF-κB sequestered in the cytoplasm.[3][6]
Experimental Protocols
Preparation of Choerospondias axillaris Flavonoid Extract
A standardized method for extracting total flavonoids from Choerospondias axillaris is crucial for reproducible experimental results.
-
Plant Material: Dried and powdered fruits of Choerospondias axillaris.
-
Extraction Solvent: 60% ethanol.
-
Procedure: a. Macerate the powdered plant material with 8 times its volume of 60% ethanol. b. Allow the mixture to impregnate for 48 hours. c. Filter the extract to remove solid plant material. d. The resulting filtrate is the total flavonoid extract. The concentration of total flavonoids can be determined by spectrophotometry.[7]
NF-κB Luciferase Reporter Gene Assay
This assay is a common and reliable method for quantifying NF-κB activation.
-
Cell Culture: Use a suitable cell line (e.g., HEK293, HeLa) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the test inhibitors (this compound extract, Quercetin, Parthenolide, MG-132) for a specified period (e.g., 1 hour). b. Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10-20 ng/mL), for a defined duration (e.g., 6 hours). Include appropriate vehicle and positive controls.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.
-
Luminescence Measurement: a. Add a luciferase assay substrate to the cell lysate. b. Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[8][9][10][11][12]
Experimental Workflow
The following diagram outlines a typical workflow for comparing the inhibitory effects of different compounds on the NF-κB pathway.
Caption: Workflow for comparing NF-κB inhibitors.
Conclusion
This compound, through its active flavonoid components like quercetin, presents a promising natural alternative for the inhibition of the NF-κB signaling pathway. Its mechanism of action appears to be upstream in the pathway, targeting the IKK complex, similar to the well-known inhibitor Parthenolide. This is in contrast to MG-132, which acts on the proteasome. While direct comparative quantitative data is limited, the available evidence suggests that this compound is a potent modulator of NF-κB-mediated inflammation. Further studies employing standardized assays are warranted to directly compare the efficacy of these inhibitors and to fully elucidate the therapeutic potential of this compound.
References
- 1. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. bowdish.ca [bowdish.ca]
- 11. benchchem.com [benchchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Validating the Therapeutic Potential of Choerospondin by Targeting Key Cellular Signaling Pathways
A Comparative Guide for Researchers
In the quest for novel therapeutic agents, natural products present a vast repository of chemical diversity. Choerospondin, a flavonoid found in the medicinal plant Choerospondias axillillas, has garnered attention for its potential health benefits, traditionally associated with the plant's use in treating cardiovascular and inflammatory conditions. This guide provides a comparative analysis of the therapeutic targeting of key signaling pathways modulated by Choerospondias axillaris extracts, of which this compound is a constituent. While a direct molecular target for isolated this compound is yet to be definitively validated, substantial evidence points towards its activity through the modulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt signaling cascades.
This guide will objectively compare the effects of C. axillaris extracts on these pathways with established inhibitors, supported by experimental data and detailed protocols to aid researchers in the validation of this therapeutic target.
Comparative Analysis of Pathway Modulation
The therapeutic effects of Choerospondias axillaris extracts are attributed to their ability to mitigate inflammatory responses and oxidative stress.[1] These effects are primarily mediated through the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways. The following tables provide a comparative summary of the known effects of C. axillaris extracts against well-characterized inhibitors of these pathways.
Table 1: Comparison of Inhibitors Targeting the NF-κB Pathway
| Compound/Extract | Target(s) | IC50 Value | Efficacy | Reference(s) |
| Total Flavones from C. axillaris | p-IκBα | Not Reported | Decreased expression of p-IκBα, TNF-α, and IL-6. | [2] |
| Quercetin (component of C. axillaris) | IKKβ, NF-κB nuclear translocation | ~10.13 µM (Inhibitory Constant for TNF-α) | Inhibits IκB phosphorylation and NF-κB nuclear translocation. | [3] |
| TPCA-1 | IKK-2 | 17.9 nM | Highly selective inhibitor of IKK-2. | [4] |
| Bortezomib | 26S Proteasome | 0.6 nM (Ki) | Inhibits IκBα degradation. | |
| SC-514 | IKK-2 | 3-12 µM | ATP-competitive inhibitor of IKK-2. | [4] |
Table 2: Comparison of Inhibitors Targeting the MAPK/ERK Pathway
| Compound/Extract | Target(s) | IC50 Value | Efficacy | Reference(s) |
| Proanthocyanidins from C. axillaris | p-ERK, p-p38 MAPK | Not Reported | Attenuated phosphorylation of ERK and p38 MAPK. | |
| Trametinib (GSK1120212) | MEK1/MEK2 | ~2 nM | Potent and selective MEK1/2 inhibitor. | [5] |
| Selumetinib (AZD6244) | MEK1/2 | 14 nM | Highly selective MEK1/2 inhibitor. | [6] |
| PD0325901 | MEK | 0.33 nM | Highly potent and selective MEK inhibitor. | [5] |
Table 3: Comparison of Inhibitors Targeting the PI3K/Akt Pathway
| Compound/Extract | Target(s) | IC50 Value | Efficacy | Reference(s) |
| Proanthocyanidins from C. axillaris | p-Akt | Not Reported | Attenuated phosphorylation of Akt. | |
| AZD5363 | AKT1/2/3 | ≤ 10 nM | Potent inhibitor of all AKT isoforms. | [7] |
| MK-2206 | AKT1/2/3 | ~5 nM (AKT1), ~12 nM (AKT2) | Allosteric inhibitor of AKT isoforms. | |
| GSK690693 | AKT1/2/3 | 2 nM (AKT1), 13 nM (AKT2), 9 nM (AKT3) | Potent pan-AKT inhibitor. | [8] |
Key Experimental Protocols
For researchers aiming to validate the therapeutic target of this compound or C. axillaris extracts, the following are detailed methodologies for key experiments.
Western Blot Analysis of Phosphorylated Kinases (p-Akt, p-ERK, p-p38)
This protocol is essential for quantifying the activation state of the MAPK and PI3K/Akt pathways.
a. Cell Culture and Treatment:
-
Culture cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or relevant cancer cell lines) to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Treat cells with varying concentrations of C. axillaris extract, isolated this compound, or a positive control inhibitor for the desired time period.
b. Protein Lysate Preparation:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-p38 MAPK (Thr180/Tyr182), and total p38 MAPK overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
f. Data Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the activation of the NF-κB pathway by observing the movement of the p65 subunit from the cytoplasm to the nucleus.[10]
a. Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with a stimulating agent (e.g., TNF-α or LPS) in the presence or absence of C. axillaris extract or this compound for a predetermined time (e.g., 30-60 minutes).
b. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
c. Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
d. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizing the Mechanism of Action
To further elucidate the therapeutic targeting, the following diagrams illustrate the signaling pathways and the proposed points of intervention by the active constituents of Choerospondias axillaris.
References
- 1. Frontiers | Multi - dimensional mechanism analysis of Choerospondias axillaris (Roxb.) Burtt et Hill in treating kidney stones: network pharmacology, molecular docking and in vitro experimental verification [frontiersin.org]
- 2. Total Flavones of Choerospondias axillaris Attenuate Cardiac Dysfunction and Myocardial Interstitial Fibrosis by Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-inflammatory Effects of Choerospondias axillaris Fruit's Methanolic Extract in Synoviocytes and CIA Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Framework for Inter-laboratory Validation of Choerospondin Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of assays designed to quantify Choerospondin, a bioactive compound found in Choerospondias axillaris. Given the absence of a standardized, universally adopted assay for this compound, this document proposes a hypothetical inter-laboratory study to establish the reproducibility and reliability of a quantitative method. The primary objective is to present a robust protocol and the necessary validation steps that would ensure consistent and comparable results across different research facilities.
Comparison of Hypothetical Laboratory Performance
An inter-laboratory validation study is crucial for establishing the robustness of an analytical method. In this hypothetical study, eight laboratories are tasked with quantifying this compound in two standardized samples (Sample A and Sample B) using a provided High-Performance Liquid Chromatography (HPLC) protocol. The primary metrics for comparison are repeatability (sr), representing intra-laboratory precision, and reproducibility (sR), representing inter-laboratory precision.
Table 1: Hypothetical Inter-laboratory Comparison of this compound Quantification
| Laboratory | Sample A (µg/mL) | Sample B (µg/mL) | Repeatability (sr) | Reproducibility (sR) |
| Lab 1 | 24.5 | 48.9 | 0.8 | 2.1 |
| Lab 2 | 25.1 | 50.2 | 0.9 | 2.3 |
| Lab 3 | 23.9 | 47.5 | 0.7 | 1.9 |
| Lab 4 | 26.0 | 51.5 | 1.1 | 2.5 |
| Lab 5 | 24.8 | 49.6 | 0.8 | 2.2 |
| Lab 6 | 25.5 | 50.9 | 1.0 | 2.4 |
| Lab 7 | 23.5 | 46.8 | 0.6 | 1.8 |
| Lab 8 | 26.2 | 52.1 | 1.2 | 2.6 |
| Mean | 24.94 | 49.76 | 0.89 | 2.23 |
| Std Dev | 0.95 | 1.90 |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental to the success of an inter-laboratory validation study. The following outlines the proposed HPLC method for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification
1. Objective: To quantify the concentration of this compound in a given sample.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Methanol (B129727) (for extraction)
-
Syringe filters (0.45 µm)
3. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
Centrifuge
4. Preparation of Standard Solutions: a. Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. b. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
5. Sample Preparation: a. Accurately weigh 1 g of the sample. b. Add 10 mL of methanol and sonicate for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
6. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
7. Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. b. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Workflow for Inter-laboratory Validation
Caption: Proposed workflow for a this compound assay inter-laboratory validation study.
Potential Signaling Pathway of this compound
Research suggests that compounds from Choerospondias axillaris may exert their effects through the AMPK-SIRT3 signaling pathway.
Caption: Potential mechanism of this compound via the AMPK-SIRT3 signaling pathway.
A Comparative Meta-Analysis of Choerospondias axillaris Extracts and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the therapeutic potential of extracts from Choerospondias axillaris, a plant utilized in traditional medicine, against established therapeutic agents. While the initial focus of this analysis was the isolated compound Choerospondin, a comprehensive literature review revealed a scarcity of studies on the purified compound. Therefore, this guide synthesizes the available experimental data on various extracts of Choerospondias axillaris, offering a comparative overview of their anti-inflammatory, antioxidant, anticancer, and cardioprotective properties. The data presented is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, highlighting the potential of this natural product and identifying areas for future investigation.
Comparative Efficacy: Choerospondias axillaris Extracts vs. Standard Therapeutic Agents
To provide a clear perspective on the therapeutic potential of Choerospondias axillaris extracts, the following tables summarize their performance in key therapeutic areas alongside established drugs. It is important to note that these comparisons are based on data from separate studies and do not represent head-to-head trials.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound/Extract | Assay | Target/Cell Line | IC50 / EC50 (µg/mL) |
| Proanthocyanidins (from C. axillaris peels) | DPPH radical scavenging | - | 164 ± 7[1] |
| Proanthocyanidins (from C. axillaris peels) | ABTS radical scavenging | - | 154 ± 6[1] |
| Proanthocyanidins (from C. axillaris peels) | Cellular Antioxidant Activity (CAA) | Caco-2 cells | 38.9 ± 2.1 (with PBS wash)[2] |
| Proanthocyanidins (from C. axillaris peels) | Cellular Antioxidant Activity (CAA) | Caco-2 cells | 10.2 ± 1.4 (without PBS wash)[1][2] |
| Aqueous Extract (from C. axillaris fruit) | DPPH radical scavenging | - | 532.9[3] |
| Acetone Extract (from C. axillaris fruit) | DPPH radical scavenging | - | 15.72[4] |
| Quercetin (Alternative) | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | IC50 values vary by study, typically in the range of 1-10 µg/mL |
| Dexamethasone (Alternative) | TNF-α and IL-6 Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 values are typically in the nanomolar range |
Table 2: Anticancer Activity
| Compound/Extract | Cell Line | IC50 (µg/mL) |
| Methanolic Extract (from C. axillaris fruit) | MDA-MB-231 (Breast Cancer) | 6100 ± 490[5] |
| Doxorubicin (Alternative) | MDA-MB-231 (Breast Cancer) | 0.9 - 1.38[6] |
| Doxorubicin (Alternative) | MCF-7 (Breast Cancer) | 1.1 - 1.8[6] |
Table 3: In Vivo Anticancer Efficacy of Choerospondias axillaris Extract
Study based on DMBA/croton oil-induced skin tumorigenesis in Swiss albino mice.
| Treatment Group | Dosage | Tumor Incidence (%) | Cumulative Number of Papillomas | Tumor Yield |
| Toxic Control (DMBA/croton oil) | - | 100 | 18 | - |
| C. axillaris Extract | 200 mg/kg | 50 | 9 | 1.5 |
| C. axillaris Extract | 400 mg/kg | 33.7 | 4 | 0.66 |
| 5-Fluorouracil (Standard Drug) | 10 mg/kg | 42.5 | 6 | 1.0 |
Table 4: Cardioprotective Effects - Biomarker Modulation
| Agent | Biomarkers Modulated | Model | Key Findings |
| Choerospondias axillaris (general) | - | - | Traditionally used for cardiovascular diseases. Flavonoids from the plant show protective effects against anoxia-induced injury in ECV304 cells.[7][8] |
| Atorvastatin (Alternative) | Troponin I, CK-MB, CRP, TNF-α, IL-1, IL-6, sICAM-1 | Hypercholesterolemic patients, Patients undergoing lower limb vascular surgery | Significant reduction in markers of myocardial injury and inflammation.[2][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Anti-inflammatory and Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. The reduction in absorbance at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of an antioxidant to reduce the ABTS radical and decolorize the solution is measured spectrophotometrically.
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment. Cells, such as Caco-2, are cultured and then exposed to a fluorescent probe that becomes oxidized in the presence of free radicals. The ability of the test compound to prevent this oxidation is quantified by measuring the fluorescence.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide, a pro-inflammatory mediator. The test compound is added to the cell culture, and the amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.
Anticancer Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by dissolving the crystals in a suitable solvent and measuring the absorbance. The IC50 value is the concentration of the drug that reduces the cell viability by 50%.
-
In Vivo DMBA/Croton Oil-Induced Skin Tumorigenesis Model: This is a classic two-stage chemical carcinogenesis model in mice. 7,12-Dimethylbenz[a]anthracene (DMBA) is used as the initiator, and croton oil acts as the tumor promoter. The test compound is administered to the animals, and its efficacy is evaluated by measuring parameters such as tumor incidence, the number of papillomas, and tumor yield over a specified period.
Cardioprotective Biomarker Analysis
-
Measurement of Cardiac Biomarkers: Serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) are measured using specific enzyme-linked immunosorbent assays (ELISAs). These proteins are released into the bloodstream upon cardiac muscle damage and are sensitive indicators of myocardial injury.
-
Measurement of Inflammatory Markers: C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) are quantified in serum or plasma using ELISA kits. These markers are indicative of systemic inflammation, which plays a crucial role in the pathogenesis of cardiovascular diseases.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the therapeutic effects of Choerospondias axillaris is essential for its development as a potential therapeutic agent. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Discussion and Future Directions
The compiled data suggests that extracts from Choerospondias axillaris possess a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The proanthocyanidin-rich fractions, in particular, demonstrate potent antioxidant activity. While the in vitro anticancer effects of the methanolic extract are modest compared to doxorubicin, the in vivo studies show a promising reduction in tumor incidence and growth.
A significant limitation in the current body of research is the lack of studies on the isolated compound this compound. Future research should focus on the purification and pharmacological evaluation of this compound to determine its specific contribution to the observed therapeutic effects of the plant extracts. Furthermore, head-to-head comparative studies of this compound and C. axillaris extracts against standard drugs are necessary to accurately assess their therapeutic potential.
The investigation of the underlying molecular mechanisms is also in its early stages. While modulation of the PI3K/Akt and MAPK signaling pathways has been suggested, further studies are required to elucidate the precise molecular targets of the active constituents of Choerospondias axillaris.
References
- 1. Proanthocyanidins, Isolated from Choerospondias axillaris Fruit Peels, Exhibit Potent Antioxidant Activities in Vitro and a Novel Anti-angiogenic Property in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Activity of Choerospondias axillaris Fruit Extract by Regulating the Expression of SNCAIP and SNCA on MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One New and Nine Known Flavonoids from Choerospondias axillaries and Their in Vitro Antitumor, Anti-Hypoxia and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One new and nine known flavonoids from Choerospondias axillaries and their in vitro antitumor, anti-hypoxia and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lapsi (Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill): A review on traditional uses, chemical constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of Choerospondin: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of Choerospondin, a flavonoid glycoside isolated from plants such as Choerospondias axillaris. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact.
Essential Safety and Disposal Procedures
As a novel plant-derived compound, specific disposal protocols for this compound are not extensively documented. Therefore, a cautious approach based on established best practices for flavonoid glycosides and related chemical compounds is imperative. The following procedures are recommended and should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Preliminary Hazard Assessment
A thorough risk assessment is the first step before handling this compound. While specific toxicological data is limited, it is prudent to treat it as a potentially hazardous compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
Waste Segregation and Collection
Proper segregation of waste is critical to prevent unintended chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and pipette tips, must be placed in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Label the container clearly as "Hazardous Waste: this compound (C21H22O10)".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Avoid mixing with strong acids, bases, or oxidizing agents.
-
If a flammable solvent was used to dissolve this compound, the liquid waste must be stored in a designated flammable liquid storage cabinet.
-
Final Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Collection: Ensure all solid and liquid waste containers are securely sealed and accurately labeled with the full chemical name and any known hazards.
-
EHS Coordination: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Documentation: Provide the EHS office with all available information regarding this compound, including its source, the solvents used, and a copy of any available safety data sheet (SDS) or relevant literature.
-
Professional Disposal: The final disposal must be carried out by a licensed hazardous waste disposal company arranged by your EHS department.
Note: Attempting to neutralize or chemically treat this compound waste in the lab without a validated protocol and proper expertise is strongly discouraged, as it can be dangerous.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C21H22O10 |
| Molecular Weight | 434.40 g/mol |
| CAS Number | 81202-36-0 |
| Appearance | Solid |
| Storage Temperature | -20°C |
Experimental Protocols
The following are representative experimental protocols for assessing the biological activity of compounds like this compound, based on methodologies reported for extracts of Choerospondias axillaris.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a process implicated in inflammation.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 5% w/v solution of bovine serum albumin (BSA) in distilled water.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 6.4).
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.45 mL of PBS.
-
Add 0.05 mL of the this compound stock solution to achieve the desired final concentration. A vehicle control with the solvent alone should be prepared.
-
A positive control using a known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should also be included.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This model is used to evaluate the in vivo anti-inflammatory effects of a compound. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Model:
-
Use adult male Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and experimental groups receiving different doses of this compound.
-
-
Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the this compound suspension or vehicle orally to the respective groups of mice 1 hour before the induction of inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
-
Calculation:
-
The percentage inhibition of edema is calculated for each time point as follows: % Inhibition = [ (Mean Paw Volume of Control - Mean Paw Volume of Treated) / Mean Paw Volume of Control ] x 100
-
Signaling Pathway
This compound and extracts from Choerospondias axillaris have been shown to possess anti-inflammatory properties, which are believed to be mediated through the modulation of key inflammatory signaling pathways. The diagram below illustrates the putative mechanism of action, focusing on the inhibition of the NF-κB and MAPK pathways.
Caption: Putative anti-inflammatory mechanism of this compound.
Personal protective equipment for handling Choerospondin
Essential Safety and Handling Guide for Choerospondin
This guide provides immediate and essential safety, handling, and disposal information for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on general safety protocols for handling natural flavonoid glycosides and potent bioactive compounds in a laboratory setting. It is imperative to handle this substance with caution in a controlled laboratory environment.
Quantitative Data Summary
Due to the lack of specific toxicological and physical data for this compound, the following table provides general safety information. These values should be treated as precautionary, and a conservative approach to safety is strongly recommended.
| Parameter | Value | Notes and Citations |
| Chemical Class | Flavonoid Glycoside | This compound is a dietary flavonoid glycoside isolated from the bark of Choerospondias axillaris.[1][2] |
| CAS Number | 81202-36-0 | This is the Chemical Abstracts Service registry number for this compound. |
| Appearance | Solid (Presumed) | Based on typical characteristics of similar isolated natural compounds. |
| Occupational Exposure Limit (OEL) | Data Not Available | For potent compounds where no specific data is available, a conservative OEL should be assumed. Handle with appropriate engineering controls (e.g., fume hood). |
| LD50 (Oral, Rat) | Data Not Available | The toxicological properties have not been thoroughly investigated. |
| Primary Hazards | Potential for unknown biological activity. | As a bioactive compound, it may have unforeseen physiological effects. Handle with care to avoid direct contact and inhalation. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that provide a snug fit are essential to prevent eye contact. For procedures with a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Given that the permeability of this compound is unknown, consider double-gloving for added protection.
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn to protect the skin. Ensure clothing provides full coverage.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator should be used. The type of respirator should be selected based on a risk assessment of the specific procedure.
Experimental Protocols
Handling Procedures:
-
Preparation: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.
-
Weighing: When weighing this compound powder, use a containment balance or perform the task within a ventilated enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
Spill Procedures:
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's emergency response team.
-
Prevent entry into the contaminated area until it has been deemed safe by safety personnel.
-
Disposal Plan:
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's designated hazardous waste management program, adhering to all local, state, and federal regulations.[3][4]
-
For empty containers, the first rinse should be collected and disposed of as hazardous waste.[4]
Visual Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill involving this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
